molecular formula C21H21ClF3N7O3S B15543820 PF-562271 hydrochloride

PF-562271 hydrochloride

Katalognummer: B15543820
Molekulargewicht: 544.0 g/mol
InChI-Schlüssel: RQEBZJWSAAWCAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PF-562271 hydrochloride is a useful research compound. Its molecular formula is C21H21ClF3N7O3S and its molecular weight is 544.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N7O3S.ClH/c1-31(35(2,33)34)19-12(4-3-7-25-19)10-26-18-15(21(22,23)24)11-27-20(30-18)28-14-5-6-16-13(8-14)9-17(32)29-16;/h3-8,11H,9-10H2,1-2H3,(H,29,32)(H2,26,27,28,30);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEBZJWSAAWCAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=CC=N1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC4=C(C=C3)NC(=O)C4)S(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClF3N7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of PF-562271

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

PF-562271 is a potent, orally bioavailable, ATP-competitive, and reversible small molecule inhibitor primarily targeting Focal Adhesion Kinase (FAK).[1][2] It also demonstrates significant activity against the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[2][3] FAK is a non-receptor tyrosine kinase that plays a critical role in signal transduction downstream of integrins and growth factor receptors, regulating key cellular processes such as adhesion, migration, proliferation, and survival.[4][5] Elevated FAK expression and activity are strongly correlated with the invasive and metastatic phenotype of various human cancers, making it a compelling target for anticancer therapy.[5] PF-562271 acts by binding to the ATP-binding pocket of FAK, preventing its catalytic activity and disrupting downstream signaling pathways.[6] This guide provides an in-depth overview of the mechanism of action of PF-562271, summarizing its biochemical potency, cellular effects, and the key experimental methodologies used for its characterization.

Core Mechanism of Action: FAK/Pyk2 Inhibition

The primary mechanism of action of PF-562271 is the direct inhibition of the catalytic activity of FAK and, to a lesser extent, Pyk2.[5] As an ATP-competitive inhibitor, PF-562271 binds to the kinase domain in the ATP-binding cleft, preventing the phosphorylation of FAK and its substrates.[7] This action blocks the crucial autophosphorylation of FAK at tyrosine residue 397 (Y397), which is the initial and rate-limiting step in FAK signaling activation.[8][9] The inhibition of Y397 phosphorylation prevents the recruitment of other signaling proteins, such as Src family kinases, and subsequently blocks downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[4][8] By stabilizing the inactive conformation of FAK, PF-562271 effectively disrupts the scaffolding and enzymatic functions of the kinase.

FAK_Inhibition_Pathway Logical Flow of PF-562271 Action cluster_input Molecular Interaction cluster_effect Biochemical Consequence cluster_outcome Cellular Outcome PF-562271 PF-562271 FAK_ATP_Pocket FAK ATP-Binding Pocket PF-562271->FAK_ATP_Pocket Binds to ATP_Block ATP Binding Blocked FAK_Inhibition FAK Catalytic Activity Inhibited ATP_Block->FAK_Inhibition pFAK_Reduction Reduced FAK Y397 Autophosphorylation Signaling_Block Downstream Signaling Blocked (e.g., PI3K/Akt) pFAK_Reduction->Signaling_Block Cellular_Effects Decreased Migration, Proliferation, & Survival Signaling_Block->Cellular_Effects

Caption: Logical flow from molecular binding to cellular effects.

Biochemical Profile and Selectivity

PF-562271 is a highly potent inhibitor of FAK, demonstrating nanomolar efficacy in both enzymatic and cell-based assays. Its selectivity for FAK over Pyk2 is approximately 10-fold.[1] While it shows some activity against certain cyclin-dependent kinases (CDKs) in recombinant enzyme assays, much higher concentrations are required to elicit effects on cell cycle progression in cellular contexts.[2][10] The compound exhibits over 100-fold selectivity against a broad panel of other protein kinases.[1][5]

Table 1: In Vitro Potency of PF-562271
TargetAssay TypeIC50 ValueReference
FAK Cell-Free Kinase Assay1.5 nM[1][6][2]
Pyk2 Cell-Free Kinase Assay13-14 nM[1][2][3]
FAK (pY397) Cell-Based Assay5 nM[6][2][5]
FAK (pY397) Cell-Based Assay10-30 nM[11]
CDK2/CyclinE Cell-Free Kinase Assay30-120 nM[2]
CDK1/CyclinB Cell-Free Kinase Assay30-120 nM[2]
Table 2: In Vivo Efficacy of PF-562271
ParameterModelValue/EffectReference
FAK Phosphorylation Tumor-bearing miceEC50 of 93 ng/mL[2][3][5]
Tumor Growth Inhibition PC-3M, BT474, BxPc3, LoVo xenografts78% to 94% inhibition at 25-50 mg/kg[1]
Tumor Growth Inhibition BxPc3 xenografts86% inhibition at 50 mg/kg[6]

FAK Signaling Pathway and Point of Inhibition

FAK signaling is initiated by the clustering of integrins upon binding to the extracellular matrix (ECM) or by stimulation of growth factor receptors. This leads to the autophosphorylation of FAK at Y397, creating a high-affinity binding site for Src family kinases. Src then phosphorylates other tyrosine residues on FAK, such as Y576/577 and Y925, leading to full kinase activation. This complex then activates multiple downstream pathways critical for cell function. PF-562271 directly inhibits the initial ATP-dependent autophosphorylation step, effectively shutting down the entire cascade.

FAK_Signaling_Pathway FAK Signaling Pathway and PF-562271 Inhibition cluster_FAK FAK Activation cluster_downstream Downstream Effectors cluster_outcomes Cellular Processes GF_Receptors Growth Factor Receptors FAK FAK GF_Receptors->FAK pFAK_Y397 pFAK (Y397) FAK->pFAK_Y397 Autophosphorylation pFAK_Full Fully Active FAK/Src Complex pFAK_Y397->pFAK_Full Src Src pFAK_Y397->Src Recruits PF562271 PF-562271 PF562271->FAK Inhibits (ATP-Competitive) PI3K_Akt PI3K/Akt Pathway pFAK_Full->PI3K_Akt MAPK_ERK MAPK/ERK Pathway pFAK_Full->MAPK_ERK p130Cas p130Cas/Crk pFAK_Full->p130Cas Src->pFAK_Full Survival Survival PI3K_Akt->Survival Proliferation Proliferation MAPK_ERK->Proliferation Migration Migration p130Cas->Migration Invasion Invasion p130Cas->Invasion

Caption: PF-562271 inhibits the initial FAK autophosphorylation step.

Cellular Effects

Inhibition of FAK by PF-562271 translates into significant anti-tumor effects at the cellular level.

  • Inhibition of Migration and Invasion: PF-562271 potently inhibits the migration and invasion of tumor cells, cancer-associated fibroblasts, and macrophages.[9][12] For example, a concentration of 250 nM resulted in the complete inhibition of collective A431 cell invasion into collagen gels.[6]

  • Inhibition of Proliferation: The compound causes a dose-dependent inhibition of cell proliferation in various cancer cell lines.[1] In some cell lines, such as PC3-M, treatment with 3.3 µM PF-562271 results in a G1 cell cycle arrest.[6]

  • Induction of Apoptosis: In certain contexts, PF-562271 treatment can lead to increased apoptosis.[6]

  • Anti-Angiogenic Effects: At a concentration as low as 1 nM, PF-562271 blocks bFGF-stimulated blood vessel angiogenesis in chicken chorioallantoic membrane assays.[6]

Key Experimental Protocols

Recombinant Kinase Assay (for IC50 Determination)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Reaction Setup: Purified, activated FAK kinase domain is added to a reaction buffer (e.g., 50 mM HEPES pH 7.5, 125 mM NaCl, 48 mM MgCl2).[1]

  • Substrate Addition: A peptide polymer substrate (e.g., poly(Glu/Tyr)) and ATP are added to the reaction wells.[1]

  • Inhibitor Challenge: The reaction is challenged with serially diluted PF-562271, typically in triplicate.[1]

  • Incubation: The reaction is allowed to proceed for a set time, such as 15 minutes at room temperature.[1]

  • Detection: The level of substrate phosphorylation is detected using a specific antibody. A common method involves a primary anti-phospho-tyrosine antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[1]

  • Quantification: An HRP substrate is added, and the resulting signal (e.g., absorbance at 450 nm) is measured after adding a stop solution.[1]

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a suitable model, such as the Hill-Slope equation.[1]

Kinase_Assay_Workflow Workflow for In Vitro Kinase IC50 Assay Prepare_Reagents Prepare Reagents: - Purified FAK Kinase - Substrate (poly-Glu/Tyr) - ATP & Buffer Dispense Dispense Kinase, Substrate, & ATP into Microplate Wells Prepare_Reagents->Dispense Add_Inhibitor Add Serially Diluted PF-562271 Dispense->Add_Inhibitor Incubate Incubate for 15 min at Room Temperature Add_Inhibitor->Incubate Detect Detect Phosphorylation: 1. Add anti-pTyr Ab 2. Add HRP-conjugated 2° Ab Incubate->Detect Quantify Quantify Signal: 1. Add HRP Substrate 2. Read Absorbance (450nm) Detect->Quantify Analyze Analyze Data: Calculate IC50 using Hill-Slope Model Quantify->Analyze End End Analyze->End

Caption: A typical experimental workflow for determining kinase IC50.
Cell-Based FAK Autophosphorylation Assay

This assay measures the inhibition of FAK autophosphorylation (pY397) in a cellular context.

  • Cell Culture: Cells (e.g., human tumor cell lines) are cultured under standard conditions.[1]

  • Induction (if applicable): In some systems, FAK expression and phosphorylation are induced to achieve a robust signal.[10]

  • Compound Treatment: Cells are treated with various concentrations of PF-562271 for a specified duration.

  • Cell Lysis: Cells are lysed to extract proteins.

  • Detection Method: The level of phosphorylated FAK (Y397) relative to total FAK is quantified using methods such as ELISA, Western Blot, or other immunoassays.

  • Data Analysis: The concentration of PF-562271 that inhibits FAK phosphorylation by 50% (IC50) is determined from the dose-response curve.

Conclusion

PF-562271 is a selective and potent inhibitor of Focal Adhesion Kinase and Pyk2. Its mechanism of action is centered on the ATP-competitive inhibition of the kinase's catalytic activity, which prevents the critical Y397 autophosphorylation event and abrogates downstream signaling. This targeted inhibition disrupts multiple oncogenic processes, including cell migration, invasion, proliferation, and angiogenesis, underpinning its observed anti-tumor efficacy in preclinical models. The well-defined mechanism and favorable selectivity profile of PF-562271 have established it as a valuable tool for cancer research and a candidate for clinical development.[8][13]

References

An In-Depth Technical Guide to the Biological Activity of PF-562271 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-562271 hydrochloride is a potent, orally bioavailable, ATP-competitive, and reversible small molecule inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3] By targeting these non-receptor tyrosine kinases, PF-562271 disrupts key cellular processes implicated in cancer progression, including cell survival, proliferation, migration, and invasion. This technical guide provides a comprehensive overview of the biological activity of PF-562271, detailing its mechanism of action, summarizing quantitative data from preclinical studies, outlining relevant experimental protocols, and visualizing the core signaling pathways affected.

Mechanism of Action

PF-562271 exerts its biological effects by binding to the ATP-binding pocket of FAK and Pyk2, thereby preventing their catalytic activity.[4][5] This inhibition blocks the autophosphorylation of FAK at tyrosine 397 (Y397), a critical event for the recruitment and activation of downstream signaling molecules, such as Src family kinases.[6][7] The subsequent signaling cascade, which plays a pivotal role in cell adhesion, motility, and survival, is consequently abrogated.[4][5] PF-562271 demonstrates high selectivity for FAK and Pyk2 over a wide range of other kinases, making it a valuable tool for specifically interrogating the FAK/Pyk2 signaling axis.[2][8]

Quantitative Data Summary

The biological activity of PF-562271 has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Inhibitory Activity
TargetAssay TypeIC₅₀Reference(s)
FAKCell-free kinase assay1.5 nM[2][3][8][9][10]
Pyk2Cell-free kinase assay13-14 nM[4][8][10]
Phospho-FAK (Y397)Cell-based assay5 nM[3][8][10][11]
CDK2/CyclinECell-free kinase assay30 nM[11]
CDK1/CyclinBCell-free kinase assay58 nM[11]
Table 2: In Vitro Cellular Effects
Cell LineAssay TypeConcentrationEffectReference(s)
PC3-MCell Cycle3.3 µMG1 arrest[3][11]
A4313D Collagen Invasion250 nMComplete inhibition of collective cell invasion[3][11]
Ewing Sarcoma Cell LinesCell Viability~2.4 µM (average)IC₅₀ after 3 days of treatment[10]
Primary Human and Mouse T cellsProliferationNot specifiedImpaired T cell proliferation[12]
Pancreatic Ductal Adenocarcinoma (PDA) cellsMigration0.1 µmol/LInhibition of tumor cell migration[13][14]
Cancer-associated fibroblastsMigration0.1 µmol/LInhibition of migration[13]
MacrophagesMigration0.1 µmol/LInhibition of migration[13]
Table 3: In Vivo Antitumor Activity
Xenograft ModelDosing RegimenEffectReference(s)
BxPc3 (pancreatic)50 mg/kg p.o. bid86% tumor growth inhibition[3][11]
PC3-M (prostate)50 mg/kg p.o. bid45% tumor growth inhibition[3][11]
PC3M-luc-C6 (prostate, subcutaneous)25 mg/kg p.o. bid62% tumor growth inhibition[1][15]
H125 (lung)25 mg/kg bid2-fold greater apoptosis in treated tumors[3][11]
U87MG (glioblastoma)< 33 mg/kg p.o.Dose- and time-dependent inhibition of FAK phosphorylation[3][11]
MDA-MB-231 (breast, intratibial)5 mg/kg oralDecreased tumor growth and signs of bone healing[1]
PC3M-luc-C6 (prostate, metastasis model)25 mg/kg p.o. bidSignificant reduction in metastatic growth[15][16]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

FAK Kinase Assay (In Vitro)

This assay quantifies the ability of PF-562271 to inhibit the enzymatic activity of FAK.

Materials:

  • Recombinant FAK enzyme

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 2mM MnCl₂; 50μM DTT)[17]

  • ATP

  • Substrate (e.g., Poly (Glu:Tyr 4:1))[18]

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)[17][19]

  • 384-well plates

Procedure:

  • Prepare serial dilutions of PF-562271 in a suitable solvent (e.g., DMSO).

  • In a 384-well plate, add the PF-562271 solution or vehicle control.

  • Add the FAK enzyme solution.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).[19]

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[17][19]

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[17][19]

  • Measure the luminescence using a plate reader.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Migration Assay (Transwell)

This assay assesses the effect of PF-562271 on the migratory capacity of cells.

Materials:

  • Transwell inserts (e.g., 8.0 µm pore size)[9]

  • 24-well plates

  • Cell culture medium (serum-free and with chemoattractant)

  • This compound

  • Cells of interest

  • Cotton swabs

  • Fixing solution (e.g., 70% ethanol)[4]

  • Staining solution (e.g., Crystal Violet or DAPI)[4][10]

Procedure:

  • Culture cells to 80-90% confluence.

  • Harvest and resuspend the cells in serum-free medium.

  • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.

  • Place the Transwell inserts into the wells.

  • Seed the cell suspension into the upper chamber of the inserts, with or without PF-562271.

  • Incubate the plate at 37°C in a CO₂ incubator for a suitable duration (e.g., 2.5 to 24 hours).[9][10]

  • After incubation, remove the non-migrated cells from the upper surface of the insert membrane using a cotton swab.[4]

  • Fix the migrated cells on the lower surface of the membrane with a fixing solution.[4]

  • Stain the migrated cells with a suitable staining solution.

  • Count the number of migrated cells in several random fields under a microscope.

3D Collagen Invasion Assay

This assay evaluates the ability of PF-562271 to inhibit cell invasion through an extracellular matrix.

Materials:

  • Rat tail collagen, type I[1]

  • 10x DMEM

  • Sodium bicarbonate solution

  • Cell culture medium

  • This compound

  • Cells of interest

  • Culture dishes with glass-bottom wells

Procedure:

  • Culture cells to confluence in the glass-bottom well of a culture dish.

  • On ice, prepare the collagen gel mixture by combining rat tail collagen, 10x DMEM, and sodium bicarbonate to neutralize the pH.[1]

  • Add cell culture medium containing a chemoattractant and with or without PF-562271 to the collagen mixture.

  • Overlay the cell monolayer with the collagen gel mixture.

  • Allow the gel to polymerize in a CO₂ incubator at 37°C for 30 minutes.[1]

  • Add cell culture medium (with or without PF-562271) on top of the gel.

  • Incubate for 24, 48, or 72 hours.[1]

  • Assess cell invasion into the collagen matrix using microscopy.

Western Blot for Phosphorylated FAK (p-FAK)

This method is used to detect the levels of phosphorylated FAK in cells treated with PF-562271.

Materials:

  • Cells of interest

  • This compound

  • Lysis buffer containing phosphatase inhibitors

  • Protein assay reagents

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)[20]

  • Primary antibody against p-FAK (Y397)

  • Primary antibody against total FAK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with various concentrations of PF-562271 for a specified time.

  • Lyse the cells in lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[20]

  • Incubate the membrane with the primary antibody against p-FAK (Y397) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against total FAK to serve as a loading control.

  • Quantify the band intensities to determine the level of FAK phosphorylation.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the antitumor efficacy of PF-562271 in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Cancer cell line of interest (e.g., PC3M-luc-C6)

  • This compound

  • Vehicle control

  • Calipers for tumor measurement

  • Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure:

  • Subcutaneously inject cancer cells into the flank of the mice.

  • Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer PF-562271 (e.g., 25 mg/kg, orally, twice daily) or vehicle control to the respective groups.[15][16]

  • Measure tumor volume with calipers at regular intervals.

  • For luciferase-expressing cell lines, perform bioluminescence imaging to monitor tumor burden.[16]

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blot).

Signaling Pathways and Visualizations

PF-562271 primarily impacts the FAK and Pyk2 signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the points of inhibition by PF-562271.

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrins Integrins ECM->Integrins FAK FAK Integrins->FAK pFAK_Y397 p-FAK (Y397) FAK->pFAK_Y397 Autophosphorylation PF562271 PF-562271 PF562271->FAK Inhibition Src Src pFAK_Y397->Src Recruitment FAK_Src_complex FAK/Src Complex pFAK_Y397->FAK_Src_complex Src->FAK_Src_complex Grb2_SOS Grb2/SOS FAK_Src_complex->Grb2_SOS PI3K PI3K FAK_Src_complex->PI3K Migration_Invasion Migration & Invasion FAK_Src_complex->Migration_Invasion Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR Survival Survival Akt->Survival ERK ERK MEK->ERK Proliferation Proliferation mTOR->Proliferation mTOR->Survival ERK->Proliferation ERK->Migration_Invasion

Caption: FAK signaling pathway and inhibition by PF-562271.

PF562271_Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Kinase_Assay FAK/Pyk2 Kinase Assay (IC₅₀ Determination) Cell_Culture Cancer Cell Lines Treatment PF-562271 Treatment Cell_Culture->Treatment Proliferation_Assay Proliferation/ Viability Assays Treatment->Proliferation_Assay Migration_Assay Migration Assay (Transwell) Treatment->Migration_Assay Invasion_Assay Invasion Assay (3D Collagen) Treatment->Invasion_Assay Western_Blot Western Blot (p-FAK, etc.) Treatment->Western_Blot Xenograft Xenograft Model (e.g., Nude Mice) InVivo_Treatment PF-562271 Oral Administration Xenograft->InVivo_Treatment Tumor_Measurement Tumor Growth Measurement InVivo_Treatment->Tumor_Measurement Bioluminescence Bioluminescence Imaging InVivo_Treatment->Bioluminescence ExVivo_Analysis Ex Vivo Analysis (Tumor Excision) Tumor_Measurement->ExVivo_Analysis Bioluminescence->ExVivo_Analysis

Caption: General experimental workflow for evaluating PF-562271.

Conclusion

This compound is a well-characterized and selective inhibitor of FAK and Pyk2 with potent anti-tumor and anti-metastatic activity demonstrated in a variety of preclinical models. Its ability to modulate key signaling pathways involved in cancer progression makes it an important pharmacological tool for research and a candidate for further clinical development. This guide provides a foundational understanding of its biological activity, offering researchers the necessary information to design and interpret experiments aimed at further elucidating the therapeutic potential of FAK/Pyk2 inhibition.

References

PF-562271 Hydrochloride: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Dual FAK/Pyk2 Inhibitor for Cancer Research and Drug Development

Abstract

PF-562271 hydrochloride is a potent, orally bioavailable, and ATP-competitive small molecule inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] With high selectivity and reversible binding, PF-562271 serves as a critical tool in oncological research, demonstrating significant anti-tumor and anti-angiogenic activities.[2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, a summary of key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to support researchers and drug development professionals.

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways downstream of integrins and growth factor receptors.[3] Its activation is crucial for cell adhesion, migration, proliferation, and survival.[2] Overexpression and constitutive activation of FAK are frequently observed in various human cancers and are associated with increased tumor aggressiveness and metastasis.[1] Pyk2, a homolog of FAK, shares overlapping functions and also contributes to cancer progression.[1] The strategic inhibition of FAK and Pyk2 presents a promising therapeutic approach for cancer treatment. This compound has emerged as a selective inhibitor, enabling the precise investigation of FAK/Pyk2 signaling in cancer biology and the development of novel anti-cancer therapies. The compound has undergone Phase I clinical trials in patients with advanced solid tumors.[1]

Mechanism of Action

This compound exerts its biological effects by binding to the ATP-binding pocket of FAK and Pyk2, thereby preventing their catalytic activity.[4] This inhibition blocks the autophosphorylation of FAK at tyrosine 397 (Y397), a critical step for the recruitment and activation of Src family kinases and the subsequent downstream signaling cascades.[2][5] The disruption of the FAK signaling pathway by PF-562271 leads to the inhibition of several key cellular processes implicated in cancer progression:

  • Cell Migration and Invasion: By inhibiting FAK, PF-562271 disrupts the turnover of focal adhesions, which is essential for cell motility. This leads to a reduction in cancer cell migration and invasion.

  • Cell Proliferation and Survival: FAK signaling promotes cell cycle progression and survival through pathways such as PI3K/Akt and MAPK/ERK. Inhibition of FAK by PF-562271 can induce G1 cell cycle arrest and apoptosis in tumor cells.[4]

  • Angiogenesis: FAK is involved in endothelial cell migration and proliferation, which are critical for the formation of new blood vessels that supply tumors. PF-562271 has been shown to inhibit angiogenesis.

  • Tumor Microenvironment Modulation: PF-562271 can alter the tumor microenvironment by reducing the recruitment of tumor-associated macrophages and cancer-associated fibroblasts, both of which contribute to tumor growth and metastasis.[2][5]

Quantitative Data Summary

The following tables summarize key quantitative data for PF-562271 from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of PF-562271
TargetAssay TypeIC50Reference
FAKRecombinant Kinase Assay1.5 nM[1]
Pyk2Recombinant Kinase Assay14 nM[1]
Phospho-FAK (Y397)Cell-based Assay5 nM[1]
Ewing Sarcoma Cell LinesCell Viability AssayAverage of 2.4 µM
TC32 (Ewing Sarcoma)Cell Viability Assay2.1 µM
A673 (Ewing Sarcoma)Cell Viability Assay1.7 µM
Table 2: In Vivo Efficacy of PF-562271 in Xenograft Models
Cancer TypeXenograft ModelDosageTumor Growth InhibitionReference
Prostate CancerPC3M-luc-C6 (subcutaneous)25 mg/kg, p.o., BID, 5x/wk for 2 weeks62%[6]
Prostate CancerPC3M-luc-C6 (metastasis)25 mg/kg, p.o., BID, 5x/wk for 18 daysSignificant reduction in metastatic growth[6]
Pancreatic CancerBxPc350 mg/kg, p.o., BID86%[4]
Prostate CancerPC3-M50 mg/kg, p.o., BID45%[4]
Lung CancerH12525 mg/kg, BID2-fold greater apoptosis[4]
Hepatocellular CarcinomaHuh7.5 (in combination with sunitinib)15 mg/kg/daySignificant anti-tumor effect[7]
Table 3: Clinical Pharmacokinetic and Safety Data (Phase I)
ParameterValueConditionReference
Maximum Tolerated Dose (MTD)125 mg twice dailyWith food
Recommended Phase II Dose (RP2D)125 mg twice dailyWith food
Most Frequent ToxicityNausea (Grade 1 or 2)
Dose-Limiting Toxicities (Grade 3)Headache, nausea/vomiting, dehydration, edema

Signaling Pathways and Experimental Workflows

FAK Signaling Pathway Inhibition by PF-562271

The following diagram illustrates the central role of FAK in mediating signals from the extracellular matrix (via integrins) and growth factors, and how PF-562271 disrupts these pathways.

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrins Integrins ECM->Integrins FAK FAK Integrins->FAK GrowthFactors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) GrowthFactors->RTK RTK->FAK Src Src FAK->Src pY397 PI3K_Akt PI3K/Akt Pathway FAK->PI3K_Akt MAPK_ERK MAPK/ERK Pathway FAK->MAPK_ERK Cell_Migration Cell Migration & Invasion FAK->Cell_Migration Angiogenesis Angiogenesis FAK->Angiogenesis Pyk2 Pyk2 PF562271 PF-562271 PF562271->FAK PF562271->Pyk2 Src->FAK Src->Cell_Migration Cell_Proliferation Cell Proliferation PI3K_Akt->Cell_Proliferation Cell_Survival Cell Survival PI3K_Akt->Cell_Survival MAPK_ERK->Cell_Proliferation Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Purified FAK kinase domain - ATP - Peptide substrate (e.g., p(Glu/Tyr)) - Kinase buffer - PF-562271 dilutions Start->Prepare_Reagents Incubate Incubate FAK, ATP, and substrate with PF-562271 or vehicle Prepare_Reagents->Incubate Detect_Phosphorylation Detect substrate phosphorylation (e.g., ELISA with anti-phospho-tyrosine Ab) Incubate->Detect_Phosphorylation Measure_Signal Measure signal (e.g., absorbance reading) Detect_Phosphorylation->Measure_Signal Analyze_Data Analyze data and calculate IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

References

The Discovery and Development of PF-562271 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-562271 hydrochloride is a potent, ATP-competitive, and reversible small molecule inhibitor of Focal Adhesion Kinase (FAK) and, to a lesser extent, the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3][4][5] FAK is a non-receptor tyrosine kinase that plays a central role in signal transduction downstream of integrins and growth factor receptors, regulating key cellular processes such as adhesion, migration, proliferation, and survival.[6][7][8][9] The overexpression and hyperactivity of FAK are frequently observed in a multitude of human cancers, correlating with advanced tumor stage, metastatic potential, and poor prognosis.[6][7][8] This has positioned FAK as a compelling therapeutic target for anticancer drug development.[10] This technical guide provides an in-depth overview of the discovery, preclinical development, and early clinical evaluation of PF-562271, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and development workflow.

Mechanism of Action

PF-562271 exerts its therapeutic effect by binding to the ATP-binding pocket of the FAK kinase domain, thereby preventing the autophosphorylation of FAK at tyrosine residue 397 (Y397).[6][11] This autophosphorylation event is a critical initial step in FAK activation, creating a high-affinity binding site for the SH2 domain of Src family kinases.[6] The subsequent recruitment and activation of Src lead to the phosphorylation of other tyrosine residues on FAK and downstream substrates, initiating a cascade of signaling events that promote cell proliferation, survival, migration, and invasion.[6][7] By inhibiting FAK autophosphorylation, PF-562271 effectively disrupts these oncogenic signaling pathways.[11][12]

Below is a diagram illustrating the FAK signaling pathway and the point of intervention by PF-562271.

FAK_Signaling_Pathway Integrins Integrins FAK FAK Integrins->FAK Activation GrowthFactors Growth Factor Receptors GrowthFactors->FAK Activation pY397 p-FAK (Y397) FAK->pY397 Autophosphorylation Src Src pY397->Src Recruitment & Activation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) pY397->Downstream Src->pY397 Further Phosphorylation Proliferation Proliferation & Survival Downstream->Proliferation Migration Migration & Invasion Downstream->Migration PF562271 PF-562271 PF562271->FAK Inhibition

FAK signaling pathway and inhibition by PF-562271.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Kinase and Cell-Based Assay Data
TargetAssay TypeIC50 (nM)Reference(s)
FAK Cell-free kinase assay1.5[1][2][3][4][5]
Pyk2 Cell-free kinase assay13-14[2][3][5]
p-FAK (Y397) Cell-based assay5[1][5]
CDK1/CyclinB Cell-free kinase assay58[1]
CDK2/CyclinE Cell-free kinase assay30[1]
Table 2: Preclinical Antitumor Efficacy in Xenograft Models
Cancer TypeXenograft ModelTreatment Dose & ScheduleTumor Growth InhibitionReference(s)
Prostate PC3M-luc-C6 (subcutaneous)25 mg/kg, p.o., BID62%[10][13]
Prostate PC3M-luc-C6 (metastatic)25 mg/kg, p.o., BIDSignificant reduction in metastatic signal[13]
Pancreatic BxPc350 mg/kg, p.o., BID86%[1]
Prostate PC3-M50 mg/kg, p.o., BID45%[1]
Lung H12525 mg/kg, BID2-fold greater apoptosis[1]
Pancreatic MPanc-96 (orthotopic)33 mg/kg, p.o., BID46% reduction in tumor volume[14]
Table 3: Pharmacokinetic Parameters from Phase I Clinical Trial
ParameterValueConditionsReference(s)
Tmax (Time to maximum concentration) 0.5 - 6 hoursSingle oral dose[15]
Pharmacokinetics Dose- and time-dependent nonlinearMultiple oral doses[15][16][17][18]
CYP3A Inhibition Potent inhibitorCo-administration with midazolam[15][17][18]
Maximum Tolerated Dose (MTD) 125 mgTwice per day with food[17][18]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro FAK Kinase Inhibition Assay

Objective: To determine the in vitro potency of PF-562271 in inhibiting FAK kinase activity.

Materials:

  • Recombinant FAK kinase domain

  • ATP

  • Poly (Glu, Tyr) substrate

  • PF-562271

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 125 mM NaCl, 48 mM MgCl2)

  • Anti-phosphotyrosine antibody (e.g., PY20)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of PF-562271 in DMSO.

  • In a 96-well plate, add the FAK enzyme, poly (Glu, Tyr) substrate, and the diluted inhibitor.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction.

  • Detect the level of substrate phosphorylation using an ELISA-based method with an anti-phosphotyrosine antibody, followed by an HRP-conjugated secondary antibody and a chemiluminescent substrate.

  • Measure the signal using a plate reader.

  • Calculate the percentage of FAK inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of FAK Phosphorylation

Objective: To assess the effect of PF-562271 on FAK autophosphorylation in a cellular context.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • PF-562271

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-p-FAK (Y397) and anti-total FAK

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels

  • PVDF membrane

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of PF-562271 for a specified duration (e.g., 2-24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with the primary antibody against p-FAK (Y397) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total FAK as a loading control.

  • Quantify the band intensities and normalize the p-FAK signal to the total FAK signal to determine the dose-dependent inhibition.

In Vivo Xenograft Tumor Model

Objective: To evaluate the in vivo antitumor efficacy of PF-562271.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Cancer cell line of interest (e.g., PC3M-luc-C6)

  • PF-562271 formulation for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

  • Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Allow the tumors to reach a predetermined size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer PF-562271 or vehicle control to the mice according to the specified dose and schedule (e.g., 25 mg/kg, p.o., BID).

  • Measure tumor volume with calipers at regular intervals (e.g., twice a week).

  • For luciferase-expressing tumors, perform bioluminescence imaging to monitor tumor burden.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Calculate the percentage of tumor growth inhibition for the treatment group compared to the control group.

Visualizations

Experimental Workflow for In Vivo Efficacy Study

In_Vivo_Workflow CellCulture Cancer Cell Culture Implantation Tumor Cell Implantation (Subcutaneous) CellCulture->Implantation TumorGrowth Tumor Growth to Palpable Size Implantation->TumorGrowth Randomization Randomization TumorGrowth->Randomization Treatment Treatment (PF-562271 or Vehicle) Randomization->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Excision, Biomarkers) Monitoring->Endpoint

Workflow for a typical in vivo xenograft study.
Logical Relationship in PF-562271 Development

Development_Logic TargetID Target Identification (FAK in Cancer) LeadGen Lead Generation & Optimization TargetID->LeadGen InVitro In Vitro Profiling (Kinase & Cell Assays) LeadGen->InVitro InVivo In Vivo Preclinical Efficacy & PK/PD InVitro->InVivo Clinical Phase I Clinical Trial (Safety, PK, MTD) InVivo->Clinical FurtherDev Further Clinical Development Clinical->FurtherDev

Logical progression of PF-562271's development.

Conclusion

This compound has demonstrated a promising preclinical profile as a potent and selective inhibitor of FAK. Its ability to inhibit FAK phosphorylation translates to significant antitumor activity in a variety of cancer models. Early clinical data have established its safety profile and recommended phase II dose. The comprehensive data and methodologies presented in this guide underscore the potential of PF-562271 as a therapeutic agent and provide a valuable resource for researchers in the field of oncology and drug development. Further investigation into its clinical efficacy, both as a monotherapy and in combination with other agents, is warranted.

References

An In-Depth Technical Guide to PF-562271 Hydrochloride: A Dual FAK/Pyk2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-562271 hydrochloride is a potent, ATP-competitive, and reversible small molecule inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[1] As a critical mediator of signal transduction downstream of integrins and growth factor receptors, FAK plays a pivotal role in fundamental cellular processes including adhesion, migration, proliferation, and survival. Its overexpression and hyperactivity are frequently correlated with the progression, invasion, and metastasis of various solid tumors, establishing it as a compelling target for anticancer therapeutic development. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, along with detailed experimental protocols for its evaluation.

Chemical Structure and Properties

This compound is the hydrochloride salt of PF-562271. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name N-methyl-N-(3-(((2-((2-oxoindolin-5-yl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)methyl)pyridin-2-yl)methanesulfonamide hydrochloride[2]
Chemical Formula C₂₁H₂₁ClF₃N₇O₃S[2]
Molecular Weight 543.95 g/mol [2]
CAS Number 939791-41-0[2]
SMILES CS(=O)(=O)N(C)c1ncccc1CNC(=C(C(F)(F)F)C=N2)N=C2Nc3ccc4[nH]c(=O)cc4c3.Cl[2]
Appearance Solid powder[2]
Purity >98%[2]
Solubility Soluble in DMSO. Insoluble in water and ethanol.[1]
Storage Store solid at -20°C.

Mechanism of Action and Signaling Pathway

PF-562271 acts as a dual inhibitor of FAK and Pyk2, with a significantly higher potency for FAK. It binds to the ATP-binding pocket of the kinase domain, preventing the autophosphorylation of FAK at tyrosine 397 (Y397), a critical step in its activation. The inhibition of FAK disrupts downstream signaling cascades that are crucial for tumor progression.

The FAK signaling pathway is initiated by various upstream signals, including integrin-mediated cell adhesion to the extracellular matrix, growth factor receptors (RTKs), and G protein-coupled receptors (GPCRs). Upon activation, FAK serves as a scaffold for numerous signaling proteins and activates several downstream pathways, including:

  • PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation.

  • RAS/MEK/ERK (MAPK) Pathway: This cascade regulates cell growth, differentiation, and survival.

  • Rho GTPases: These proteins are key regulators of the actin cytoskeleton, influencing cell shape and motility.

  • p130cas and Paxillin: Phosphorylation of these adaptor proteins by FAK creates docking sites for other signaling molecules, promoting cell migration and invasion.

By inhibiting FAK, PF-562271 effectively downregulates these key signaling pathways, leading to reduced cell proliferation, migration, and invasion, and in some cases, induction of apoptosis.

FAK_Signaling_Pathway FAK Signaling Pathway cluster_upstream Upstream Activators cluster_fak FAK Activation and Inhibition cluster_downstream Downstream Signaling cluster_responses Cellular Responses Integrins Integrins FAK FAK Integrins->FAK Activate RTKs Growth Factor Receptors (e.g., EGFR, VEGFR) RTKs->FAK Activate GPCRs GPCRs GPCRs->FAK Activate pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation PI3K_AKT PI3K/AKT Pathway pFAK->PI3K_AKT RAS_ERK RAS/MEK/ERK Pathway pFAK->RAS_ERK Rho Rho GTPases pFAK->Rho p130cas p130cas pFAK->p130cas Paxillin Paxillin pFAK->Paxillin Angiogenesis Angiogenesis pFAK->Angiogenesis PF562271 PF-562271 HCl PF562271->pFAK Inhibits Proliferation Proliferation PI3K_AKT->Proliferation Survival Survival PI3K_AKT->Survival RAS_ERK->Proliferation RAS_ERK->Survival Migration Migration Rho->Migration Invasion Invasion Rho->Invasion p130cas->Migration p130cas->Invasion Paxillin->Migration Paxillin->Invasion

Caption: FAK Signaling Pathway and Inhibition by PF-562271 HCl.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This assay measures the direct inhibitory effect of PF-562271 on FAK enzymatic activity.

Materials:

  • Recombinant human FAK enzyme

  • FAK substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound

  • 96-well plates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • In a 96-well plate, add the FAK enzyme, the FAK substrate, and the diluted inhibitor.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which correlates with enzyme activity.

  • Plot the percentage of FAK inhibition against the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Cellular FAK Phosphorylation Assay (Western Blot)

This method assesses the ability of PF-562271 to inhibit FAK autophosphorylation in a cellular context.

Materials:

  • Cancer cell line with high FAK expression (e.g., MDA-MB-231, U-87 MG)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-FAK (Tyr397) and anti-total FAK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Seed cells in a culture dish and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for a specified duration (e.g., 2-24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against p-FAK (Y397) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against total FAK as a loading control.

  • Quantify the band intensities to determine the dose-dependent inhibition of FAK phosphorylation.

Cell Proliferation Assay (SRB Assay)

This assay evaluates the anti-proliferative effects of PF-562271.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • This compound

  • Sulforhodamine B (SRB) solution

  • Trichloroacetic acid (TCA)

  • Tris base solution

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density.

  • After 24 hours, treat the cells with a range of concentrations of this compound.

  • Incubate for a specified period (e.g., 72 hours).

  • Fix the cells by adding cold TCA and incubate for 1 hour at 4°C.

  • Wash the plates with water and air dry.

  • Stain the cells with SRB solution for 30 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye and air dry.

  • Solubilize the bound dye with Tris base solution.

  • Measure the absorbance at 510 nm using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Conclusion

This compound is a valuable research tool for investigating the role of FAK and Pyk2 in cancer and other diseases. Its high potency and selectivity make it a suitable candidate for preclinical studies and a reference compound for the development of novel FAK inhibitors. The experimental protocols provided in this guide offer a framework for the comprehensive evaluation of its biological activity. As with any potent kinase inhibitor, careful consideration of experimental design and appropriate controls are essential for obtaining reliable and reproducible data.

References

The Role of PF-562271 Hydrochloride in Cell Adhesion and Migration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-562271 hydrochloride is a potent, orally bioavailable, and ATP-competitive small molecule inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] FAK is a critical non-receptor tyrosine kinase that plays a central role in signal transduction pathways downstream of integrins and growth factor receptors, regulating key cellular processes such as adhesion, migration, proliferation, and survival.[3][4][5] Upregulation and increased activation of FAK are frequently observed in various human cancers, correlating with aggressive tumor phenotypes and metastatic potential.[5][6] This technical guide provides an in-depth overview of the mechanism of action of PF-562271, its quantitative effects on cell adhesion and migration, detailed experimental protocols for assessing its activity, and a visualization of the core signaling pathways involved.

Mechanism of Action

PF-562271 acts as a reversible, ATP-competitive inhibitor, binding to the ATP-binding pocket of FAK and Pyk2, thereby blocking their catalytic activity.[7][8] This inhibition prevents the crucial autophosphorylation of FAK at tyrosine residue 397 (Y397), which is the initial and rate-limiting step in FAK activation.[9][10] The phosphorylation of Y397 creates a high-affinity binding site for the SH2 domain of Src family kinases.[11] The subsequent formation of the FAK-Src complex leads to the phosphorylation of other tyrosine residues on FAK and other downstream substrates, initiating a cascade of signaling events that are essential for the dynamics of focal adhesions and cell motility.[4][11] By blocking FAK autophosphorylation, PF-562271 effectively abrogates these downstream signaling pathways, leading to an inhibition of cell migration, invasion, and adhesion.[1][9]

Quantitative Data on this compound

The inhibitory activity of PF-562271 has been quantified in various assays, demonstrating its high potency and selectivity.

Parameter Value Assay Conditions Reference
IC50 (FAK) 1.5 nMCell-free kinase assay[7][12][13]
IC50 (Pyk2) 14 nMCell-free kinase assay[9][12]
IC50 (phospho-FAK) 5 nMInducible cell-based assay[2][7]
IC50 (FAK Y397 autophosphorylation) 10-30 nMCell-based assay (various cancer cell lines)[14]
Maximal Inhibition of FAK Y397 phosphorylation 0.1 - 0.3 µMIn pancreatic cancer cell lines (MPanc-96, MAD08-608)[9][10]
EC50 (in vivo FAK phosphorylation inhibition) 93 ng/mLOral administration to tumor-bearing mice[2][12]

Core Signaling Pathway of FAK in Cell Adhesion and Migration

The inhibition of FAK by PF-562271 disrupts a well-defined signaling cascade that governs cell motility.

FAK_Signaling cluster_extracellular Extracellular Matrix cluster_intracellular Intracellular Integrins Integrins FAK FAK Integrins->FAK Activation ECM ECM Proteins (e.g., Collagen) ECM->Integrins Binding pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation FAK_Src FAK-Src Complex pFAK->FAK_Src Recruits Src Src Src->FAK_Src pp130Cas p-p130Cas FAK_Src->pp130Cas Phosphorylates PI3K PI3K FAK_Src->PI3K Activates p130Cas p130Cas p130Cas->pp130Cas Crk Crk pp130Cas->Crk Recruits Rac Rac Crk->Rac Activates Actin Actin Cytoskeleton Remodeling Rac->Actin Akt Akt PI3K->Akt Activates Cell_Migration Cell Migration & Invasion Akt->Cell_Migration Cell_Adhesion Focal Adhesion Turnover Actin->Cell_Adhesion Actin->Cell_Migration PF562271 PF-562271 PF562271->FAK Inhibits

Caption: FAK signaling pathway in cell adhesion and migration and the inhibitory action of PF-562271.

Experimental Protocols

Western Blotting for FAK Phosphorylation

This protocol is for assessing the inhibitory effect of PF-562271 on FAK autophosphorylation in cell culture.

Western_Blot_Workflow cluster_workflow Western Blot Workflow A 1. Cell Seeding & Culture Seed cells (e.g., MPanc-96) in 6-well plates and grow to 70-80% confluency. B 2. Serum Starvation Incubate cells in serum-free media for 12-24 hours. A->B C 3. Inhibitor Treatment Treat cells with varying concentrations of PF-562271 (e.g., 0.01 - 1 µM) or DMSO (vehicle control) for 2-4 hours. B->C D 4. Cell Lysis Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. C->D E 5. Protein Quantification Determine protein concentration using a BCA assay. D->E F 6. SDS-PAGE & Transfer Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. E->F G 7. Immunoblotting Probe membrane with primary antibodies (anti-p-FAK Y397, anti-total FAK, anti-GAPDH) followed by HRP-conjugated secondary antibodies. F->G H 8. Detection & Analysis Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity. G->H

Caption: A typical workflow for assessing FAK phosphorylation via Western blotting.

Detailed Methodology:

  • Cell Culture: Plate pancreatic cancer cells (e.g., MPanc-96 or MAD08-608) in 6-well plates and culture in complete medium until they reach 70-80% confluency.

  • Inhibitor Treatment: Replace the medium with serum-free medium and incubate for 12-24 hours. Subsequently, treat the cells with this compound at various concentrations (e.g., 0.1 µM, 0.3 µM) or DMSO as a vehicle control for a specified period (e.g., 2 hours).[9]

  • Lysis and Protein Quantification: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Immunoblotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a polyvinylidene difluoride (PVDF) membrane. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-FAK (Y397) overnight at 4°C. After washing, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total FAK and a loading control like GAPDH.

Cell Migration Assay (Boyden Chamber Assay)

This assay measures the effect of PF-562271 on the directional migration of cells towards a chemoattractant.

Migration_Assay_Workflow cluster_workflow Cell Migration Assay Workflow A 1. Prepare Chambers Coat the underside of the transwell insert membrane (8 µm pores) with an ECM protein (e.g., collagen I). Place inserts into a 24-well plate. B 2. Add Chemoattractant Add chemoattractant (e.g., IGF-I, 100 ng/mL) to the lower chamber. A->B C 3. Cell Seeding & Treatment Resuspend serum-starved cells in serum-free media with PF-562271 (e.g., 0.1 µM) or DMSO. Seed cells into the upper chamber. B->C D 4. Incubation Incubate for a defined period (e.g., 4-24 hours) to allow for cell migration. C->D E 5. Remove Non-migrated Cells Remove non-migrated cells from the upper surface of the membrane with a cotton swab. D->E F 6. Fix & Stain Fix and stain the migrated cells on the lower surface of the membrane with crystal violet. E->F G 7. Quantification Elute the stain and measure absorbance, or count the number of migrated cells in several microscopic fields. F->G

Caption: Workflow for a Boyden chamber cell migration assay.

Detailed Methodology:

  • Chamber Preparation: Use transwell inserts with an 8.0 µm pore size membrane. For haptotactic migration, coat the underside of the membrane with an extracellular matrix protein like collagen I (10 µg/mL) and allow it to dry.

  • Cell Preparation: Culture cells to sub-confluency and then serum-starve for 12-24 hours. Harvest the cells and resuspend them in serum-free media.

  • Assay Setup: Add a chemoattractant (e.g., 100 ng/mL IGF-I or tumor cell-conditioned media) to the lower chamber of the Boyden chamber.[9][10] In the upper chamber, add the cell suspension containing either PF-562271 (e.g., 0.1 µM) or DMSO.

  • Incubation: Incubate the chambers at 37°C in a humidified incubator for a period that allows for significant migration (typically 4-24 hours, depending on the cell type).

  • Staining and Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab. Fix the migrated cells on the lower surface with methanol and stain with a 0.5% crystal violet solution. After washing and drying, the migrated cells can be quantified by counting them under a microscope in several random fields. Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance measured on a plate reader.

Cell Adhesion Assay

This assay quantifies the ability of cells to attach to an ECM-coated surface and the effect of PF-562271 on this process.

Detailed Methodology:

  • Plate Coating: Coat the wells of a 96-well plate with an ECM protein (e.g., fibronectin or collagen I at 10 µg/mL) and incubate overnight at 4°C. Block non-specific binding sites with 1% BSA for 1 hour at 37°C.

  • Cell Treatment and Seeding: Pre-treat serum-starved cells with PF-562271 or DMSO for 30-60 minutes. Seed the treated cells (e.g., 5 x 10^4 cells/well) into the coated wells and incubate for a short period (e.g., 30-90 minutes) at 37°C to allow for adhesion.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Quantification: Fix the remaining adherent cells with a fixative like 4% paraformaldehyde and stain with crystal violet. Elute the stain and measure the absorbance, which is proportional to the number of adherent cells.

Conclusion

This compound is a well-characterized and highly potent inhibitor of FAK that effectively disrupts cell adhesion and migration in a variety of preclinical cancer models.[9][15] Its mechanism of action, centered on the inhibition of FAK autophosphorylation, is well-understood, and its effects can be reliably quantified using standard cell-based assays.[10][14] The experimental protocols provided in this guide offer a framework for researchers to investigate the cellular effects of PF-562271 and other FAK inhibitors. Given the critical role of FAK in tumor progression and metastasis, PF-562271 represents an important pharmacological tool for both basic research and the development of novel anti-cancer therapies.[3][16]

References

preclinical studies of PF-562271 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Preclinical Studies of PF-562271 Hydrochloride

Introduction

This compound is a potent, orally bioavailable, ATP-competitive, and reversible small-molecule inhibitor of Focal Adhesion Kinase (FAK) and the related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] FAK is a non-receptor tyrosine kinase that plays a crucial role in signaling pathways initiated by integrins and growth factor receptors, regulating key cellular processes such as migration, proliferation, survival, and invasion.[1][3] Both FAK and Pyk2 are often overexpressed and activated in a variety of human cancers, making them attractive targets for anticancer drug development.[1][3] Preclinical studies have demonstrated the efficacy of PF-562271 in inhibiting tumor growth and metastasis across a range of cancer models, positioning it as a significant compound for further investigation in oncology.[4][5]

Mechanism of Action

PF-562271 functions by binding to the ATP-binding pocket of FAK and Pyk2, which prevents the phosphorylation of the kinases and subsequently blocks their catalytic activity.[2][6] This inhibition disrupts the downstream signaling cascades that are critical for tumor progression. A primary event in FAK activation is autophosphorylation at the Tyrosine-397 (Y397) residue. PF-562271 directly blocks this event in a dose-dependent manner.[4][7] By inhibiting FAK, PF-562271 can impede integrin-mediated downstream signals, including the ERK, JNK/MAPK, and PI3K/Akt pathways, which are vital for cell migration, proliferation, and survival.[1]

FAK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrins Integrins FAK FAK Integrins->FAK ECM Binding GFR Growth Factor Receptors (GFR) GFR->FAK pY397 p-FAK (Y397) FAK->pY397 Autophosphorylation PF562271 PF-562271 PF562271->FAK Inhibition Src Src pY397->Src PI3K PI3K pY397->PI3K Grb2 Grb2/Sos pY397->Grb2 pSrc p-Src Src->pSrc pSrc->FAK Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Proliferation Cell Proliferation, Survival, Migration, Invasion pAkt->Proliferation Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: FAK signaling pathway and the inhibitory action of PF-562271.

Preclinical In Vitro Studies

Data Presentation: Kinase and Cellular Inhibition

PF-562271 has demonstrated potent inhibitory activity against its target kinases and has shown effects on various tumor cell lines, including those from pancreatic, prostate, and ovarian cancers.

ParameterTarget/Cell LineValueReference
IC₅₀ (Kinase Activity) FAK (recombinant)1.5 nM[2][8]
Pyk2 (recombinant)14 nM[2][8]
Fyn277 nM[9]
IC₅₀ (Cell-Based Assays) FAK Autophosphorylation (Y397)5 nM[6][10]
MV-4-11 Cell Growth0.2766 µM[8]
SW982 Cell Growth0.3282 µM[8]
KM12 Cell Growth0.38557 µM[8]
FAK WT Cell Proliferation3.3 µM[8]
FAK-/- Cell Proliferation2.08 µM[8]
Effect A431 Cell Invasion into CollagenComplete inhibition at 250 nM[6]
PC3-M Cell CycleG1 arrest at 3.3 µM[6]
Experimental Protocols

1. Recombinant Kinase Assay (IC₅₀ Determination)

  • Objective: To determine the concentration of PF-562271 that inhibits 50% of the recombinant FAK or Pyk2 kinase activity.

  • Methodology: Purified-activated FAK kinase domain is reacted with 50 µM ATP and a random peptide polymer substrate (e.g., p(Glu/Tyr)) in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 125 mM NaCl, 48 mM MgCl₂). The reaction is challenged with serially diluted concentrations of PF-562271. Phosphorylation of the substrate is detected using an anti-phosphotyrosine antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Absorbance is read at 450 nm after adding an HRP substrate and a stop solution. IC₅₀ values are calculated using a Hill-Slope Model.[6][8]

2. Western Blot for FAK Phosphorylation

  • Objective: To assess the effect of PF-562271 on FAK autophosphorylation in intact cells.

  • Methodology: Cancer cell lines (e.g., MPanc-96, MAD08-608) are cultured and treated with varying concentrations of PF-562271 (e.g., 0.1 to 0.3 µM) for a specified time.[4] Cells are then lysed, and protein extracts are separated by SDS-PAGE. Proteins are transferred to a membrane and immunoblotted with primary antibodies specific for phosphorylated FAK (p-FAK Y397) and total FAK. An HRP-conjugated secondary antibody is used for detection via chemiluminescence.[4]

3. Cell Proliferation Assay (e.g., SRB Assay)

  • Objective: To measure the effect of PF-562271 on the growth of cancer cell lines.

  • Methodology: Cells are seeded in 96-well plates and allowed to attach for 48 hours.[8] The cells are then treated with various concentrations of PF-562271. After a 3-day incubation period, cells are fixed with ice-cold trichloroacetic acid (TCA) and stained with Sulforhodamine B (SRB) dye. The dye is solubilized, and the absorbance is read to determine cell density, from which IC₅₀ values for growth inhibition can be calculated.[8]

4. Transwell Migration and Invasion Assays

  • Objective: To evaluate the effect of PF-562271 on the migratory and invasive capacity of cancer cells.

  • Methodology: For migration assays, cells are placed in the upper chamber of a Transwell insert. The lower chamber contains a chemoattractant (e.g., IGF-I, collagen).[4] For invasion assays, the insert is coated with a basement membrane matrix like Matrigel. Cells are treated with PF-562271. After incubation, non-migrated cells on the upper surface are removed, and cells that have migrated/invaded to the lower surface are fixed, stained, and counted.[4]

In_Vitro_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis start Culture Cancer Cell Lines treat Treat Cells with PF-562271 start->treat prolif Proliferation Assay (e.g., SRB) treat->prolif migr Migration/Invasion Assay (Transwell) treat->migr phos Phosphorylation Analysis (Western Blot) treat->phos data Quantify Results: - IC50 Values - % Inhibition - Protein Levels prolif->data migr->data phos->data

Caption: A generalized workflow for in vitro preclinical testing of PF-562271.

Preclinical In Vivo Studies

Data Presentation: Antitumor Efficacy in Xenograft Models

PF-562271 has demonstrated significant, dose-dependent tumor growth inhibition in various subcutaneous and orthotopic animal models.

Tumor ModelAnimal ModelDose & ScheduleTumor Growth Inhibition (TGI)Reference
PC-3M (Prostate)Athymic Mice50 mg/kg, p.o., BID45%[6]
PC3M-luc-C6 (Prostate)Athymic Mice25 mg/kg, p.o., BID62%[5][11]
BxPc3 (Pancreatic)Athymic Mice50 mg/kg, p.o., BID86%[6]
BT474 (Breast)Athymic Mice25-50 mg/kg, BID78-94%[8]
LoVo (Colon)Athymic Mice25-50 mg/kg, BID78-94%[8]
MPanc-96 (Pancreatic, Orthotopic)Mice33 mg/kg, p.o., BIDSignificant reduction in tumor growth, invasion, and metastasis[4]
MAD08-608 (Pancreatic, Orthotopic)Mice33 mg/kg, p.o., BID59% reduction in tumor size[4]
GL261 (Glioma)C57Bl/6 Mice50 mg/kg, p.o., Daily55% reduction in tumor volume[12]
Huh7.5 (Hepatocellular Carcinoma)Nude Rats15 mg/kg/day (with Sunitinib)Significant anti-tumor effect[13]

p.o. = oral administration; BID = twice daily

Experimental Protocols

1. Xenograft Tumor Model

  • Objective: To assess the antitumor activity of PF-562271 in a living organism.

  • Methodology: Human tumor cells (e.g., PC-3M, BxPc3) are injected subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).[6][8] For orthotopic models, tumor cells are implanted into the corresponding organ (e.g., pancreas).[4] Once tumors reach a palpable size, animals are randomized into control (vehicle) and treatment groups. PF-562271 is administered, typically by oral gavage, at specified doses and schedules (e.g., 33 mg/kg, twice daily).[4] Tumor volume is measured regularly (e.g., with calipers or via MRI), and animal weight is monitored to assess toxicity.[4][5] At the end of the study, tumors are excised for further analysis.

2. Pharmacodynamic (PD) Analysis

  • Objective: To confirm target engagement by measuring FAK phosphorylation in tumor tissue.

  • Methodology: Following treatment of tumor-bearing mice with PF-562271, tumors are harvested at various time points.[14] Tumor lysates are prepared and analyzed by Western blot or immunohistochemistry (IHC) for levels of p-FAK (Y397) relative to total FAK. This confirms that the drug is reaching the tumor and inhibiting its target.[14]

3. Immunohistochemistry (IHC)

  • Objective: To analyze the effects of PF-562271 on the tumor microenvironment and cell proliferation.

  • Methodology: Excised tumors are fixed, paraffin-embedded, and sectioned. Tissue sections are stained with specific antibodies to assess markers of proliferation (e.g., Ki67), apoptosis, angiogenesis, or immune cell infiltration (e.g., F4/80 for macrophages, α-SMA for fibroblasts).[4] The number of positive-staining cells is then quantified to determine the biological effects of the treatment.[4]

In_Vivo_Workflow cluster_setup Model Setup cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis implant Implant Tumor Cells (Subcutaneous/Orthotopic) in Mice growth Allow Tumors to Establish implant->growth randomize Randomize Mice into Control & Treatment Groups growth->randomize admin Administer PF-562271 (e.g., Oral Gavage) randomize->admin measure Monitor Tumor Volume & Animal Weight admin->measure Daily measure->admin excise Excise Tumors at Study Endpoint measure->excise pd Pharmacodynamic Analysis (p-FAK Levels) excise->pd ihc Immunohistochemistry (Ki67, α-SMA, etc.) excise->ihc

Caption: A standard workflow for in vivo xenograft studies of PF-562271.

Pharmacokinetics and Combination Studies

Pharmacokinetics (PK)

Early clinical studies in patients with advanced solid tumors provided insight into the pharmacokinetic profile of PF-562271. The drug was readily absorbed after oral administration, with maximum serum concentrations achieved in 0.5 to 6 hours.[15] It displayed dose- and time-dependent nonlinear pharmacokinetics, likely due to auto-inhibition of its primary metabolizing enzyme, CYP3A.[15][16] The predicted oral bioavailability from nonclinical studies was ≥50%, with a half-life of 2 to 3 hours, supporting a twice-daily dosing schedule.[16]

Combination Therapies

Preclinical research has explored PF-562271 in combination with other anticancer agents to enhance therapeutic efficacy.

  • With Gemcitabine: In pancreatic cancer models, the combination did not significantly improve tumor reduction compared to either drug alone, though PF-562271 uniquely reduced tumor-associated macrophages and fibroblasts.[4]

  • With Sunitinib: In a hepatocellular carcinoma model, the combination of sunitinib and PF-562271 produced a more significant anti-tumor effect than either agent alone, impacting both tumor growth and its ability to recover after treatment withdrawal.[8][13]

  • With Temozolomide (TMZ): In glioblastoma models, TMZ treatment was found to increase FAK/Pyk2 phosphorylation. Combining TMZ with PF-562271 reversed this effect, leading to reduced cell viability, decreased tumor size, and increased animal survival compared to TMZ monotherapy.[12][17]

  • With BRAF/MEK Inhibitors: In BRAF-V600E mutant colorectal cancer models, combining PF-562271 with BRAF (vemurafenib) and MEK (trametinib) inhibitors robustly blocked tumor growth.[18]

Conclusion

The comprehensive body of preclinical data on this compound validates its mechanism of action as a potent inhibitor of FAK and Pyk2. In vitro studies confirm its ability to block FAK phosphorylation and inhibit key cancer-related processes like proliferation, migration, and invasion. In vivo, PF-562271 demonstrates significant, dose-dependent antitumor and anti-metastatic activity across a wide range of cancer models. Furthermore, its potential for synergistic effects in combination therapies highlights its promise as a versatile component in the treatment of advanced cancers. These preclinical findings have provided a strong rationale for its continued clinical development.

References

The FAK Inhibitor PF-562271 Hydrochloride: A Technical Guide to its Impact on the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-562271 hydrochloride is a potent, orally bioavailable, ATP-competitive small molecule inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1] Emerging research has illuminated the critical role of PF-562271 in modulating the complex tumor microenvironment (TME), offering a promising therapeutic strategy beyond direct cytotoxic effects on tumor cells. This technical guide provides a comprehensive overview of the mechanisms of action of PF-562271 on the TME, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Introduction: Targeting FAK in the Tumor Microenvironment

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[2] In the context of cancer, FAK is frequently overexpressed and activated in tumor cells, contributing to their invasive and metastatic potential.[3][4][5] Furthermore, FAK signaling is integral to the communication between cancer cells and the various components of the TME, including stromal fibroblasts, immune cells, and the extracellular matrix.[2]

This compound has been developed to target this critical signaling node. By inhibiting FAK, PF-562271 not only impacts tumor cells directly but also remodels the TME to be less supportive of tumor growth and progression. This guide will delve into the specific effects of PF-562271 on key TME components.

Mechanism of Action of this compound

PF-562271 acts as a reversible, ATP-competitive inhibitor of FAK and Pyk2.[2] Its primary mechanism involves binding to the ATP-binding pocket of these kinases, thereby preventing their catalytic activity and subsequent phosphorylation of downstream targets.[2] This inhibition disrupts the signaling cascades that regulate cell migration, survival, and adhesion.[2]

Quantitative Data: In Vitro and In Vivo Effects of PF-562271

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of PF-562271.

Table 1: In Vitro Potency of PF-562271

ParameterValueCell Line/SystemReference
IC50 for FAK1.5 nMPurified enzyme assay[2]
IC50 for Pyk214 nMPurified enzyme assay[2]
EC50 for FAK phosphorylation inhibition93 ng/mLPreclinical models[2]
Maximal inhibition of FAK Y397 phosphorylation0.1 - 0.3 µmol/LMPanc-96, MAD08-608 cells[4][6]

Table 2: Effects of PF-562271 on Tumor and Stromal Cells in Pancreatic Ductal Adenocarcinoma (PDA) Models

ParameterTreatment Group% Reduction vs. ControlP-valueReference
Tumor Cell Proliferation (Ki67+) in MPanc-96 tumorsPF-562,27129%< 0.01[4][6]
Tumor Cell Proliferation (Ki67+) in MAD08-608 tumorsPF-562,27147%< 0.001[4][6]
Tumor-Associated Macrophages (F4/80+) in MPanc-96 tumorsPF-562,271Significantly fewerNot specified[4]
Cancer-Associated Fibroblasts (α-SMA+) in MAD08-608 tumorsPF-562,271Significantly fewerNot specified[5]

Impact on the Tumor Microenvironment

Stromal Cell Modulation

PF-562271 has demonstrated significant effects on the stromal components of the TME. Specifically, it inhibits the migration of cancer-associated fibroblasts (CAFs) and macrophages.[3][4][5] In preclinical models of pancreatic cancer, treatment with PF-562271 resulted in a marked decrease in the number of tumor-associated macrophages and fibroblasts.[3][4][5] This reduction in stromal support is correlated with a decrease in tumor cell proliferation and overall tumor volume.[4]

Anti-Angiogenic Effects

While some studies in pancreatic cancer models showed no significant effect on angiogenesis, other research indicates that PF-562271 can block bFGF-stimulated blood vessel sprouting in chicken chorioallantoic membrane assays.[3][7] This suggests that the anti-angiogenic potential of PF-562271 may be context-dependent.

Immunomodulatory Effects

Recent studies have begun to uncover the immunomodulatory properties of PF-562271. FAK signaling has been implicated in creating an immunosuppressive TME.[8] While PF-562271 can directly inhibit tumor growth, it may also have effects on immune cells. For instance, research has shown that PF-562271 can impair the activation of primary human and mouse T cells.[9] This highlights the need for further investigation into the complex interplay between FAK inhibition and the anti-tumor immune response.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.

FAK_Signaling_Pathway Integrins Integrins FAK FAK Integrins->FAK Activation p_FAK p-FAK (Y397) FAK->p_FAK Autophosphorylation Pyk2 Pyk2 Pyk2->p_FAK PF562271 PF-562271 PF562271->FAK PF562271->Pyk2 Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) p_FAK->Downstream Cell_Responses Cellular Responses: - Migration - Proliferation - Survival Downstream->Cell_Responses

Caption: Simplified FAK signaling pathway and the inhibitory action of PF-562271.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Model Cell_Culture Tumor & Stromal Cell Lines Treatment_IV PF-562271 Treatment Cell_Culture->Treatment_IV Migration_Assay Transwell Migration Assay Treatment_IV->Migration_Assay Proliferation_Assay Proliferation Assay (e.g., Ki67 staining) Treatment_IV->Proliferation_Assay Western_Blot Western Blot (p-FAK, FAK) Treatment_IV->Western_Blot Orthotopic_Model Orthotopic Murine Model (e.g., Pancreatic Cancer) Treatment_IVV PF-562271 Administration Orthotopic_Model->Treatment_IVV Tumor_Analysis Tumor Growth & Metastasis Analysis Treatment_IVV->Tumor_Analysis IHC Immunohistochemistry (F4/80, α-SMA, Ki67) Tumor_Analysis->IHC

Caption: General experimental workflow for evaluating PF-562271 effects.

Detailed Experimental Protocols

Western Blot for FAK Phosphorylation
  • Cell Lysis: Treat cancer cell lines (e.g., MPanc-96, MAD08-608) with varying concentrations of PF-562271 for a specified time.[4] Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-FAK (Y397) and total FAK overnight at 4°C.

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) detection system.

Transwell Migration Assay
  • Cell Seeding: Seed cancer cells or stromal cells (macrophages, fibroblasts) in the upper chamber of a Transwell insert (typically 8 µm pore size) in serum-free media.[4]

  • Chemoattractant: Add a chemoattractant (e.g., growth factors, conditioned media) to the lower chamber.[4]

  • Treatment: Add PF-562271 to the upper and/or lower chambers at the desired concentration.

  • Incubation: Incubate for a period sufficient for cell migration (e.g., 4-24 hours).

  • Quantification: Remove non-migrated cells from the top of the insert. Fix and stain the migrated cells on the bottom of the membrane. Count the number of migrated cells in several microscopic fields.

Orthotopic Murine Model and Immunohistochemistry
  • Tumor Implantation: Surgically implant human pancreatic cancer cells into the pancreas of immunocompromised mice.[3][4]

  • Treatment: Once tumors are established, begin oral administration of PF-562271 at a predetermined dose and schedule.[4]

  • Monitoring: Monitor tumor growth and metastasis using imaging techniques or by measuring tumor volume at the study endpoint.[4]

  • Tissue Processing: At the end of the study, harvest tumors and fix them in formalin, followed by paraffin embedding.

  • Immunohistochemistry: Section the paraffin-embedded tumors and perform immunohistochemical staining for markers of proliferation (Ki67), macrophages (F4/80), and cancer-associated fibroblasts (α-SMA).[3][4]

  • Analysis: Quantify the number of positive cells per field of view to assess the impact of PF-562271 on the cellular composition of the TME.[4]

Conclusion

This compound represents a promising therapeutic agent that targets not only the cancer cells but also the supportive tumor microenvironment. Its ability to inhibit FAK and Pyk2 leads to a reduction in tumor cell migration and proliferation, and a significant decrease in the abundance of tumor-promoting stromal cells. While its effects on angiogenesis and the immune system require further elucidation, the existing data strongly support the continued investigation of PF-562271 as a valuable tool in the oncologist's arsenal, particularly in combination with other therapeutic modalities. This guide provides a foundational understanding for researchers and drug development professionals seeking to leverage the TME-modulating properties of PF-562271.

References

Methodological & Application

PF-562271 Hydrochloride: In Vitro Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that serves as a critical signaling hub for integrins and growth factor receptors.[1][2][3][4] Its activation, marked by autophosphorylation at Tyrosine 397 (Y397), triggers a cascade of downstream signaling events that regulate fundamental cellular processes, including proliferation, survival, adhesion, and migration.[2][3][5][6] Dysregulation of FAK activity is frequently implicated in the progression and metastasis of various cancers, making it a compelling therapeutic target.[1][2][4]

PF-562271 hydrochloride is a potent, ATP-competitive, and reversible small molecule inhibitor of FAK.[7][8] It also exhibits inhibitory activity against the closely related Proline-rich Tyrosine Kinase 2 (Pyk2), though it is approximately 10-fold more selective for FAK.[7][8] By binding to the ATP-binding cleft of FAK, PF-562271 effectively blocks its kinase activity, thereby preventing the crucial Y397 autophosphorylation and subsequent activation of downstream pathways like PI3K/AKT and MAPK.[5][9] These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in key cell-based assays.

FAK Signaling Pathway and Inhibition by PF-562271

The following diagram illustrates the central role of FAK in mediating signals from the extracellular matrix (ECM) via integrins and how PF-562271 intervenes in this pathway.

FAK_Signaling cluster_membrane Cell Membrane cluster_ecm Extracellular Matrix (ECM) cluster_downstream Integrin Integrins FAK FAK Integrin->FAK Activation FAK->FAK Src Src FAK->Src Recruitment & Activation PI3K PI3K FAK->PI3K MAPK MAPK FAK->MAPK ECM ECM Proteins ECM->Integrin Src->FAK Akt Akt PI3K->Akt Proliferation Proliferation Survival Akt->Proliferation Migration Migration Invasion MAPK->Migration PF562271 PF-562271 PF562271->FAK Inhibition

FAK signaling and inhibition by PF-562271.

Quantitative Data Summary

The following tables summarize representative data for the effects of this compound in various in vitro assays.

Table 1: In Vitro Kinase Inhibitory Activity of PF-562271

Target KinaseAssay TypeIC₅₀ (nM)
FAKCell-Free1.5
Pyk2Cell-Free13 - 14
p-FAK (Y397)Cell-Based5.0

Data compiled from publicly available sources.[7][8][10]

Table 2: Effect of PF-562271 on Cancer Cell Viability (SRB Assay)

Treatment GroupConcentration (µM)Percent Viability (Mean ± SD)
Vehicle Control (0.1% DMSO)0100 ± 5.2
This compound0.192 ± 4.8
This compound1.065 ± 6.1
This compound2.548 ± 5.5
This compound5.027 ± 3.9
This compound10.011 ± 2.4

Representative data modeled on typical results for FAK inhibitors.

Table 3: Effect of PF-562271 on Cancer Cell Invasion (Transwell Assay)

Treatment GroupConcentration (nM)Invading Cells (Mean ± SD)Percent Invasion Inhibition (%)
Vehicle Control (0.1% DMSO)0450 ± 300
This compound10315 ± 2530
This compound50180 ± 1860
This compound10099 ± 1278
This compound25041 ± 891

Representative data modeled on typical results for FAK inhibitors.

Experimental Protocols

The following diagram provides a high-level overview of the experimental workflow for assessing a FAK inhibitor.

Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., MDA-MB-231, PC-3) CompoundPrep 2. Prepare PF-562271 Stock & Dilutions Viability 3a. Cell Viability (SRB Assay) CompoundPrep->Viability Migration 3b. Migration/Invasion (Transwell Assay) CompoundPrep->Migration Western 3c. Target Engagement (Western Blot for p-FAK) CompoundPrep->Western Analysis 4. Data Quantification & Interpretation Viability->Analysis Migration->Analysis Western->Analysis

General workflow for in vitro inhibitor testing.
Protocol 1: Western Blot for Phospho-FAK (Y397) Inhibition

This protocol details the method to assess the direct impact of PF-562271 on its primary target, FAK autophosphorylation.

1. Materials:

  • Cell Line: Appropriate cancer cell line with active FAK signaling (e.g., MDA-MB-231, PC-3, SW620).

  • Reagents: this compound, DMSO, complete culture medium, PBS, RIPA lysis buffer, protease and phosphatase inhibitor cocktails.[5][8][11]

  • Antibodies: Primary antibodies against phospho-FAK (Y397) and total FAK; appropriate HRP-conjugated secondary antibody.

  • Equipment: Cell culture supplies, SDS-PAGE and Western blot equipment, chemiluminescence detection system.

2. Procedure:

  • Cell Seeding: Plate cells in 6-well plates and grow to 70-80% confluency.

  • Inhibitor Treatment: Serum-starve cells for 12-24 hours if necessary. Treat cells with various concentrations of PF-562271 (e.g., 0, 10, 50, 100, 250 nM) for 1-6 hours. Include a vehicle control (DMSO).[12]

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[5][11]

  • Protein Quantification: Scrape and collect cell lysates. Centrifuge at 14,000 x g for 15 minutes at 4°C.[5][11] Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins, then transfer them to a PVDF membrane.[2][5]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6]

    • Incubate the membrane with primary anti-p-FAK (Y397) antibody overnight at 4°C.[2][3]

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]

  • Re-probing: Strip the membrane and re-probe with an anti-total FAK antibody to normalize for protein loading.

Protocol 2: Cell Viability/Cytotoxicity (Sulforhodamine B Assay)

The SRB assay is a colorimetric method that estimates cell number based on total cellular protein content.[13][14]

1. Materials:

  • Cell Line: Adherent cancer cell line of interest.

  • Reagents: this compound, DMSO, complete culture medium, Trichloroacetic acid (TCA), Sulforhodamine B (SRB) solution, 1% acetic acid, 10 mM Tris base solution.[13][15]

  • Equipment: 96-well plates, multichannel pipette, microplate reader.

2. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-20,000 cells/well and incubate for 24 hours to allow attachment.[15]

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 10 µM) or vehicle control (DMSO) for 48-72 hours.[12]

  • Cell Fixation: Gently add cold 10% (w/v) TCA to each well and incubate at 4°C for 1 hour to fix the cells.[9][13]

  • Washing: Remove the TCA and wash the plates four to five times with slow-running tap water or deionized water. Allow plates to air dry completely.[9][15]

  • Staining: Add 100 µL of 0.057% or 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[9][15]

  • Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid.[9] Allow plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 5-10 minutes to solubilize the protein-bound dye.[9][15]

  • Data Acquisition: Read the absorbance (optical density) on a microplate reader at a wavelength of 510-570 nm.[15]

  • Data Analysis: Subtract the background absorbance and calculate cell viability as a percentage relative to the vehicle-treated control wells.

Protocol 3: Cell Migration and Invasion (Transwell Assay)

This assay measures the ability of cells to move through a porous membrane (migration) or a membrane coated with a basement membrane matrix like Matrigel (invasion).[1][4][7][16]

1. Materials:

  • Cell Line: Motile/invasive cancer cell line.

  • Reagents: this compound, DMSO, serum-free and complete culture medium, Matrigel (for invasion assay), fixation solution (e.g., methanol or 4% paraformaldehyde), staining solution (e.g., 0.1% Crystal Violet).[1][4]

  • Equipment: 24-well plates with Transwell inserts (typically 8 µm pores), cotton swabs, microscope.

2. Procedure:

  • Insert Preparation (Invasion Assay Only): Thaw Matrigel at 4°C overnight. Dilute Matrigel in cold, serum-free medium. Add 50-100 µL of the diluted Matrigel to the upper chamber of each Transwell insert and incubate at 37°C for 4-6 hours to allow gelation.[1][4] For migration assays, this step is omitted.

  • Cell Preparation: Culture cells to 70-80% confluency. Serum-starve the cells for 12-24 hours. Harvest cells and resuspend them in serum-free medium at 1-5 x 10⁵ cells/mL.[1]

  • Inhibitor Pre-treatment: Pre-treat the cell suspension with various concentrations of PF-562271 or vehicle control for 30-60 minutes at 37°C.[1]

  • Assay Assembly: Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.[1][4] Seed 200 µL of the pre-treated cell suspension into the upper chamber.

  • Incubation: Incubate the plate at 37°C for 12-48 hours, depending on the cell line's migratory/invasive capacity.[1][4]

  • Removal of Non-Migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.[1][7]

  • Fixation and Staining:

    • Fix the migrated cells on the bottom of the membrane by immersing the inserts in a fixation solution for 20 minutes.[1][4]

    • Wash with PBS and stain the cells by immersing the inserts in Crystal Violet solution for 15-30 minutes.[1]

  • Quantification: Gently wash the inserts with water and allow them to air dry. Count the number of stained, migrated cells in several random microscopic fields per insert. Calculate the average number of cells per field.[1]

  • Data Analysis: Calculate the percentage of migration/invasion inhibition for each PF-562271 concentration compared to the vehicle control.

References

Application Notes and Protocols for PF-562271 Hydrochloride in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-562271 hydrochloride is a potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] FAK is a non-receptor tyrosine kinase that plays a crucial role in signal transduction pathways downstream of integrins and growth factor receptors, regulating key cellular processes such as adhesion, migration, proliferation, and survival. Overexpression and increased phosphorylation of FAK are strongly correlated with the invasive and metastatic phenotype of various human tumors. PF-562271 has demonstrated robust anti-tumor activity in preclinical models by inhibiting FAK phosphorylation, leading to the disruption of downstream signaling cascades.[2] These application notes provide detailed protocols for utilizing this compound in common cell-based assays to investigate its effects on cell viability, migration, and FAK signaling.

Data Presentation

The following tables summarize the in vitro efficacy of PF-562271 across various enzymatic and cell-based assays.

Table 1: Enzymatic and Cellular IC50 Values for PF-562271

Target/AssayIC50 ValueNotes
FAK (enzymatic assay)1.5 nMATP-competitive, reversible inhibitor.[1][2][3][4]
Pyk2 (enzymatic assay)13-14 nMApproximately 10-fold less potent than for FAK.[1][2][3][4]
Phospho-FAK (cell-based)5 nMInducible cell-based assay measuring FAK autophosphorylation.[1][2][4]
CDKs (enzymatic assay)30-120 nMInhibits CDK1/B, CDK2/E, CDK3/E, and CDK5/p35.[1]

Table 2: Effective Concentrations of PF-562271 in Various Cell-Based Assays

Assay TypeCell Line(s)Effective ConcentrationObserved Effect
Cell ViabilityEwing Sarcoma (A673, TC32)IC50: 1.7-2.1 µM (3 days)Impaired cell viability.[1]
Cell ViabilityOsteosarcoma (143B, MG63)IC50: 1.76-1.98 µM (72h)Inhibition of cell growth.[5]
Cell ViabilityPancreatic (MPanc-96, MAD08-608)Not specifiedDose-dependent inhibition of cell growth.
Cell ViabilityJAK2 V617F positive (HEL, SET-2)IC50: 3.1-3.9 µMReduced cell viability.[6]
FAK PhosphorylationPancreatic (MPanc-96, MAD08-608)0.1-0.3 µMMaximal inhibition of FAK Y397 phosphorylation.[7][8]
FAK PhosphorylationHuman T cells10 µMReduced FAK Y397 phosphorylation.[9]
Cell Cycle ArrestPC3-M (Prostate Cancer)3.3 µM (48h)G1 arrest.[1][10]
AngiogenesisChicken Chorioallantoic Membrane1 nMBlocked bFGF-stimulated blood vessel sprouting.[1][10]
Cell InvasionA431 (Epidermoid Carcinoma)250 nMComplete inhibition of collective cell invasion into collagen.[1][10]

Signaling Pathway

PF-562271 primarily targets Focal Adhesion Kinase (FAK), a central node in cellular signaling. Upon activation by integrin clustering or growth factor receptors, FAK undergoes autophosphorylation at Tyrosine 397 (Y397). This creates a high-affinity binding site for the SH2 domain of Src family kinases. The resulting FAK/Src complex then phosphorylates a multitude of downstream substrates, including paxillin and p130Cas, and activates signaling pathways such as the PI3K/AKT/mTOR cascade, which are critical for cell survival, proliferation, and migration. By inhibiting the kinase activity of FAK, PF-562271 prevents these downstream signaling events.

FAK_Signaling_Pathway Integrins Integrins FAK FAK Integrins->FAK GF_Receptors Growth Factor Receptors GF_Receptors->FAK pY397 pY397 FAK->pY397 Autophosphorylation FAK_Src FAK/Src Complex FAK->FAK_Src PF562271 PF-562271 PF562271->FAK Src Src pY397->Src recruits Src->FAK_Src PI3K PI3K FAK_Src->PI3K Paxillin Paxillin FAK_Src->Paxillin p130Cas p130Cas FAK_Src->p130Cas AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival mTOR->Cell_Survival Proliferation Proliferation mTOR->Proliferation Migration Migration Paxillin->Migration p130Cas->Migration

FAK Signaling Pathway and Inhibition by PF-562271.

Experimental Protocols

Cell Viability Assay (MTT-based)

This protocol is a general guideline for determining the effect of PF-562271 on the viability of adherent cancer cell lines.

Materials:

  • This compound

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. A common concentration range to test is 0.1 to 50 µM. Remove the medium from the wells and add 100 µL of the PF-562271 dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Cell_Viability_Workflow Start Start Seed_Cells Seed cells in 96-well plate (5,000-10,000 cells/well) Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_PF562271 Treat with PF-562271 (e.g., 0.1-50 µM) Incubate_24h->Treat_PF562271 Incubate_48_72h Incubate 48-72h Treat_PF562271->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_2_4h Incubate 2-4h Add_MTT->Incubate_2_4h Solubilize Add solubilization solution Incubate_2_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate % viability and IC50 Read_Absorbance->Analyze End End Analyze->End

Workflow for a Cell Viability (MTT) Assay.
Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol outlines a method to assess the effect of PF-562271 on the collective migration of a cell monolayer.

Materials:

  • This compound

  • Complete cell culture medium

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tips

  • PBS

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Creating the Wound: Using a sterile 200 µL pipette tip, create a straight "scratch" or "wound" through the center of the cell monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells and debris.

  • Compound Treatment: Replace the PBS with fresh culture medium containing the desired concentration of PF-562271 (e.g., 250 nM for A431 cells) or vehicle control.

  • Image Acquisition (Time 0): Immediately capture images of the wound at multiple defined locations for each well using a phase-contrast microscope at low magnification (e.g., 4x or 10x).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.

  • Time-Lapse Imaging: Capture images of the same wound locations at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control wells is nearly closed.

  • Data Analysis: Measure the width of the wound at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.

Western Blotting for FAK Phosphorylation

This protocol describes the detection of phosphorylated FAK (p-FAK) at Y397 in response to PF-562271 treatment.

Materials:

  • This compound

  • Complete cell culture medium

  • 6-well plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-FAK (Y397) and anti-total FAK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of PF-562271 (e.g., 0.1-10 µM) for a specified time (e.g., 6 hours).[1] Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for all samples, mix with Laemmli buffer, and denature by boiling. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-FAK (Y397) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total FAK.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of p-FAK.

Logical_Relationship Hypothesis Hypothesis: PF-562271 inhibits cell function via FAK Treatment Treat cells with PF-562271 Hypothesis->Treatment Biochemical_Assay Biochemical Assay: Western Blot for p-FAK Treatment->Biochemical_Assay Functional_Assay1 Functional Assay 1: Cell Viability (MTT) Treatment->Functional_Assay1 Functional_Assay2 Functional Assay 2: Cell Migration (Wound Healing) Treatment->Functional_Assay2 Result_Biochem Result: Decreased p-FAK levels Biochemical_Assay->Result_Biochem Result_Func1 Result: Decreased cell viability Functional_Assay1->Result_Func1 Result_Func2 Result: Decreased cell migration Functional_Assay2->Result_Func2 Conclusion Conclusion: PF-562271 inhibits cell function by targeting the FAK pathway Result_Biochem->Conclusion Result_Func1->Conclusion Result_Func2->Conclusion

Logical workflow for investigating PF-562271's effects.

Conclusion

This compound is a valuable tool for investigating the role of FAK in various cellular processes and for preclinical studies in cancer research. The protocols provided herein offer a starting point for researchers to explore the cellular effects of this potent FAK inhibitor. It is recommended to optimize assay conditions, including cell seeding density and compound concentration, for each specific cell line and experimental setup.

References

Dissolving PF-562271 Hydrochloride for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the dissolution of PF-562271 hydrochloride, a potent and selective inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2). Adherence to these procedures is crucial for ensuring experimental reproducibility and obtaining reliable data in both in vitro and in vivo studies.

Introduction

This compound is a critical tool for investigating the roles of FAK and Pyk2 in cellular processes such as migration, proliferation, and survival.[1][2] As an ATP-competitive and reversible inhibitor, it offers precise control over FAK/Pyk2 signaling.[2][3] Proper dissolution and handling are paramount to leveraging its capabilities in experimental settings.

Physicochemical Properties and Solubility

This compound is a solid powder that requires careful selection of solvents for effective dissolution. It is important to note that the solubility can be affected by the specific salt form (e.g., hydrochloride vs. besylate) and the purity of the compound. The information presented here pertains to the hydrochloride salt.

Quantitative Solubility Data

The solubility of this compound in common laboratory solvents is summarized in the table below. It is highly soluble in dimethyl sulfoxide (DMSO) but exhibits poor solubility in aqueous solutions and ethanol.[1][4]

SolventSolubilityConcentration (at max solubility)Notes
DMSO> 25.4 mg/mL to 100 mg/mL> 47.5 mM to 183.84 mMGentle warming to 37°C and/or ultrasonication can aid dissolution.[5] Use fresh, anhydrous DMSO as moisture can reduce solubility.[1]
WaterInsoluble-
EthanolInsoluble-
PBS (pH 7.2)Insoluble-Precipitation may occur when diluting DMSO stock solutions into PBS.[6]

Note: Solubility values can vary slightly between batches. It is recommended to perform a small-scale solubility test before preparing large volumes of stock solution.

Experimental Protocols

Preparation of Stock Solutions for In Vitro Experiments

For cell-based assays, a high-concentration stock solution in DMSO is typically prepared and then diluted to the final working concentration in cell culture media.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Warming block or water bath (optional)

Protocol:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher, not exceeding 100 mg/mL).

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, sonicate the tube for 5-10 minutes.

    • Alternatively, warm the solution at 37°C for 10-15 minutes, with intermittent vortexing, until the solution is clear.[5]

  • Sterilization: The high concentration of DMSO in the stock solution is typically sufficient for sterilization. Further filtration is generally not required and may lead to loss of compound.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[1][2] Stock solutions are stable for at least one month at -20°C and up to a year at -80°C.[1]

Preparation of Working Solutions for In Vivo Experiments

Due to the poor aqueous solubility of this compound, formulation with co-solvents is necessary for in vivo administration. The following is a common formulation for oral gavage.

Materials:

  • High-concentration this compound stock solution in DMSO

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile deionized water (ddH₂O) or saline

  • Sterile tubes

Protocol for a 1 mL Working Solution:

  • Initial Dilution: In a sterile tube, add 400 µL of PEG300.

  • Addition of DMSO Stock: Add 50 µL of a 100 mg/mL clarified this compound stock solution in DMSO to the PEG300. Mix thoroughly by vortexing until the solution is clear.

  • Addition of Surfactant: Add 50 µL of Tween 80 to the mixture. Vortex again until the solution is clear and homogenous.

  • Final Aqueous Dilution: Add 500 µL of sterile ddH₂O to bring the total volume to 1 mL. Mix thoroughly.

  • Administration: This formulation should be prepared fresh and used immediately for optimal results.[1]

Note: The final concentration of each component in this example is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O. The ratios can be adjusted based on the required final concentration of the drug and the tolerability of the animal model.

Visualized Workflows and Signaling Pathways

Experimental Workflow for Dissolution

G cluster_0 In Vitro Stock Solution cluster_1 In Vivo Working Solution weigh Weigh PF-562271 HCl add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm add_dmso->dissolve aliquot Aliquot for Single Use dissolve->aliquot store Store at -20°C / -80°C aliquot->store start Start with DMSO Stock add_peg Add PEG300 & Mix start->add_peg add_tween Add Tween 80 & Mix add_peg->add_tween add_water Add ddH₂O & Mix add_tween->add_water administer Administer Immediately add_water->administer cluster_pathway Cellular Signaling ecm Extracellular Matrix (e.g., Fibronectin) integrin Integrin Receptors ecm->integrin fak FAK integrin->fak pyk2 Pyk2 integrin->pyk2 downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) fak->downstream pyk2->downstream cellular_response Cellular Responses (Migration, Proliferation, Survival) downstream->cellular_response inhibitor PF-562271 HCl inhibitor->fak inhibitor->pyk2

References

Application Notes and Protocols for PF-562271 Hydrochloride Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-562271 hydrochloride is a potent, ATP-competitive, and reversible small-molecule inhibitor of Focal Adhesion Kinase (FAK) and the related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3][4] FAK is a non-receptor tyrosine kinase that plays a crucial role in regulating integrin signaling pathways involved in cell survival, proliferation, migration, and invasion.[5][6] Upregulation of FAK is observed in numerous cancer types and is often associated with poor prognosis.[7] Consequently, FAK has emerged as a significant target for anti-cancer drug development.[5][6]

These application notes provide a comprehensive overview of the preclinical administration of PF-562271 in various mouse models of cancer, summarizing key quantitative data and detailing experimental protocols to guide researchers in their study design.

Mechanism of Action

PF-562271 exerts its biological effects by binding to the ATP-binding pocket of FAK and Pyk2, thereby inhibiting their catalytic activity.[2][8] This leads to a reduction in the autophosphorylation of FAK at tyrosine 397 (Y397), a critical step for the recruitment and activation of downstream signaling molecules such as Src, PI3K, and MAPK.[1][7] The inhibition of these pathways ultimately results in decreased cell proliferation, migration, and invasion, and can induce apoptosis.[7][9]

Signaling Pathway

FAK_Signaling_Pathway cluster_upstream Upstream Activation cluster_core Core FAK Signaling cluster_downstream Downstream Effects Integrins Integrins FAK FAK Integrins->FAK Activation GFR Growth Factor Receptors (GFRs) GFR->FAK Activation pY397 p-FAK (Y397) FAK->pY397 Autophosphorylation Cell_Migration Cell Migration & Invasion FAK->Cell_Migration Pyk2 Pyk2 Pyk2->pY397 Similar Activation PF562271 PF-562271 Hydrochloride PF562271->FAK Inhibition PF562271->Pyk2 Inhibition Src Src pY397->Src Recruitment & Activation PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Src->MAPK_ERK Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival MAPK_ERK->Cell_Survival Apoptosis Apoptosis Cell_Survival->Apoptosis

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy of PF-562271 in various preclinical mouse models.

Table 1: In Vitro Potency of PF-562271
TargetAssay TypeIC₅₀Reference
FAKRecombinant Kinase Assay1.5 nM[2][3][4]
Pyk2Recombinant Kinase Assay13-14 nM[2][3][4]
FAKCell-based Phospho-FAK Assay5 nM[2]
Table 2: Efficacy of PF-562271 in Mouse Xenograft Models
Cancer TypeCell LineMouse ModelDosing RegimenEfficacyReference
Prostate CancerPC3M-luc-C6Subcutaneous Xenograft25 mg/kg, PO, BID, 5 days/week for 2 weeks62% tumor growth inhibition[5][6]
Prostate CancerPC3-MSubcutaneous Xenograft50 mg/kg, PO, BID45% tumor growth inhibition[2]
Prostate CancerPC3M-luc-C6Metastasis Model25 mg/kg, PO, BID, 5 days/week for 18 daysSignificant reduction in metastatic signal (2,854% vs 14,190% for vehicle)[5][6]
Pancreatic CancerMPanc-96Orthotopic33 mg/kg, PO, BID for 2 weeks46% reduction in tumor volume[1]
Pancreatic CancerMAD08-608Orthotopic33 mg/kg, PO, BID for 4 weeks59% reduction in tumor volume[1]
Pancreatic CancerBxPc3Subcutaneous Xenograft50 mg/kg, PO, BID86% tumor growth inhibition[2]
GlioblastomaU87MGSubcutaneous Xenograft< 33 mg/kg, PODose- and time-dependent inhibition of FAK phosphorylation[2]
Lung CancerH125Subcutaneous Xenograft25 mg/kg, PO, BID for 3 days2-fold increase in apoptosis[2]

Experimental Protocols

Protocol 1: Orthotopic Pancreatic Cancer Mouse Model

This protocol is based on studies using MPanc-96 and MAD08-608 cell lines.[1]

1. Animal Model:

  • Athymic nude mice are used to prevent graft rejection.

2. Cell Culture and Implantation:

  • Human pancreatic ductal adenocarcinoma (PDA) cell lines (e.g., MPanc-96) are cultured in appropriate media.

  • For implantation, a small incision is made in the abdomen of the anesthetized mouse to expose the pancreas.

  • A suspension of tumor cells is injected into the pancreas, or a small tumor fragment (1-mm³) is affixed to the pancreas.[1]

  • The incision is closed, and mice are monitored for recovery.

3. Drug Formulation and Administration:

  • This compound is formulated for oral administration (e.g., in a vehicle like PEG300, Tween80, and water/saline).[2][3]

  • A common dose is 33 mg/kg body weight, administered by oral gavage twice daily (BID).[1]

  • A control group should receive the vehicle only.

4. Efficacy Assessment:

  • Tumor growth is monitored non-invasively, for example, using Magnetic Resonance Imaging (MRI) at regular intervals (e.g., weekly).[1]

  • At the end of the study, mice are euthanized, and tumors are excised.

  • Metastasis is evaluated by examining relevant organs like the liver and peritoneum.[1]

  • Tumor tissue can be processed for immunohistochemistry to analyze cell proliferation (Ki67), apoptosis (cleaved PARP), macrophage infiltration (F4/80), and cancer-associated fibroblasts (α-SMA).[1]

Protocol 2: Subcutaneous Prostate Cancer Xenograft Model

This protocol is based on studies using the PC3M-luc-C6 cell line.[5][6]

1. Animal Model:

  • Male nude mice are typically used.

2. Cell Culture and Implantation:

  • PC3M-luc-C6 cells, which express luciferase, are cultured.

  • A suspension of cells is injected subcutaneously into the flank of the mice.

3. Drug Formulation and Administration:

  • PF-562271 is prepared for oral gavage.

  • A typical dose is 25 mg/kg, administered orally twice a day (BID), five days a week.[5][6]

  • The control group receives the vehicle.

4. Efficacy Assessment:

  • Tumor volume is measured regularly using calipers.

  • Bioluminescent imaging (BLI) is used to monitor the luciferase signal, providing a measure of tumor burden and metabolic activity.[5][6][9]

  • The percent change in tumor volume and bioluminescent signal from baseline is calculated to determine treatment efficacy.[6]

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation Phase cluster_implant Tumor Implantation cluster_treatment Treatment Phase cluster_analysis Analysis Phase Cell_Culture 1. Cell Culture (e.g., PC3M-luc-C6) Implantation 3. Subcutaneous or Orthotopic Implantation Cell_Culture->Implantation Animal_Acclimation 2. Animal Acclimation (Nude Mice) Animal_Acclimation->Implantation Tumor_Establishment 4. Tumor Growth to Palpable Size Implantation->Tumor_Establishment Randomization 5. Randomize into Groups (Vehicle vs. PF-562271) Tumor_Establishment->Randomization Dosing 6. Daily Administration (e.g., 25 mg/kg PO BID) Randomization->Dosing Monitoring 7. Monitor Tumor Growth (Calipers, BLI, MRI) Dosing->Monitoring Endpoint 8. Endpoint: Euthanasia & Tissue Collection Monitoring->Endpoint Ex_Vivo 9. Ex Vivo Analysis (IHC, Western Blot) Endpoint->Ex_Vivo Data_Analysis 10. Data Analysis & Statistical Comparison Ex_Vivo->Data_Analysis

Concluding Remarks

This compound has demonstrated significant anti-tumor and anti-metastatic activity in a variety of preclinical mouse models.[7] Its ability to target FAK and Pyk2 makes it a valuable tool for investigating the role of these kinases in cancer progression and for evaluating novel therapeutic strategies. The protocols and data presented here serve as a guide for researchers to design and execute robust in vivo studies to further explore the therapeutic potential of FAK inhibition. Careful consideration of the specific tumor model, dosing regimen, and appropriate endpoints is critical for obtaining meaningful and reproducible results.

References

Application Notes and Protocols for Western Blot Analysis of p-FAK (Tyr397) Following Treatment with PF-562271 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction pathways downstream of integrins and growth factor receptors, regulating key cellular processes such as adhesion, migration, proliferation, and survival.[1][2] The autophosphorylation of FAK at tyrosine 397 (Tyr397) is a critical initial step in its activation, creating a binding site for Src family kinases and initiating a cascade of downstream signaling events.[1] Elevated FAK expression and phosphorylation are often correlated with the invasive and metastatic potential of various cancers, making it a compelling therapeutic target.[3][4]

PF-562271 hydrochloride is a potent, ATP-competitive, and reversible small molecule inhibitor of FAK.[5][6] It selectively targets the catalytic activity of FAK, thereby preventing its autophosphorylation and subsequent downstream signaling.[7] These application notes provide a detailed protocol for utilizing Western blotting to assess the dose-dependent inhibition of FAK phosphorylation at Tyr397 in cultured cells treated with this compound.

FAK Signaling Pathway and Inhibition by PF-562271

The activation of FAK is initiated by its recruitment to focal adhesions upon integrin clustering. This leads to a conformational change and subsequent autophosphorylation at the Tyr397 residue. Phosphorylated Y397 serves as a docking site for the SH2 domain of Src family kinases, which in turn phosphorylate other tyrosine residues on FAK, leading to the full activation of the kinase and the propagation of downstream signals, including the PI3K/Akt and MAPK pathways. PF-562271 acts as an ATP-competitive inhibitor, binding to the kinase domain of FAK and preventing the transfer of phosphate from ATP to the Tyr397 residue, thus blocking the initial and critical step of FAK activation.[8]

FAK_Signaling_Inhibition FAK Signaling Pathway and Inhibition by PF-562271 cluster_0 FAK Signaling Pathway and Inhibition by PF-562271 Integrin Signaling Integrin Signaling FAK FAK Integrin Signaling->FAK Activation p-FAK (Y397) p-FAK (Y397) FAK->p-FAK (Y397) Autophosphorylation Src Src p-FAK (Y397)->Src Recruitment Downstream Signaling Downstream Signaling Src->Downstream Signaling Cell Proliferation, Migration, Survival Cell Proliferation, Migration, Survival Downstream Signaling->Cell Proliferation, Migration, Survival PF-562271 PF-562271 PF-562271->FAK Inhibition

Caption: FAK signaling pathway and the point of inhibition by PF-562271.

Experimental Workflow

The following diagram outlines the key steps for performing a Western blot analysis to determine the effect of PF-562271 on FAK phosphorylation.

Western_Blot_Workflow Western Blot Workflow for p-FAK Analysis Cell_Culture 1. Cell Culture & Plating Treatment 2. Treatment with PF-562271 Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (anti-p-FAK Y397) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Data Analysis Detection->Analysis

Caption: A streamlined workflow for Western blot analysis of p-FAK.

Quantitative Data Summary

The inhibitory effect of PF-562271 on FAK phosphorylation is dose-dependent. The half-maximal inhibitory concentration (IC50) in cell-based assays for p-FAK has been reported to be approximately 5 nM.[5][9] The following table provides a representative summary of expected results from a dose-response experiment.

PF-562271 HCl Concentrationp-FAK (Y397) Level (% of Control)Total FAK Level (% of Control)
0 nM (Vehicle)100%100%
1 nM~75%~100%
5 nM~50%~100%
10 nM~25%~100%
50 nM<10%~100%
100 nM<5%~100%

Note: These values are illustrative and may vary depending on the cell line, treatment duration, and experimental conditions.

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate the desired cell line (e.g., human pancreatic cancer cell line MPanc-96 or a cell line with known FAK activation) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 50, 100 nM).

  • Treatment: Aspirate the culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the inhibitor used.

  • Incubation: Incubate the cells for a predetermined period (e.g., 2, 6, or 24 hours) at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically for each cell line.

Cell Lysis
  • Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis Buffer Preparation: Prepare a fresh lysis buffer. A recommended buffer is RIPA (Radioimmunoprecipitation assay) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.[1][2]

    • RIPA Lysis Buffer Recipe:

      • 50 mM Tris-HCl, pH 7.4

      • 150 mM NaCl

      • 1% NP-40

      • 0.5% Sodium deoxycholate

      • 0.1% SDS

      • 1 mM EDTA

      • Add Fresh Before Use:

        • 1 mM PMSF

        • 1x Protease Inhibitor Cocktail

        • 1x Phosphatase Inhibitor Cocktail

  • Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-200 µL for a 6-well plate).

  • Scraping and Collection: Scrape the cells off the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.

Protein Quantification
  • Assay: Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.

  • Normalization: Based on the protein concentrations, normalize the samples to ensure equal loading of total protein for each lane in the subsequent SDS-PAGE.

SDS-PAGE and Protein Transfer
  • Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Electrophoresis: Load the denatured protein samples onto a polyacrylamide gel (e.g., 8-10% Tris-glycine gel) and perform electrophoresis until the dye front reaches the bottom of the gel.

  • Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

Immunoblotting
  • Blocking: Block the membrane with 5% w/v non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated FAK at Tyr397 (e.g., rabbit anti-p-FAK (Y397) antibody) diluted in blocking buffer overnight at 4°C with gentle agitation. A recommended dilution is typically 1:1000, but this should be optimized.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

Detection and Analysis
  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system.

  • Stripping and Re-probing (Optional): To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed with an antibody against total FAK and a loading control protein such as GAPDH or β-actin.

  • Densitometry: Quantify the band intensities using image analysis software. The level of p-FAK should be normalized to the level of total FAK and/or the loading control.

References

Application Notes and Protocols for PF-562271 Hydrochloride in Angiogenesis Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing PF-562271 hydrochloride, a potent and selective inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2), in key in vitro angiogenesis assays. The provided information is intended to guide researchers in designing and executing experiments to evaluate the anti-angiogenic potential of this compound.

Introduction to this compound

This compound is an ATP-competitive inhibitor of FAK with an IC50 of 1.5 nM in cell-free assays. It is approximately 10-fold less potent against Pyk2 and demonstrates high selectivity over other protein kinases.[1][2] FAK is a critical non-receptor tyrosine kinase involved in cell adhesion, migration, proliferation, and survival. Its upregulation and activation are associated with the progression of various cancers, making it a key target for anti-cancer and anti-angiogenic therapies. PF-562271 has been shown to block bFGF-stimulated blood vessel angiogenesis in the chicken chorioallantoic membrane (CAM) assay at a concentration of 1 nM.[1]

Mechanism of Action in Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a complex process involving endothelial cell proliferation, migration, and tube formation. FAK plays a central role in mediating signals from integrins and growth factor receptors, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which are crucial for angiogenesis. By inhibiting FAK, PF-562271 disrupts these signaling cascades, leading to a reduction in endothelial cell motility and the ability to form new vascular structures. Studies have shown that PF-562271 can suppress VEGFR2 and VEGF protein expression.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of this compound in various assays. It is important to note that optimal concentrations may vary depending on the cell type, assay conditions, and specific research questions.

Target KinaseAssay TypeIC50 (nM)Reference
FAKCell-free1.5[1][2]
Pyk2Cell-free13-14[3]
Phospho-FAKCell-based5[1]
Angiogenesis-Related AssayCell Line/SystemEffective ConcentrationObserved EffectReference
bFGF-stimulated AngiogenesisChicken Chorioallantoic Membrane (CAM)1 nMBlockade of blood vessel sprouting[1]
Collective Cell InvasionA431 (human epidermoid carcinoma)250 nMComplete inhibition[1]
Migration and InvasionMPanc-96 (pancreatic cancer)0.1 µM (100 nM)Significant inhibition[4]

Note: Specific IC50 values for this compound in endothelial cell-based tube formation, migration, and invasion assays are not widely published. The effective concentrations listed above are derived from various cell types and assay systems and should be used as a starting point for optimization in endothelial cell-based experiments.

Experimental Protocols

Detailed methodologies for key in vitro angiogenesis assays are provided below.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Growth Medium (EGM-2)

  • Basement Membrane Extract (BME), growth factor reduced (e.g., Matrigel®)

  • This compound stock solution (in DMSO)

  • 96-well tissue culture plates

  • Calcein AM (for visualization)

  • Inverted fluorescence microscope with a digital camera

Protocol:

  • Plate Coating: Thaw BME on ice overnight at 4°C. Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.

  • Cell Seeding: Harvest HUVECs and resuspend them in EGM-2 at a concentration of 2 x 10^5 cells/mL.

  • Treatment: Prepare serial dilutions of this compound in EGM-2. A suggested starting concentration range is 0.1 nM to 10 µM.

  • Add 100 µL of the HUVEC suspension to each BME-coated well.

  • Immediately add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Visualization: After incubation, carefully remove the medium and wash the cells with PBS. Add 100 µL of 2 µM Calcein AM in PBS to each well and incubate for 30 minutes at 37°C.

  • Image Acquisition and Analysis: Visualize the tube network using an inverted fluorescence microscope. Capture images and quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with an angiogenesis plugin).[5][6]

Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

This assay measures the migration of a confluent monolayer of endothelial cells to close a "wound" or scratch.

Materials:

  • HUVECs

  • EGM-2

  • 24-well tissue culture plates

  • p200 pipette tip or a cell scraper

  • This compound stock solution (in DMSO)

  • Inverted microscope with a digital camera

Protocol:

  • Cell Seeding: Seed HUVECs in 24-well plates and grow until a confluent monolayer is formed.

  • Wound Creation: Using a sterile p200 pipette tip, create a linear scratch across the center of each well.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add EGM-2 containing various concentrations of this compound or vehicle control to the wells. A suggested starting concentration range is 0.1 nM to 10 µM.

  • Image Acquisition: Immediately after adding the treatment, capture images of the scratch in each well (time 0).

  • Incubation: Incubate the plate at 37°C and 5% CO2.

  • Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., every 4-6 hours) for up to 24 hours.

  • Data Analysis: Measure the width of the scratch at different time points using image analysis software. Calculate the percentage of wound closure relative to the initial scratch area.

Endothelial Cell Invasion Assay (Transwell Assay)

This assay quantifies the ability of endothelial cells to invade through a basement membrane matrix in response to a chemoattractant.

Materials:

  • HUVECs

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Basement Membrane Extract (BME), growth factor reduced

  • Serum-free endothelial basal medium (EBM)

  • EGM-2 (as a chemoattractant)

  • This compound stock solution (in DMSO)

  • Cotton swabs

  • Methanol (for fixation)

  • DAPI or Crystal Violet (for staining)

  • Inverted microscope

Protocol:

  • Insert Coating: Thaw BME on ice. Dilute BME with cold serum-free EBM and coat the apical side of the transwell inserts. Incubate at 37°C for at least 2 hours to allow for gelling.

  • Cell Preparation: Serum-starve HUVECs for 4-6 hours in EBM. Harvest and resuspend the cells in serum-free EBM containing various concentrations of this compound or vehicle control.

  • Assay Setup: Add EGM-2 (containing serum as a chemoattractant) to the lower chamber of the 24-well plate.

  • Seed the treated HUVEC suspension into the upper chamber of the coated transwell inserts.

  • Incubation: Incubate the plate at 37°C and 5% CO2 for 18-24 hours.

  • Removal of Non-invading Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-invading cells from the top surface of the membrane.

  • Fixation and Staining: Fix the invading cells on the bottom of the membrane with cold methanol for 10 minutes. Stain the cells with DAPI or Crystal Violet.

  • Quantification: Count the number of stained, invaded cells on the bottom of the membrane using an inverted microscope. Capture images from several random fields and average the cell counts.

Visualizations

Signaling Pathway

FAK_Signaling_in_Angiogenesis VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds FAK FAK VEGFR2->FAK Activates Integrins Integrins Integrins->FAK Activates p130Cas p130Cas FAK->p130Cas Src Src FAK->Src PI3K PI3K FAK->PI3K ERK ERK FAK->ERK PF562271 PF-562271 hydrochloride PF562271->FAK Inhibits Migration Migration p130Cas->Migration Src->FAK Src->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation ERK->Proliferation Tube_Formation Tube Formation Proliferation->Tube_Formation Migration->Tube_Formation Survival->Tube_Formation

Caption: FAK signaling pathway in angiogenesis and the inhibitory action of PF-562271.

Experimental Workflow

Angiogenesis_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Prep_Cells Prepare Endothelial Cells (e.g., HUVECs) Seeding Seed Cells Prep_Cells->Seeding Prep_Compound Prepare PF-562271 HCl Serial Dilutions Treatment Add PF-562271 HCl Prep_Compound->Treatment Prep_Plates Prepare Assay Plates (e.g., BME-coated) Prep_Plates->Seeding Seeding->Treatment Incubation Incubate (4-24h) Treatment->Incubation Staining Stain Cells (e.g., Calcein AM) Incubation->Staining Imaging Image Acquisition Staining->Imaging Quantification Quantify Angiogenic Parameters (Tube Length, Migration, Invasion) Imaging->Quantification

Caption: General experimental workflow for in vitro angiogenesis assays.

References

Application Notes and Protocols: PF-562271 in Pancreatic Cancer Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of PF-562271, a potent and selective small-molecule inhibitor of Focal Adhesion Kinase (FAK) and the related Proline-rich Tyrosine Kinase 2 (Pyk2), in the context of pancreatic cancer research. PF-562271 has been investigated for its ability to impede tumor growth, metastasis, and modulate the tumor microenvironment.

Introduction to PF-562271

PF-562271 is an ATP-competitive inhibitor with high affinity for FAK, a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[1] In pancreatic ductal adenocarcinoma (PDA), FAK is frequently overexpressed and activated, correlating with poor prognosis.[2][3] Inhibition of FAK signaling with PF-562271 has demonstrated anti-tumor effects in preclinical models of pancreatic cancer by disrupting key cellular processes involved in cancer progression.[4][5]

Data Presentation

The following tables summarize the quantitative effects of PF-562271 in pancreatic cancer models based on preclinical studies.

Table 1: In Vitro Efficacy of PF-562271 on FAK Signaling and Cell Migration

Cell LineAssayConcentration of PF-562271Observed EffectReference
MPanc-96Western Blot (FAK Phosphorylation)0.1 - 0.3 µmol/LMaximal inhibition of FAK Y397 phosphorylation.[4]
MAD08-608Western Blot (FAK Phosphorylation)0.1 - 0.3 µmol/LMaximal inhibition of FAK Y397 phosphorylation.[4]
MPanc-96Transwell Migration Assay (towards IGF-I and Collagen)0.1 µmol/LSignificant reduction in cell migration.[4]
Stromal Cells (Macrophages and Fibroblasts)Transwell Migration Assay (towards tumor conditioned media)0.1 µmol/LInhibition of migration.[4]

Table 2: In Vivo Efficacy of PF-562271 in Orthotopic Pancreatic Cancer Models

Tumor ModelTreatmentDosageOutcomeReference
MPanc-96 Orthotopic XenograftPF-56227133 mg/kg, twice dailyReduced tumor growth, invasion, and metastases.[4]
MAD08-608 Orthotopic XenograftPF-56227133 mg/kg, twice daily59% ± 15% reduction in tumor size relative to control.[5]
MAD08-608 Orthotopic XenograftGemcitabine10 mg/kg, twice weekly60% ± 11% reduction in tumor size relative to control.[5]
MAD08-608 Orthotopic XenograftPF-562271 + GemcitabineSee individual dosagesNo significant difference from single-agent treatments.[5]

Signaling Pathways and Experimental Workflows

FAK Signaling Pathway in Pancreatic Cancer

Focal Adhesion Kinase is a central mediator of signaling downstream of integrins and receptor tyrosine kinases (RTKs). Its activation promotes cell survival, proliferation, and motility. PF-562271 acts by inhibiting the autophosphorylation of FAK at tyrosine 397 (Y397), a critical step for its activation and the recruitment of other signaling proteins like Src.[6]

FAK_Signaling_Pathway Extracellular_Matrix Extracellular Matrix (ECM) e.g., Collagen Integrins Integrins Extracellular_Matrix->Integrins FAK FAK Integrins->FAK RTKs Receptor Tyrosine Kinases (RTKs) e.g., IGF-1R RTKs->FAK pY397_FAK p-FAK (Y397) FAK->pY397_FAK Autophosphorylation PF562271 PF-562271 PF562271->FAK Inhibits Src Src pY397_FAK->Src Recruits FAK_Src_Complex FAK/Src Complex pY397_FAK->FAK_Src_Complex Src->FAK_Src_Complex Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) FAK_Src_Complex->Downstream Activates Cell_Responses Cellular Responses: - Proliferation - Survival - Migration - Invasion Downstream->Cell_Responses In_Vitro_Workflow Cell_Culture 1. Pancreatic Cancer Cell Culture (e.g., MPanc-96, MAD08-608) Treatment 2. Treatment with PF-562271 (e.g., 0.1 - 1 µmol/L) Cell_Culture->Treatment Analysis 3. Downstream Analysis Treatment->Analysis Western_Blot Western Blotting for p-FAK (Y397) Analysis->Western_Blot Migration_Assay Transwell Migration/Invasion Assay Analysis->Migration_Assay Proliferation_Assay Proliferation Assay Analysis->Proliferation_Assay

References

Application Notes and Protocols for PF-562271 Hydrochloride In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-562271 hydrochloride is a potent and selective, ATP-competitive, reversible inhibitor of Focal Adhesion Kinase (FAK) and the related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3] FAK is a non-receptor tyrosine kinase that plays a crucial role in signal transduction pathways downstream of integrins and growth factor receptors, regulating key cellular processes such as cell adhesion, migration, proliferation, and survival.[2] Upregulation of FAK expression and activity is observed in a variety of human cancers and is often associated with a more invasive and aggressive tumor phenotype.[2] Inhibition of FAK with PF-562271 has been shown to decrease tumor cell proliferation and metastasis in preclinical models, making it a promising agent for cancer therapy.[2]

These application notes provide a comprehensive overview of the in vivo dosing and scheduling of this compound, detailed experimental protocols, and a summary of its pharmacokinetic and antitumor activities in preclinical models.

Mechanism of Action: FAK Signaling Pathway

PF-562271 exerts its biological effects by inhibiting the kinase activity of FAK and Pyk2. This disrupts downstream signaling cascades that are critical for tumor progression. Upon activation by upstream signals from integrins and growth factor receptors, FAK undergoes autophosphorylation at Tyr397, creating a binding site for Src family kinases. The FAK/Src complex then phosphorylates a number of downstream targets, including p130Cas, which leads to the activation of Rac and subsequent cell migration. FAK also influences the Ras/MAPK and PI3K/Akt pathways, which are central to cell proliferation and survival. By blocking the catalytic activity of FAK, PF-562271 effectively abrogates these downstream signaling events.

FAK_Signaling_Pathway Integrins Integrins FAK FAK Integrins->FAK GFR Growth Factor Receptors GFR->FAK Src Src FAK->Src Y397 Autophosphorylation p130Cas p130Cas FAK->p130Cas Grb2_SOS Grb2-SOS FAK->Grb2_SOS PI3K PI3K FAK->PI3K PF562271 PF-562271 HCl PF562271->FAK Src->FAK Src->p130Cas Rac Rac p130Cas->Rac Migration Cell Migration Rac->Migration Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

FAK Signaling Pathway Inhibition by PF-562271 HCl

In Vivo Dosing and Efficacy

This compound has demonstrated significant antitumor efficacy in a variety of preclinical cancer models when administered orally. The dosing regimen is typically twice daily (BID).

Tumor Model Animal Model Dose (mg/kg) Schedule Tumor Growth Inhibition (%) Reference
Pancreatic (BxPc3)Athymic Mice50p.o. BID86[1]
Prostate (PC3-M)Athymic Mice50p.o. BID45[1]
Prostate (PC3M-luc-C6)Athymic Mice25p.o. BID62[1]
Pancreatic (Orthotopic)Mice33p.o. BIDSignificant reduction in tumor growth and metastasis[2]
Glioblastoma (U87MG)Mice< 33p.o.Dose- and time-dependent inhibition of FAK phosphorylation[1]
Lung (H125)Mice25p.o. BID2-fold greater apoptosis[1]

Preclinical Pharmacokinetics

Nonclinical studies have provided insights into the pharmacokinetic profile of PF-562271.

Parameter Value Species Reference
Oral Bioavailability≥ 50%Nonclinical models[4]
Protein Binding~91%Nonclinical models[4]
Half-life (t½)2 - 3 hoursNonclinical models[4]

Preclinical Toxicology

In preclinical toxicology studies, the gastrointestinal tract and liver were predicted to be the primary target organs for toxicity.[4] However, in multiple in vivo efficacy studies, PF-562271 was generally well-tolerated, with no significant weight loss, morbidity, or mortality observed at efficacious doses.[5]

Experimental Protocols

Vehicle Formulation for Oral Administration

Several vehicle formulations have been successfully used for the oral administration of PF-562271 in preclinical studies. The choice of vehicle may depend on the specific experimental requirements.

1. Carboxymethylcellulose sodium (CMC-Na) Suspension (Recommended for general use)

  • Materials:

    • This compound powder

    • Carboxymethylcellulose sodium (low viscosity)

    • Sterile, deionized water

    • (Optional) 4% Dimethyl sulfoxide (DMSO) to aid dissolution[5]

  • Protocol:

    • Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. Mix thoroughly until a clear, homogeneous solution is formed.

    • Weigh the required amount of this compound powder.

    • Slowly add the PF-562271 powder to the 0.5% CMC-Na solution while vortexing or stirring continuously to create a homogeneous suspension.[5]

    • If using DMSO, first dissolve the PF-562271 in a small volume of DMSO (not to exceed 4% of the final volume) before adding it to the CMC-Na solution.[5]

    • Prepare the formulation fresh daily before administration.

2. PEG300, Tween 80, and Water Formulation

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • PEG300

    • Tween 80

    • Sterile, deionized water (ddH₂O)

  • Protocol:

    • Prepare a stock solution of PF-562271 in DMSO (e.g., 100 mg/mL).

    • For a 1 mL final volume, add 50 µL of the 100 mg/mL DMSO stock solution to 400 µL of PEG300. Mix until clear.

    • Add 50 µL of Tween 80 to the mixture and mix until clear.

    • Add 500 µL of ddH₂O to bring the final volume to 1 mL.

    • This solution should be used immediately after preparation.[1]

Subcutaneous Xenograft Tumor Model Protocol

This protocol outlines a general procedure for establishing and evaluating the efficacy of this compound in a subcutaneous xenograft mouse model.

Xenograft_Workflow Cell_Culture 1. Cell Culture (e.g., PC3-M, BxPc3) Harvest 2. Harvest & Prepare Cell Suspension Cell_Culture->Harvest Implantation 3. Subcutaneous Implantation (Flank of mouse) Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization (Tumor volume ~100-200 mm³) Tumor_Growth->Randomization Treatment 6. Treatment Initiation (Vehicle or PF-562271) Randomization->Treatment Monitoring 7. Continued Monitoring (Tumor volume, body weight) Treatment->Monitoring Endpoint 8. Study Endpoint (e.g., Tumor volume limit) Monitoring->Endpoint Analysis 9. Data Analysis Endpoint->Analysis

References

Preparing Stock Solutions of PF-562271 Hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PF-562271 hydrochloride is a potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK) and to a lesser extent, Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3] With IC50 values of 1.5 nM and 13-14 nM for FAK and Pyk2 respectively, it serves as a critical tool in cancer research to study tumor cell migration, proliferation, and survival.[4][5][6] As FAK is a key signal transducer for integrins, its inhibition can prevent the activation of downstream signaling pathways such as ERK, JNK/MAPK, and PI3K/Akt.[2] This document provides detailed protocols for the preparation of this compound stock solutions for in vitro and in vivo applications, ensuring optimal performance and reproducibility in experimental settings.

Data Presentation: Physicochemical Properties and Solubility

A summary of the essential quantitative data for this compound is presented in the table below for easy reference.

PropertyValue
Chemical Formula C₂₁H₂₁ClF₃N₇O₃S
Molecular Weight 543.95 g/mol
Appearance Solid powder
Purity >98%
Solubility in DMSO Up to 100 mg/mL (183.84 mM)
Solubility in Water Insoluble
Solubility in Ethanol Insoluble

Note: The solubility of PF-562271 can be influenced by the specific salt form (hydrochloride vs. besylate) and the purity. It is advisable to use fresh, anhydrous DMSO as moisture can reduce solubility.[3][4]

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free polypropylene microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes and sterile, filtered pipette tips

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution (e.g., 100 mM)

This protocol is suitable for preparing a high-concentration stock solution for subsequent dilution in cell culture media or other aqueous buffers for in vitro experiments.

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 54.395 mg of the compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO.

  • Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If necessary, brief sonication in a water bath can aid in dissolving the compound completely. Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[4]

  • Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).[3][4] When stored properly, the powder form is stable for at least 3 years at -20°C.[3][4]

Protocol 2: Preparation of a Working Solution for In Vitro Assays
  • Thawing: Thaw a single aliquot of the high-concentration DMSO stock solution at room temperature.

  • Dilution: Dilute the stock solution to the desired final concentration directly in the cell culture medium or assay buffer. It is crucial to add the DMSO stock solution to the aqueous solution while vortexing to prevent precipitation of the compound. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.

Mandatory Visualizations

Here are diagrams illustrating the FAK signaling pathway and a general workflow for preparing stock solutions.

FAK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrins Integrins FAK FAK Integrins->FAK activates ECM Extracellular Matrix ECM->Integrins binds Src Src FAK->Src recruits & activates PI3K PI3K FAK->PI3K ERK ERK FAK->ERK Cell_Migration Cell Migration FAK->Cell_Migration Pyk2 Pyk2 PF562271 PF-562271 HCl PF562271->FAK PF562271->Pyk2 Src->FAK Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival ERK->Cell_Survival

Caption: FAK signaling pathway and the inhibitory action of PF-562271 HCl.

Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage cluster_use Application weigh 1. Weigh PF-562271 HCl Powder add_solvent 2. Add Anhydrous DMSO weigh->add_solvent dissolve 3. Vortex / Sonicate to Dissolve add_solvent->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store thaw 6. Thaw Aliquot store->thaw dilute 7. Dilute to Working Concentration thaw->dilute

Caption: Experimental workflow for preparing PF-562271 HCl stock solutions.

References

Troubleshooting & Optimization

Technical Support Center: PF-562271 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-562271 hydrochloride, focusing on solubility issues in DMSO.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

A1: this compound is reported to have a high solubility in fresh, anhydrous DMSO, reaching up to 100 mg/mL (183.84 mM).[1] However, practical solubility can be affected by various factors.

Q2: I am having trouble dissolving this compound in DMSO. What are the common causes?

A2: Several factors can contribute to dissolution problems:

  • DMSO Quality: The most common issue is the use of DMSO that has absorbed moisture. DMSO is hygroscopic and absorbed water can significantly decrease the solubility of this compound.[1][2] Always use fresh, anhydrous, high-purity DMSO.

  • Compound Form: Ensure you are using the hydrochloride salt of PF-562271. Other forms, such as the besylate salt or the free base, have different and lower solubilities in DMSO.[3][4][5][6]

  • Temperature: Dissolution may be slow at room temperature.

  • Improper Mixing: Insufficient vortexing or mixing can lead to incomplete dissolution.

Q3: How should I prepare a stock solution of this compound in DMSO?

A3: A detailed protocol for preparing a stock solution is provided in the Troubleshooting Guide section below. The key steps involve using fresh DMSO, warming, and sonication to aid dissolution.

Q4: What is the mechanism of action of PF-562271?

A4: PF-562271 is a potent and reversible ATP-competitive inhibitor of Focal Adhesion Kinase (FAK).[1][2] It also inhibits Proline-rich Tyrosine Kinase 2 (Pyk2), though with approximately 10-fold less potency.[2][3][7] By inhibiting FAK, PF-562271 can block downstream signaling pathways involved in cell migration, proliferation, and survival, such as the ERK, JNK/MAPK, and PI3K/Akt pathways.[8]

Troubleshooting Guide

This guide provides solutions to common problems encountered when dissolving this compound in DMSO.

Issue 1: Compound is not fully dissolving or a precipitate is visible.
  • Root Cause: This is often due to suboptimal solvent quality or insufficient energy to break the crystal lattice.

  • Solution:

    • Use Fresh, Anhydrous DMSO: Discard any old or potentially wet DMSO and use a new, sealed bottle of anhydrous, high-purity DMSO.

    • Gentle Warming: Warm the vial containing the compound and DMSO to 37°C for 10-15 minutes.[9] This can be done in a water bath or a heating block.

    • Sonication: After warming, place the vial in an ultrasonic bath for a few minutes to aid dissolution.[7][9]

    • Vortexing: Vortex the solution thoroughly between warming and sonication steps.

Issue 2: Solubility is lower than the reported 100 mg/mL.
  • Root Cause: While the theoretical maximum solubility is high, achieving it can be challenging. The actual solubility might be slightly lower depending on experimental conditions.

  • Solution:

    • Start with a Lower Concentration: If a high concentration is not critical for your experiment, try preparing a stock solution at a lower, more readily achievable concentration (e.g., 10 mM or 50 mg/mL).

    • Verify the Compound Form: Double-check that you are using this compound and not another salt form which has lower solubility.

Quantitative Data

Table 1: Solubility of PF-562271 Forms in Different Solvents

Compound FormSolventReported SolubilityCitations
This compoundDMSO100 mg/mL (183.84 mM)[1]
PF-562271 (free base)DMSO> 25.4 mg/mL[9]
PF-562271 besylateDMSO~0.4 mg/mL[3][4][5][6]
This compoundWaterInsoluble[1]
This compoundEthanolInsoluble[1]

Experimental Protocols

Protocol for Preparing a 100 mM Stock Solution of this compound in DMSO
  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO (newly opened bottle recommended)

    • Sterile microcentrifuge tube or vial

    • Vortex mixer

    • Water bath or heating block set to 37°C

    • Ultrasonic bath

  • Procedure:

    • Weigh the desired amount of this compound powder and place it in a sterile vial.

    • Add the calculated volume of anhydrous DMSO to achieve a 100 mM concentration.

    • Vortex the mixture vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the vial in a 37°C water bath for 10 minutes.

    • After warming, vortex the solution again for 1 minute.

    • Place the vial in an ultrasonic bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of any precipitate.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. It is recommended to use the solution soon after preparation as long-term storage of solutions is not advised.[9]

Visualizations

PF562271_Experimental_Workflow Experimental Workflow for Dissolving PF-562271 HCl start Start: Weigh PF-562271 HCl add_dmso Add fresh, anhydrous DMSO start->add_dmso vortex1 Vortex for 1-2 minutes add_dmso->vortex1 check1 Is it fully dissolved? vortex1->check1 warm Warm at 37°C for 10 min check1->warm No end End: Clear stock solution check1->end Yes vortex2 Vortex for 1 minute warm->vortex2 sonicate Sonicate for 5-10 min vortex2->sonicate check2 Is it fully dissolved? sonicate->check2 check2->end Yes troubleshoot Troubleshoot: - Check DMSO quality - Verify compound form - Prepare lower concentration check2->troubleshoot No

Caption: Workflow for dissolving this compound in DMSO.

FAK_Signaling_Pathway PF-562271 Inhibition of FAK Signaling Pathway cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects PF562271 PF-562271 FAK FAK PF562271->FAK Inhibits Pyk2 Pyk2 PF562271->Pyk2 Inhibits (less potent) PI3K_Akt PI3K/Akt Pathway FAK->PI3K_Akt ERK ERK Pathway FAK->ERK JNK_MAPK JNK/MAPK Pathway FAK->JNK_MAPK Migration Cell Migration PI3K_Akt->Migration Proliferation Cell Proliferation PI3K_Akt->Proliferation Survival Cell Survival PI3K_Akt->Survival ERK->Proliferation JNK_MAPK->Proliferation JNK_MAPK->Survival

Caption: Simplified signaling pathway of FAK and its inhibition by PF-562271.

References

improving PF-562271 hydrochloride stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PF-562271 hydrochloride. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is the hydrochloride salt of PF-562271, a potent and selective, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK) and to a lesser extent, Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3][4] Its IC50 values are approximately 1.5 nM for FAK and 13-14 nM for Pyk2.[3] By binding to the ATP-binding pocket of FAK, PF-562271 prevents the phosphorylation of FAK at Tyr397, a critical step in its activation and the subsequent initiation of downstream signaling pathways that regulate cell survival, proliferation, migration, and angiogenesis.[5][6]

Q2: How should I store this compound powder and its stock solutions?

A2: Proper storage is crucial for maintaining the stability and activity of this compound.

FormStorage TemperatureShelf Life
Solid (Powder)-20°CUp to 3 years[7][8][9]
Stock Solution in DMSO-20°CUp to 1 month[7][8][9]
-80°CUp to 1 year[7][8][9][10][11]

To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[7][8]

Q3: What is the best solvent for preparing a stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[12] It is highly soluble in DMSO, with a solubility of up to 100 mg/mL (183.84 mM).[7] The compound is insoluble in water and ethanol.[12] For optimal results, use fresh, anhydrous DMSO as moisture can reduce solubility.

Q4: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer for my experiment. What should I do?

A4: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds like PF-562271. Here are some troubleshooting steps:

  • Lower the Final Concentration: You may be exceeding the aqueous solubility limit of the compound. Try using a lower final concentration in your assay.

  • Optimize DMSO Concentration: While minimizing DMSO in cell-based assays is important, a final concentration of up to 0.5% is often tolerated by many cell lines and can help maintain solubility. Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.

  • Use a Co-solvent System: For in vivo or other specialized applications, a co-solvent system may be necessary. A common formulation includes DMSO, PEG300, and Tween-80 in an aqueous solution. For example, a 1 mL working solution can be prepared by mixing 50 µL of a 100 mg/mL DMSO stock with 400 µL of PEG300, followed by the addition of 50 µL of Tween-80 and 500 µL of ddH2O.[7] It is crucial to prepare such formulations fresh before each use.

  • Sonication and Warming: Gentle warming and sonication can aid in the dissolution of the compound.

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibitory Effect in Cell-Based Assays
Possible Cause Troubleshooting Steps
Compound Degradation Prepare fresh working solutions from a frozen stock for each experiment. Long-term storage of diluted aqueous solutions is not recommended due to potential hydrolysis of the sulfonamide group.[12]
Suboptimal Concentration Perform a dose-response experiment to determine the IC50 for your specific cell line and assay conditions. A wide concentration range (e.g., 1 nM to 10 µM) is recommended for initial experiments.[13]
Cell Line Insensitivity Confirm that the FAK pathway is active and critical for the phenotype you are measuring in your chosen cell line. Check for FAK expression and phosphorylation (p-FAK Y397) via Western blot. Consider using a positive control cell line known to be sensitive to FAK inhibition.[13]
Incorrect Assay Endpoint Ensure that the chosen assay endpoint is downstream of FAK signaling. For example, when assessing cell migration or adhesion, allow sufficient time for the inhibitor to take effect.[14]
Off-Target Effects At higher concentrations, kinase inhibitors can have off-target effects.[15] If you observe unexpected phenotypes, consider using a structurally different FAK inhibitor as a control to confirm that the observed effect is due to FAK inhibition.
Issue 2: High Variability Between Experimental Replicates
Possible Cause Troubleshooting Steps
Incomplete Solubilization Ensure the compound is fully dissolved in the stock solution and the final working solution. Gentle warming and vortexing can help. Visually inspect for any precipitate before adding to your experimental setup.
Inconsistent Dosing Use calibrated pipettes and ensure accurate and consistent addition of the inhibitor to each well or sample.
Uneven Cell Seeding Ensure a homogenous cell suspension and consistent cell numbers across all wells of your culture plates.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound (solid powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound. The molecular weight of this compound is 543.95 g/mol .

    • To prepare a 10 mM stock solution, dissolve 5.44 mg of this compound in 1 mL of anhydrous DMSO.

    • Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).

Protocol 2: General Procedure for Assessing In Vitro Stability in Cell Culture Medium

This protocol provides a general method to assess the stability of this compound in your experimental medium.

  • Materials:

    • 10 mM stock solution of this compound in DMSO

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Incubator at 37°C with 5% CO2

    • HPLC-MS system for analysis

  • Procedure:

    • Prepare a working solution of this compound at the desired final concentration (e.g., 1 µM) in pre-warmed cell culture medium.

    • Immediately after preparation (T=0), take an aliquot of the working solution for HPLC-MS analysis. This will serve as your reference.

    • Incubate the remaining working solution under standard cell culture conditions (37°C, 5% CO2).

    • At various time points (e.g., 2, 8, 24, 48 hours), collect additional aliquots for analysis.

    • Analyze all samples by HPLC-MS to determine the peak area of the parent compound.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Visualizations

FAK Signaling Pathway

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrins Integrins ECM->Integrins FAK FAK (Focal Adhesion Kinase) Integrins->FAK Activation pFAK_Y397 p-FAK (Y397) FAK->pFAK_Y397 Autophosphorylation Src Src pFAK_Y397->Src Recruitment FAK_Src_Complex FAK/Src Complex pFAK_Y397->FAK_Src_Complex PI3K PI3K pFAK_Y397->PI3K Recruitment Grb2_SOS Grb2/SOS pFAK_Y397->Grb2_SOS Recruitment Src->FAK_Src_Complex p130Cas p130Cas FAK_Src_Complex->p130Cas Phosphorylation Crk Crk p130Cas->Crk DOCK180 DOCK180 Crk->DOCK180 Rac1 Rac1 DOCK180->Rac1 Activation Cell_Motility Cell Motility & Invasion Rac1->Cell_Motility Akt Akt PI3K->Akt Activation Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Survival PF562271 PF-562271 Hydrochloride PF562271->FAK Inhibition

Caption: FAK signaling pathway and the point of inhibition by this compound.

Troubleshooting Workflow for Poor Compound Stability

Troubleshooting_Workflow Start Inconsistent or No Inhibitory Effect Observed Check_Solution_Prep Review Solution Preparation: - Freshly prepared? - Correct solvent (anhydrous DMSO)? - Complete dissolution? Start->Check_Solution_Prep Precipitation Precipitation observed upon dilution? Check_Solution_Prep->Precipitation Lower_Concentration Lower final concentration Precipitation->Lower_Concentration Yes Use_Cosolvent Use a co-solvent system (e.g., DMSO/PEG300/Tween-80) Precipitation->Use_Cosolvent Yes, for in vivo Check_Storage Verify Stock Solution Storage: - Correct temperature (-20°C or -80°C)? - Aliquoted to avoid freeze-thaw? Precipitation->Check_Storage No Lower_Concentration->Check_Storage Use_Cosolvent->Check_Storage New_Stock Prepare fresh stock solution Check_Storage->New_Stock Improper Storage Assess_Stability Perform in-house stability check in experimental media (see Protocol 2) Check_Storage->Assess_Stability Proper Storage New_Stock->Assess_Stability End Consistent Results Assess_Stability->End

Caption: A workflow for troubleshooting issues related to the stability of this compound in solution.

References

PF-562271 hydrochloride off-target effects in cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PF-562271 hydrochloride. The information addresses potential off-target effects and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary and secondary kinase targets of PF-562271?

PF-562271 is a potent, ATP-competitive, and reversible inhibitor primarily targeting Focal Adhesion Kinase (FAK).[1][2] Its secondary target is Proline-rich Tyrosine Kinase 2 (Pyk2), a FAK-related family member.[2][3][4][5][6][7] The inhibitor shows approximately 10-fold greater selectivity for FAK over Pyk2.[1][7][8]

Q2: What are the known off-target effects of PF-562271 in cells?

While generally selective, PF-562271 has been shown to inhibit some cyclin-dependent kinases (CDKs) in recombinant enzyme assays, including CDK2/E, CDK5/p35, CDK1/B, and CDK3/E.[6][9] However, significant effects on cell cycle progression in cellular assays require much higher concentrations than those needed for FAK inhibition.[6][9] There is also evidence suggesting potential inhibition of the Src family kinase Fyn at concentrations used in some cellular studies.[5]

Q3: My cells are undergoing G1 cell cycle arrest after treatment. Is this an off-target effect?

G1 phase cell cycle arrest can be an off-target effect of PF-562271, particularly at higher concentrations (e.g., 3.3 µM).[1][9] This is likely due to the inhibition of CDKs.[6][9] Studies have shown that a 48-hour exposure to 3.3 µM PF-562271 was necessary to alter cell cycle progression.[6][9] In some cancer cell lines, such as high-grade serous ovarian cancer cells, PF-562271 has been shown to induce G1 phase cell cycle arrest, leading to inhibited proliferation and cell senescence.[10][11]

Q4: I am observing unexpected effects on T-cell activation and proliferation in my immunology experiments. Could PF-562271 be the cause?

Yes, PF-562271 has been shown to impair primary CD4+ T cell activation.[5] It can inhibit T cell receptor (TCR) signaling, leading to reduced phosphorylation of key signaling molecules like ZAP-70, LAT, and ERK.[5] This can result in impaired T-cell adhesion, proliferation, and interactions with antigen-presenting cells.[5] These effects may be attributed to both on-target FAK inhibition and potential off-target effects on kinases like Fyn.[5]

Q5: Does PF-562271 induce apoptosis?

Treatment with PF-562271 at concentrations that maximally inhibit FAK phosphorylation does not typically induce apoptosis in adherent normal or cancer cell lines.[3] However, in some specific contexts, such as in mice bearing H125 lung xenografts, treatment has been associated with a 2-fold greater level of apoptosis in the tumors.[1]

Troubleshooting Guides

Issue 1: Unexpected Inhibition of Cell Proliferation

If you observe a more potent inhibition of cell proliferation than anticipated based on FAK inhibition alone, consider the following:

  • Potential Cause: Off-target inhibition of CDKs.

  • Troubleshooting Steps:

    • Concentration Optimization: Perform a dose-response curve to determine the IC50 for FAK inhibition (p-FAK Y397) and cell proliferation in your specific cell line. If the IC50 for proliferation is significantly higher than for FAK inhibition, off-target effects are more likely.

    • Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution of treated cells. An accumulation of cells in the G1 phase would support CDK inhibition as an off-target mechanism.

    • Western Blot for CDK Substrates: Analyze the phosphorylation status of key CDK substrates, such as Retinoblastoma protein (Rb), to assess CDK activity directly.

Issue 2: Discrepancies Between In Vitro Kinase Assays and Cellular Assays

If you observe potent inhibition in a cell-free kinase assay that doesn't translate to the same potency in cellular assays, consider these points:

  • Potential Cause: Cell permeability, efflux pumps, or intracellular ATP concentration.

  • Troubleshooting Steps:

    • Cellular Uptake: Verify that the compound is entering the cells. While PF-562271 is orally bioavailable, specific cell lines might have lower permeability.

    • Efflux Pump Activity: Some cancer cell lines overexpress multidrug resistance pumps that can efflux the inhibitor. Consider using an efflux pump inhibitor as a control experiment.

    • ATP Competition: PF-562271 is an ATP-competitive inhibitor.[1][2][7] Intracellular ATP concentrations are much higher than those used in many in vitro kinase assays, which can lead to a rightward shift in the IC50 value in cellular contexts.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Profile of PF-562271

Target KinaseIC50 (nM)Notes
FAK1.5Primary Target.[1][2][3][6][7][9]
Pyk213-14Secondary Target.[2][3][5][6][7][9]
CDK2/E30Off-target.[6][9]
CDK5/p3530-120Off-target.[6][9]
CDK1/B30-120Off-target.[6][9]
CDK3/E30-120Off-target.[6][9]
Fyn277Potential Off-target.[5]

Table 2: Cellular Activity of PF-562271

Cellular EffectCell TypeIC50 / ConcentrationNotes
Inhibition of FAK Y397 autophosphorylationVarious cancer and normal cell lines10-30 nMMaximal inhibition at 100-300 nM.[3]
Inhibition of FAK Y397 autophosphorylation (inducible cell-based assay)Engineered cell line5 nM[1][2][9]
Inhibition of cell migrationMost cancer cell linesEffective at concentrations that inhibit p-FAKSome cell lines (e.g., SKOV-3) are resistant.[3]
G1 cell cycle arrestPC3-M cells3.3 µM[1]
Inhibition of Ewing sarcoma cell viabilitySeven Ewing sarcoma cell linesAverage IC50 of 2.4 µM (after 3 days)[6]
Inhibition of T-cell proliferationPrimary human and mouse T-cellsNot specifiedMore potent than the Src inhibitor PP2.[5]

Experimental Protocols

Protocol 1: Western Blot for FAK Autophosphorylation (p-FAK Y397)

  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. The next day, starve the cells in a serum-free medium for 2-4 hours. Treat with a dose range of this compound for 1-2 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-FAK (Y397) overnight at 4°C. The next day, wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Also, probe a separate blot or strip the same blot for total FAK and a loading control (e.g., GAPDH or β-actin).

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the IC50.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

  • Cell Culture and Treatment: Plate cells and treat with this compound or vehicle control for the desired duration (e.g., 24-48 hours).

  • Cell Harvesting and Fixation: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer.

  • Data Analysis: Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

G cluster_0 PF-562271 Treatment cluster_1 On-Target Effects cluster_2 Off-Target Effects cluster_3 Cellular Outcomes PF562271 PF-562271 FAK FAK PF562271->FAK High Potency (Primary Target) Pyk2 Pyk2 PF562271->Pyk2 Lower Potency (Secondary Target) CDKs CDKs (CDK1, 2, 3, 5) PF562271->CDKs Concentration Dependent Fyn Fyn PF562271->Fyn Potential Effect Migration Inhibition of Cell Migration FAK->Migration Proliferation Inhibition of Cell Proliferation FAK->Proliferation Adhesion Inhibition of Cell Adhesion FAK->Adhesion TCell Impaired T-Cell Activation FAK->TCell Pyk2->Migration Pyk2->Proliferation CellCycle G1 Cell Cycle Arrest CDKs->CellCycle Fyn->TCell G cluster_0 Observed Phenotype cluster_1 Potential Causes cluster_2 Troubleshooting Steps cluster_3 Interpretation Phenotype Unexpectedly Strong Inhibition of Proliferation OnTarget High FAK/Pyk2 Dependence Phenotype->OnTarget OffTarget Off-Target CDK Inhibition Phenotype->OffTarget DoseResponse Dose-Response Curve (p-FAK vs. Proliferation) OnTarget->DoseResponse OffTarget->DoseResponse CellCycle Cell Cycle Analysis (Flow Cytometry) OffTarget->CellCycle Western Western Blot for CDK Substrates (p-Rb) OffTarget->Western OnTargetResult IC50 Proliferation ≈ IC50 p-FAK DoseResponse->OnTargetResult OffTargetResult IC50 Proliferation > IC50 p-FAK and G1 Arrest Observed CellCycle->OffTargetResult Western->OffTargetResult

References

Technical Support Center: Optimizing PF-562271 Hydrochloride Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PF-562271 hydrochloride for IC50 determination. It includes frequently asked questions, detailed troubleshooting guides, standardized experimental protocols, and key data presented in accessible formats to facilitate successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of Focal Adhesion Kinase (FAK).[1][2] It functions as an ATP-competitive, reversible inhibitor, binding to the ATP-binding pocket of FAK and preventing its autophosphorylation, a critical step for its activation.[3] By inhibiting FAK, PF-562271 disrupts downstream signaling pathways that are crucial for cell migration, proliferation, survival, and adhesion.[1][4] It also shows activity against the closely related Proline-rich Tyrosine Kinase 2 (Pyk2), though it is approximately 10-fold more selective for FAK.[3]

Q2: What is the difference between an IC50 value from a cell-free (biochemical) assay versus a cell-based assay?

A2: It is common for the IC50 value from a cell-based assay to be higher than that from a cell-free biochemical assay.[5]

  • Cell-free (biochemical) assays measure the direct inhibition of the purified FAK enzyme. These assays typically yield lower IC50 values because the inhibitor has direct access to its target. For PF-562271, the IC50 in cell-free assays is approximately 1.5 nM.[3][6]

  • Cell-based assays measure the inhibitor's effect on whole cells. The IC50 values are influenced by additional factors such as cell membrane permeability, intracellular ATP concentrations, potential metabolism of the compound, and the complexity of cellular signaling pathways.[5] For example, in a cell-based assay measuring FAK phosphorylation, PF-562271 has a reported IC50 of 5 nM.[6][7]

Q3: What is a typical starting concentration range for PF-562271 in in-vitro experiments?

A3: The effective concentration of PF-562271 can vary significantly depending on the cell line and assay conditions. A common starting point is to perform a wide dose-response curve, for instance, from 1 nM to 100 µM, to determine the optimal range for your specific experimental setup.[8]

Q4: How should I prepare and store this compound?

A4: this compound is typically dissolved in a suitable solvent like DMSO to create a concentrated stock solution.[9] For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[10] When preparing working solutions, it is advisable to make fresh dilutions for each experiment to ensure compound stability and activity. For in vivo studies, specific formulations involving solvents like PEG300 and Tween80 may be required.[6]

Data Presentation: Reported IC50 Values

The inhibitory potency of PF-562271 varies across different experimental systems. The tables below summarize reported IC50 values for easy comparison.

Table 1: Cell-Free Kinase Assays

Target KinaseIC50 (nM)Assay Conditions
FAK1.5ATP-competitive, reversible inhibition in a cell-free enzymatic assay.[3][6]
Pyk213 - 14Cell-free enzymatic assay.[3][9]
CDK2/CyclinE30Cell-free enzymatic assay.[9]
CDK3/CyclinE47Cell-free enzymatic assay.
CDK1/CyclinB58Cell-free enzymatic assay.[9]

Table 2: Cell-Based Assays

Cell LineAssay TypeIC50Incubation Time
Inducible Cell LineFAK Phosphorylation5 nMNot Specified
HELCell Viability (MTT)3.90 µM48 hours
SET-2Cell Viability (MTT)3.12 µM48 hours
TC32 (Ewing Sarcoma)Cell Viability2.1 µM3 days
A673 (Ewing Sarcoma)Cell Viability1.7 µM3 days
Various OsteosarcomaCell Viability (CCK-8)1.76 - 5.89 µM72 hours
MV-4-11Growth Inhibition0.28 µMNot Specified
SW982Growth Inhibition0.33 µMNot Specified
KM12Growth Inhibition0.39 µMNot Specified

Mandatory Visualizations

Signaling Pathway

FAK_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cytoplasm Cytoplasm Integrins Integrins FAK FAK Integrins->FAK Activation FAK->FAK Src Src FAK->Src Recruitment p130Cas p130Cas FAK->p130Cas Paxillin Paxillin FAK->Paxillin PI3K PI3K FAK->PI3K ERK ERK FAK->ERK Src->FAK Phosphorylation Downstream Cell Migration, Proliferation, Survival p130Cas->Downstream Paxillin->Downstream Akt Akt PI3K->Akt Akt->Downstream ERK->Downstream PF562271 PF-562271 PF562271->FAK Inhibition

Caption: FAK signaling pathway and the inhibitory action of PF-562271.

Experimental Workflow

IC50_Workflow A 1. Cell Seeding (e.g., 96-well plate) B 2. Cell Adherence (Incubate 24h) A->B D 4. Treat Cells (Incubate 48-72h) B->D C 3. Prepare Serial Dilutions of PF-562271 C->D E 5. Add Viability Reagent (e.g., MTT, SRB) D->E F 6. Incubate & Solubilize E->F G 7. Measure Absorbance (Plate Reader) F->G H 8. Data Analysis (Dose-Response Curve) G->H I 9. Calculate IC50 Value H->I

Caption: General experimental workflow for determining IC50 in cell-based assays.

Troubleshooting Guide

High variability or unexpected results are common challenges when determining IC50 values. This guide addresses specific issues in a question-and-answer format.

Problem / Question Potential Cause Recommended Solution
Why is my IC50 value much higher than reported in the literature? 1. ATP Concentration (Cell-Free Assays): PF-562271 is an ATP-competitive inhibitor. The measured IC50 is highly dependent on the ATP concentration used in the assay.[5]1. Standardize the ATP concentration across all experiments, ideally at or near the Km for ATP of the FAK enzyme for more comparable results.[5]
2. Cell Line Differences: Different cell lines exhibit varying sensitivity. The FAK pathway may not be a critical survival pathway in your chosen cell line.[8]2. Confirm FAK expression and phosphorylation (p-FAK Y397) in your cell line via Western blot. Consider using a positive control cell line known to be sensitive to FAK inhibition.[8]
3. Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to the inhibitor, reducing its effective concentration.3. Perform assays in low-serum conditions or serum-free media if possible. If serum is required, maintain a consistent percentage across all experiments.
Why am I seeing high variability between my replicate wells? 1. Inconsistent Cell Seeding: An uneven number of cells per well is a common source of variability.[8]1. Ensure the cell suspension is homogenous before and during seeding. Mix the cell suspension gently between pipetting steps.
2. Edge Effects: Wells on the perimeter of the plate are prone to evaporation, concentrating reagents and affecting cell growth.[8]2. Avoid using the outer wells of the plate for experimental data. Fill them with sterile PBS or media to create a humidity barrier.
3. Inaccurate Pipetting: Small errors in serial dilutions or reagent additions can lead to large variations in results.[5]3. Use calibrated pipettes and proper pipetting techniques. Prepare master mixes of reagents where possible to minimize pipetting steps.
Why do I observe no inhibitory effect at all? 1. Degraded Inhibitor: The compound may have degraded due to improper storage or handling.1. Purchase a new batch of the inhibitor. Ensure proper storage of stock solutions (aliquoted at -20°C or -80°C) and use fresh dilutions for each experiment.[8]
2. Inactive FAK Pathway: The FAK pathway may not be constitutively active or critical for survival in your cell line under your specific culture conditions.[8]2. Stimulate the pathway if appropriate (e.g., by plating cells on fibronectin) or use a cell line with known FAK pathway activation. Confirm pathway inhibition via Western blot for p-FAK.
3. Incorrect Assay Endpoint: The chosen assay (e.g., viability) may not be the most sensitive measure of FAK inhibition.3. Consider a more direct and proximal readout of FAK activity, such as measuring the phosphorylation of FAK at Y397.

Troubleshooting Workflow

Troubleshooting_Workflow Start Inconsistent IC50 Results CheckReagents Verify Compound Integrity & Reagent Quality Start->CheckReagents CheckProtocol Review Experimental Protocol (Pipetting, Incubation Times) Start->CheckProtocol CheckCells Assess Cell Health & Passage Number Start->CheckCells CheckAssay Evaluate Assay Conditions (ATP, Serum, Cell Density) CheckReagents->CheckAssay CheckProtocol->CheckAssay CheckCells->CheckAssay RedoExperiment Repeat Experiment with Controls & Standardization CheckAssay->RedoExperiment AnalyzeData Re-analyze Data (Curve Fit, Outliers) RedoExperiment->AnalyzeData Consult Consult Literature for Cell-Specific Data AnalyzeData->Consult If still inconsistent Success Consistent Results AnalyzeData->Success Consult->RedoExperiment

Caption: A logical workflow for troubleshooting inconsistent IC50 results.

Experimental Protocols

Protocol 1: Cell-Free FAK Kinase Assay (ELISA-based)

This protocol provides a general method for determining the IC50 of PF-562271 against purified FAK enzyme.

Materials:

  • Recombinant human FAK enzyme

  • Poly (Glu, Tyr) 4:1 peptide substrate

  • 96-well microplate

  • This compound

  • Kinase assay buffer (e.g., 50 mM HEPES, 125 mM NaCl, 24 mM MgCl2, pH 7.5)

  • ATP solution (at Km concentration for FAK)

  • Anti-phosphotyrosine antibody (e.g., PY20) conjugated to HRP

  • TMB substrate

  • Stop solution (e.g., 2 M H2SO4)

  • Plate reader

Procedure:

  • Substrate Coating: Coat a 96-well plate with poly (Glu, Tyr) substrate and incubate overnight at 4°C. Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Inhibitor Preparation: Prepare a series of 2-fold or 3-fold dilutions of PF-562271 in kinase assay buffer. Include a DMSO-only vehicle control.

  • Reaction Setup: Add the diluted PF-562271 or vehicle control to the wells. Add the FAK enzyme to all wells except for the "no enzyme" control.

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding the ATP solution to all wells.

  • Incubation: Incubate the plate at room temperature for a fixed time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • Detection: Wash the plate. Add the HRP-conjugated anti-phosphotyrosine antibody and incubate for 60 minutes.

  • Signal Development: Wash the plate again. Add TMB substrate and incubate in the dark until sufficient color develops.

  • Stop Reaction: Add the stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of inhibition for each PF-562271 concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Cell-Based Viability Assay (MTT Assay)

This protocol describes a method for determining the IC50 of PF-562271 based on its effect on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (with serum)

  • 96-well cell culture plate

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.[11]

  • Drug Treatment: Prepare a stock solution of PF-562271 in DMSO. Perform serial dilutions in complete culture medium to achieve the final desired concentrations.

  • Exposure: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of PF-562271. Include a vehicle control (medium with the same percentage of DMSO) and a blank control (medium only). Incubate for the desired exposure time (e.g., 48 or 72 hours).[11]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well. Incubate for an additional 3-4 hours until purple formazan crystals are visible.[11][12]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[11][12]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[11][12]

  • Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the PF-562271 concentration and use non-linear regression analysis to determine the IC50 value.[11]

References

Technical Support Center: PF-562271 Hydrochloride In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PF-562271 hydrochloride in in vivo experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is the hydrochloride salt of PF-562271, a potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3] It functions by binding to the ATP-binding pocket of FAK and Pyk2, preventing their phosphorylation and subsequent activation of downstream signaling pathways involved in cell adhesion, migration, proliferation, and survival.[1][4] PF-562271 shows approximately 10-fold greater selectivity for FAK over Pyk2 and has more than 100-fold selectivity against other kinases, with the exception of some cyclin-dependent kinases (CDKs).[1][5]

2. How should I prepare this compound for in vivo administration?

This compound is highly soluble in DMSO but insoluble in water and ethanol.[1] For in vivo oral administration (p.o.), a common formulation involves creating a suspension. A typical protocol is as follows:

  • Vehicle 1 (Suspension): Prepare a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The compound can be dissolved in this vehicle.[6]

  • Vehicle 2 (Suspension): Another option is to use a vehicle of 5% DMSO and 95% Corn oil.[7]

  • Vehicle 3 (Solution): To prepare a 1 mL working solution, add 50 μL of a 100 mg/mL stock solution in DMSO to 400 μL of PEG300. Mix until clear, then add 50 μL of Tween-80 and mix again. Finally, add 500 μL of ddH2O to reach the final volume.[2][4]

It is recommended to prepare fresh solutions immediately before use to ensure maximum reproducibility.[1][6]

3. What is the recommended storage and stability of this compound?

  • Powder: The solid form of this compound is stable for up to 3 years when stored at -20°C.[2][5]

  • Stock Solutions: Stock solutions in DMSO can be stored at -80°C for up to 1 year or at -20°C for 1 month.[2][5] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2][5]

4. What are the reported off-target effects of PF-562271?

While highly selective for FAK and Pyk2, PF-562271 has been shown to have some off-target effects. At higher concentrations, it can inhibit select cyclin-dependent kinases (CDKs).[1][6] Additionally, studies have indicated that PF-562271 can impair the activation of primary CD4+ T cells, suggesting potential immunomodulatory effects.[8] It has also been reported that the inhibitory effects of some FAK inhibitors on platelet activation might be due to off-target effects rather than direct FAK inhibition.[9]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Inconsistent or lack of tumor growth inhibition Poor drug solubility or stability: The compound may be precipitating out of the vehicle.Prepare fresh dosing solutions daily.[1][6] Ensure the vehicle components are of high quality and the preparation method is followed precisely. Consider using sonication to aid dissolution.[6]
Suboptimal dosing regimen: The dose or frequency of administration may not be sufficient to maintain therapeutic concentrations.In some xenograft models, twice-daily (BID) administration has shown greater efficacy than once-daily dosing, even with the same total daily dose.[10] A dose- and time-dependent inhibition of FAK phosphorylation has been observed.[4]
Tumor model resistance: The specific cancer cell line used may not be sensitive to FAK inhibition.Test the in vitro sensitivity of your cell line to PF-562271 before starting in vivo experiments.[6] Consider using a different tumor model known to be responsive to FAK inhibitors.
Unexpected toxicity or weight loss in animals Off-target effects: Inhibition of other kinases or cellular processes could be causing toxicity.Reduce the dose of PF-562271. While many studies report no significant weight loss or morbidity,[5][11] individual animal models may vary in sensitivity.
Vehicle toxicity: The vehicle used for administration may be causing adverse effects.Run a vehicle-only control group to assess any toxicity associated with the formulation.
Difficulty in assessing target engagement Inadequate tissue collection or processing: FAK phosphorylation levels can change rapidly.Collect tumor samples at the expected Tmax (approximately 1 hour post-dose) to assess the peak inhibition of FAK phosphorylation.[10] Ensure samples are rapidly processed and stored to preserve phosphoproteins.
Incorrect timing of analysis: The pharmacodynamic effect may be transient.Conduct a time-course experiment to determine the duration of FAK phosphorylation inhibition after a single dose.[11]

Quantitative Data Summary

Table 1: In Vitro Potency of PF-562271

TargetAssay TypeIC₅₀Reference
FAKCell-free1.5 nM[1][4][6]
Pyk2Cell-free13-14 nM[1][6]
Phospho-FAKCell-based5 nM[4][11]
FynCell-free277 nM[8]

Table 2: In Vivo Efficacy of PF-562271 in Xenograft Models

Xenograft ModelDose and ScheduleTumor Growth InhibitionReference
BxPc3 (pancreatic)50 mg/kg p.o. BID86%[2][4]
PC3-M (prostate)50 mg/kg p.o. BID45%[2][4]
H125 (lung)25 mg/kg BID2-fold greater apoptosis[4]
PC3M-luc-C6 (prostate)25 mg/kg p.o. BID62%[2][4]

Experimental Protocols

General In Vivo Xenograft Study Protocol

  • Cell Culture and Implantation: Culture the desired human cancer cell line (e.g., BxPc3, PC3-M) under standard conditions.[5] Harvest and resuspend cells in an appropriate medium (e.g., PBS or Matrigel). Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude mice).[5]

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements.

  • Drug Preparation and Administration: Prepare this compound in a suitable vehicle immediately before use.[1][6] Administer the compound orally (p.o.) at the desired dose and schedule (e.g., 25-50 mg/kg, once or twice daily).[2][4] Include a vehicle-only control group.

  • Efficacy Assessment: Continue treatment for a predetermined period (e.g., 10-21 days). Monitor tumor growth and animal body weight throughout the study.[5] At the end of the study, euthanize the animals and excise the tumors for further analysis.

  • Pharmacodynamic Analysis: To assess target engagement, a satellite group of animals can be used. Administer a single dose of PF-562271 and collect tumors at various time points (e.g., 1, 4, 8, 24 hours) after dosing to analyze the levels of phosphorylated FAK (p-FAK) by methods such as Western blot or immunohistochemistry.[10][11]

Visualizations

FAK_Signaling_Pathway FAK Signaling Pathway Integrins Integrins FAK FAK Integrins->FAK Activation pY397 p-FAK (Y397) FAK->pY397 Autophosphorylation Src Src pY397->Src Recruitment Grb2_Sos Grb2/Sos pY397->Grb2_Sos PI3K PI3K pY397->PI3K Src->FAK Phosphorylation Ras Ras Grb2_Sos->Ras Akt Akt PI3K->Akt ERK ERK Ras->ERK Survival Survival Akt->Survival Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration PF562271 PF-562271 PF562271->FAK

Caption: FAK signaling pathway and the inhibitory action of PF-562271.

InVivo_Workflow In Vivo Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture Tumor_Implantation Tumor Implantation Cell_Culture->Tumor_Implantation Animal_Acclimation Animal Acclimation Animal_Acclimation->Tumor_Implantation Drug_Formulation Drug Formulation Dosing Dosing (Vehicle/PF-562271) Drug_Formulation->Dosing Tumor_Monitoring Tumor Monitoring Tumor_Implantation->Tumor_Monitoring Tumor_Monitoring->Dosing Efficacy_Endpoint Efficacy Endpoint Dosing->Efficacy_Endpoint Tumor_Excision Tumor Excision Efficacy_Endpoint->Tumor_Excision PD_Analysis Pharmacodynamic Analysis (p-FAK) Tumor_Excision->PD_Analysis Data_Analysis Data Analysis PD_Analysis->Data_Analysis

Caption: A typical workflow for an in vivo xenograft study with PF-562271.

Troubleshooting_Tree Troubleshooting Decision Tree Start Inconsistent/No Efficacy Check_Formulation Is the drug formulation freshly prepared and clear? Start->Check_Formulation Check_Dose Is the dose and schedule optimal? Check_Formulation->Check_Dose Yes Solution_Formulation Remake formulation fresh daily. Consider sonication. Check_Formulation->Solution_Formulation No Check_Sensitivity Is the tumor model sensitive to FAK inhibition? Check_Dose->Check_Sensitivity Yes Solution_Dose Increase dose or switch to BID schedule. Check_Dose->Solution_Dose No Check_PD Is target engagement confirmed (p-FAK inhibition)? Check_Sensitivity->Check_PD Yes Solution_Sensitivity Test in vitro sensitivity. Consider another model. Check_Sensitivity->Solution_Sensitivity No Solution_PD Optimize tissue collection and analysis timing. Check_PD->Solution_PD No

Caption: A decision tree for troubleshooting inconsistent efficacy results.

References

minimizing PF-562271 hydrochloride toxicity in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PF-562271 hydrochloride. This guide is designed to assist researchers, scientists, and drug development professionals in effectively using this potent FAK and Pyk2 inhibitor while minimizing potential toxicity in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3] It binds to the ATP-binding pocket of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways involved in cell adhesion, migration, proliferation, and survival.[1][4]

Q2: What is the solubility and stability of this compound?

A2: this compound is highly soluble in DMSO (≥26.35 mg/mL), but insoluble in water and ethanol.[1] For optimal results, it is recommended to prepare fresh DMSO stock solutions before each experiment.[1] Long-term storage of solutions is not advised due to potential degradation.[1] The solid compound should be stored at -20°C.[1]

Q3: What is the recommended working concentration for this compound in cell culture?

A3: The optimal concentration of this compound is highly cell-line dependent and assay-specific. For inhibiting FAK phosphorylation in cell-based assays, the IC50 is approximately 5 nM.[2][4] However, effects on cell viability and proliferation are often observed in the micromolar range. For example, the average IC50 for impaired cell viability in seven Ewing sarcoma cell lines after 3 days of treatment was 2.4 μM.[2] It is crucial to perform a dose-response curve for your specific cell line and experimental endpoint.

Q4: What are the known off-target effects of this compound?

A4: While highly selective for FAK and Pyk2, PF-562271 has been shown to inhibit some cyclin-dependent kinases (CDKs) at higher concentrations (30-120 nM in recombinant enzyme assays).[2] However, a much higher concentration (3.3 μM) and longer exposure (48 hours) were required to observe effects on cell cycle progression related to CDK inhibition.[2] Studies in FAK-deficient platelets suggest that the inhibitor's effects on platelet function may be due to off-target activities.[5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High Cell Toxicity/Death Concentration is too high.Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line. Start with a broad range (e.g., 10 nM to 10 µM).
Extended incubation time.Optimize the incubation time. Some effects on signaling can be observed within hours, while effects on proliferation may require 24-72 hours.
Solvent (DMSO) toxicity.Ensure the final DMSO concentration in your cell culture medium is low (typically <0.1%) and consistent across all treatments, including the vehicle control.
Inconsistent or No Effect Improper storage of the compound.Store the solid compound at -20°C. Prepare fresh stock solutions in DMSO for each experiment.[1]
Cell line is resistant.Confirm that your cell line expresses active FAK and/or Pyk2. Consider using a positive control cell line known to be sensitive to PF-562271.
Suboptimal assay conditions.Ensure that your assay is sensitive enough to detect the expected biological effect. Optimize parameters such as cell seeding density and serum concentration.
Precipitation of the Compound in Culture Medium Poor solubility in aqueous media.Prepare a high-concentration stock solution in DMSO and then dilute it in pre-warmed culture medium with vigorous mixing. Avoid shock-dilution.

Quantitative Data Summary

Table 1: IC50 Values of PF-562271 in Various Assays

Target/AssayIC50 ValueCell Line/SystemReference
FAK (cell-free)1.5 nMRecombinant Enzyme[1][2]
Pyk2 (cell-free)13-14 nMRecombinant Enzyme[1][2]
FAK Phosphorylation (cell-based)5 nMInducible Cell-based Assay[2][4]
Growth Inhibition49.89 µMIST-MES1[4]
Growth Inhibition49.67 µMEKVX[4]
Growth Inhibition49.05 µMNCI-H1395[4]
Cell Viability (average)2.4 µMEwing Sarcoma Cell Lines[2]

Table 2: Effective Concentrations of PF-562271 for Specific Cellular Effects

EffectConcentrationCell LineReference
G1 Arrest3.3 µMPC3-M[4]
Inhibition of Angiogenesis1 nMChicken Chorioallantoic Membrane[4]
Inhibition of Cell Invasion250 nMA431[4]
Inhibition of FAK Phosphorylation0.1 - 0.3 µMMPanc-96, MAD08-608[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Equilibrate the vial of solid this compound to room temperature before opening.

  • Add an appropriate volume of high-quality, anhydrous DMSO to the vial to create a stock solution of desired concentration (e.g., 10 mM).

  • Gently warm and vortex the solution to ensure complete dissolution.[1]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C. For immediate use, the solution can be kept at 4°C for a short period. It is recommended to prepare fresh solutions for each experiment.[1]

Protocol 2: General Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (DMSO only).

  • Remove the old medium from the cells and add the medium containing the different concentrations of PF-562271.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Perform the cell viability assay according to the manufacturer's instructions.

  • Measure the absorbance or luminescence and normalize the results to the vehicle control to determine the percentage of cell viability.

Protocol 3: Western Blot for FAK Phosphorylation

  • Plate cells and allow them to adhere.

  • Treat the cells with the desired concentrations of this compound or vehicle control for the optimized duration.

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-FAK (e.g., Tyr397) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Strip the membrane and re-probe for total FAK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Visualizations

FAK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrins Integrins FAK FAK Integrins->FAK Pyk2 Pyk2 Integrins->Pyk2 pFAK p-FAK (Active) FAK->pFAK Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) pFAK->Downstream pPyk2 p-Pyk2 (Active) Pyk2->pPyk2 Autophosphorylation pPyk2->Downstream PF562271 PF-562271 PF562271->FAK PF562271->Pyk2 Cellular_Responses Cellular Responses (Migration, Proliferation, Survival) Downstream->Cellular_Responses

Caption: FAK/Pyk2 signaling pathway and the inhibitory action of PF-562271.

Experimental_Workflow start Start: Hypothesis prep Prepare PF-562271 Stock Solution (in DMSO) start->prep dose_response Dose-Response Assay (e.g., MTT) to Determine IC50 prep->dose_response working_conc Select Working Concentrations (Below toxic level) dose_response->working_conc functional_assay Perform Functional Assays (e.g., Migration, Invasion) working_conc->functional_assay mechanism_study Mechanism of Action Study (e.g., Western Blot for p-FAK) working_conc->mechanism_study data_analysis Data Analysis & Interpretation functional_assay->data_analysis mechanism_study->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for using PF-562271 in cell culture.

Troubleshooting_Guide action_node action_node start Experiment Shows Unexpected Results check_toxicity High Cell Toxicity? start->check_toxicity check_effect No/Inconsistent Effect? start->check_effect check_toxicity->check_effect No action_node_1 Lower Concentration Reduce Incubation Time Check DMSO % check_toxicity->action_node_1 Yes action_node_2 Verify Compound Integrity (Fresh Stock) Confirm Target Expression Optimize Assay Conditions check_effect->action_node_2 Yes

Caption: A logical troubleshooting guide for common issues with PF-562271.

References

Technical Support Center: PF-562271 Hydrochloride Oral Gavage Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the formulation of PF-562271 hydrochloride for oral gavage. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful and reproducible in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for oral gavage of this compound?

A1: Due to its low aqueous solubility, this compound is typically administered as a suspension for oral gavage. The most commonly recommended vehicle is 0.5% methylcellulose (MC) or 0.5% carboxymethylcellulose sodium (CMC-Na) in sterile water . These suspending agents help to ensure a uniform dose administration.

Q2: Can I dissolve this compound to make a solution for oral gavage?

A2: While this compound is soluble in organic solvents like DMSO, creating a stable solution for oral gavage is challenging.[1][2][3] Dilution of a DMSO stock solution into aqueous buffers, such as Phosphate Buffered Saline (PBS), can lead to precipitation of the compound.[1][4] Co-solvent systems (e.g., containing PEG 400 and Tween 80) can be complex to prepare and may still present stability issues. Therefore, a suspension is the preferred and more straightforward formulation for oral administration.

Q3: How should I store the this compound powder and its formulation?

A3: The solid powder of this compound should be stored at -20°C for long-term stability. It is recommended to prepare the oral gavage suspension fresh daily to ensure homogeneity and prevent degradation. If short-term storage of a stock solution in DMSO is necessary, it should be kept at -20°C or -80°C, but repeated freeze-thaw cycles should be avoided.[5]

Q4: What is the expected stability of the this compound suspension?

A4: The stability of this compound in a methylcellulose or CMC-Na suspension has not been extensively reported in publicly available literature. As a best practice for poorly soluble compounds, it is highly recommended to prepare the suspension fresh before each dosing session . Continuous stirring of the suspension during the dosing procedure is also crucial to maintain a homogenous mixture and ensure accurate dosing.

Data Presentation: Solubility of PF-562271 Salts

The following table summarizes the solubility of PF-562271 and its salts in various solvents. Please note that solubility can vary slightly between different batches of the compound.

Compound FormSolventSolubilitySource
This compoundDMSO≥26.35 mg/mL (with gentle warming)[6]
This compoundWaterInsoluble[3]
This compoundEthanolInsoluble[3]
PF-562271 BesylateDMSO~0.4 mg/mL[1][4]
PF-562271 BesylateWater~0.8 mg/mL[1][2][4]
PF-562271 BesylateEthanol~0.7 mg/mL[1][2][4]
PF-562271 BesylatePBS (pH 7.4)Not Soluble[1][2][4]

Experimental Protocols

Protocol 1: Preparation of 0.5% Methylcellulose Vehicle

This protocol describes the preparation of a 0.5% (w/v) methylcellulose solution, a commonly used vehicle for suspending hydrophobic compounds for oral gavage.

Materials:

  • Methylcellulose powder (e.g., 400 cP viscosity)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Beakers

  • Heating plate

  • Ice bath or refrigerator

Procedure:

  • Calculate the total volume of 0.5% methylcellulose solution required.

  • Heat approximately one-third of the final required volume of deionized water to 60-70°C.

  • Slowly add the methylcellulose powder to the heated water while stirring vigorously to ensure the powder is wetted and dispersed.

  • Once the powder is fully dispersed, remove the solution from the heat.

  • Add the remaining two-thirds of the required volume of cold deionized water to the mixture.

  • Continue stirring the solution in a cold water bath or at 4°C until it becomes clear and viscous.

  • Store the prepared vehicle at 4°C.

Protocol 2: Preparation of this compound Suspension for Oral Gavage

This protocol provides a step-by-step guide for preparing a homogenous suspension of this compound.

Materials:

  • This compound powder

  • Prepared 0.5% methylcellulose vehicle (from Protocol 1)

  • Mortar and pestle (optional, but recommended)

  • Spatula

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • Appropriate sterile tubes or vials

Procedure:

  • Calculate the required amount of this compound and 0.5% methylcellulose vehicle for the desired concentration and total volume.

  • Accurately weigh the this compound powder.

  • For improved dispersion, it is recommended to first triturate the powder. If using a mortar and pestle, add a small amount of the 0.5% methylcellulose vehicle to the powder and grind to a smooth paste.

  • Gradually add the remaining vehicle to the paste (or directly to the powder if not using a mortar and pestle) while continuously mixing.

  • Transfer the mixture to a suitable container with a magnetic stir bar.

  • Vortex the mixture vigorously for several minutes to ensure a homogenous suspension.

  • Place the container on a magnetic stirrer and continue to stir until the time of administration to maintain homogeneity.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Compound precipitation or aggregation in the vehicle Poor dispersion of the compound.Use a mortar and pestle to create a fine paste with a small amount of the vehicle before adding the full volume. Sonication can also be carefully applied to break up aggregates.
Inconsistent experimental results Inhomogeneous suspension leading to inaccurate dosing.Prepare the suspension fresh daily. Keep the suspension continuously stirred using a magnetic stirrer during the entire dosing procedure for a cohort of animals.
Difficulty in drawing the suspension into the syringe or clogging of the gavage needle High viscosity of the suspension or particle agglomeration.Ensure the methylcellulose is of an appropriate viscosity (e.g., 400 cP). If the suspension is too thick, you may need to slightly increase the dosing volume to deliver the same dose in a less concentrated formulation. Ensure the gavage needle is of an appropriate gauge for the suspension.
Animal distress during or after oral gavage Improper gavage technique or irritation from the formulation.Ensure personnel are well-trained in oral gavage procedures. Use an appropriately sized and flexible gavage needle. Administer the suspension slowly. Monitor animals for any adverse reactions.

Visualizations

Experimental Workflow for Oral Gavage Formulation

G Experimental Workflow for this compound Oral Gavage Formulation cluster_prep Preparation cluster_formulation Formulation cluster_admin Administration prep_vehicle Prepare 0.5% Methylcellulose Vehicle triturate Triturate Powder with Vehicle (Optional) prep_vehicle->triturate calc_dose Calculate Dose and Volume weigh_compound Weigh PF-562271 HCl calc_dose->weigh_compound weigh_compound->triturate mix Gradually Add Remaining Vehicle triturate->mix homogenize Vortex and Stir Continuously mix->homogenize draw_dose Draw Dose into Syringe homogenize->draw_dose administer Administer via Oral Gavage draw_dose->administer monitor Monitor Animal administer->monitor

Caption: Workflow for preparing and administering PF-562271 HCl.

FAK Signaling Pathway Inhibition by PF-562271

G FAK Signaling Pathway Inhibition by PF-562271 cluster_ecm Extracellular Matrix cluster_cell Cell Cytoplasm cluster_response Cellular Response Integrins Integrins FAK FAK Integrins->FAK pFAK p-FAK (Active) FAK->pFAK Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) pFAK->Downstream Response Cell Proliferation, Migration, Survival Downstream->Response PF562271 PF-562271 HCl PF562271->FAK Inhibition

Caption: PF-562271 inhibits FAK autophosphorylation and signaling.

References

how to prevent PF-562271 hydrochloride precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of PF-562271 hydrochloride during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is the hydrochloride salt of PF-562271, a potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3] It exhibits high selectivity for FAK, with an IC50 of 1.5 nM, and is approximately 10-fold less potent for Pyk2.[2][3] By inhibiting FAK, PF-562271 blocks downstream signaling pathways involved in cell migration, proliferation, and survival.[1] FAK is a critical signaling protein that is often overexpressed in various cancers, making it a key therapeutic target.

Q2: I am observing precipitation after diluting my this compound DMSO stock solution in aqueous media. Why is this happening?

A2: this compound has low solubility in aqueous solutions, including common buffers like PBS (pH 7.4).[1] When a concentrated DMSO stock solution is diluted directly into an aqueous buffer, the significant change in solvent polarity can cause the compound to crash out of solution, leading to precipitation. This is a common issue with many kinase inhibitors that are hydrophobic in nature.

Q3: What are the recommended solvents for dissolving and storing this compound?

A3: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[2][4] It is highly soluble in DMSO, with a reported solubility of up to 100 mg/mL.[2] The compound is insoluble in water and ethanol.[2] For long-term storage, it is advisable to store the solid compound at -20°C and stock solutions in DMSO at -80°C to minimize degradation.[5] It is recommended to use fresh DMSO as moisture absorption can reduce solubility.[2][6]

Troubleshooting Guide: Preventing Precipitation

This guide provides solutions to common issues encountered with this compound precipitation.

Problem Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in cell culture media or PBS. Rapid change in solvent polarity and low aqueous solubility of the compound.Use a co-solvent formulation: Prepare an intermediate dilution of the DMSO stock in a co-solvent like PEG300 before the final dilution in aqueous media. A common formulation involves a mixture of DMSO, PEG300, and Tween 80. Work with smaller volumes and vortex: When preparing dilutions, add the stock solution to the aqueous buffer in smaller aliquots while vortexing to ensure rapid mixing and prevent localized high concentrations. Prepare fresh dilutions: It is best practice to prepare working solutions fresh for each experiment to avoid potential stability issues in aqueous media over time.[4]
Cloudy solution observed even after sonication. The concentration of this compound exceeds its solubility limit in the chosen solvent system.Reduce the final concentration: If possible, lower the final working concentration of the compound in your experiment. Optimize the co-solvent ratio: Increase the proportion of co-solvents (e.g., PEG300, Tween 80) in your final working solution. However, be mindful of potential solvent toxicity to your cells and include appropriate vehicle controls in your experiments.
Inconsistent experimental results. Potential precipitation of the compound leading to a lower effective concentration.Visually inspect solutions: Before each use, carefully inspect your solutions for any signs of precipitation. If precipitation is observed, do not use the solution. Follow a validated solution preparation protocol: Adhere strictly to a detailed and validated protocol for preparing your working solutions to ensure consistency across experiments.

Quantitative Solubility Data

The following table summarizes the solubility of PF-562271 and its salts in various solvents.

Compound Form Solvent Solubility Reference
This compoundDMSO100 mg/mL[2]
This compoundWaterInsoluble[2]
This compoundEthanolInsoluble[2]
PF-562271 besylateDMSO~0.4 mg/mL[1]
PF-562271 besylateWater~0.8 mg/mL[1]
PF-562271 besylateEthanol~0.7 mg/mL[1]
PF-562271 besylatePBS (pH 7.2) with 1:1 DMSO0.5 mg/mL[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh the required amount of this compound (Molecular Weight: 543.95 g/mol ).

  • Add DMSO: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolve: Gently warm the solution and vortex or sonicate until the compound is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays

This protocol is designed to minimize precipitation when diluting the DMSO stock solution into aqueous cell culture media.

  • Prepare a High-Concentration DMSO Stock: Prepare a 100 mg/mL stock solution of this compound in fresh DMSO.[2]

  • Prepare the Co-Solvent Mixture: In a sterile microcentrifuge tube, mix the following in order:

    • 400 µL of PEG300

    • 50 µL of Tween 80

  • Intermediate Dilution: Add 50 µL of the 100 mg/mL this compound DMSO stock solution to the co-solvent mixture and mix thoroughly until the solution is clear.

  • Final Aqueous Dilution: Add 500 µL of sterile ddH₂O to the mixture to bring the total volume to 1 mL. Mix until the solution is clear. This will result in a 5 mg/mL working stock.

  • Final Working Concentration: This clear 5 mg/mL working stock can then be further diluted into cell culture medium to achieve the desired final concentration for your experiment.

    • Note: This formulation should be prepared fresh immediately before use.[2] Always include a vehicle control in your experiments that contains the same final concentration of DMSO and co-solvents.

Visualizations

FAK Signaling Pathway

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrins Integrins ECM->Integrins FAK FAK (Focal Adhesion Kinase) Integrins->FAK Activation Src Src FAK->Src Autophosphorylation (Y397) p130Cas p130Cas FAK->p130Cas Grb2 Grb2 FAK->Grb2 PI3K PI3K FAK->PI3K Paxillin Paxillin FAK->Paxillin PF562271 PF-562271 HCl PF562271->FAK Inhibition Src->FAK Phosphorylation Cell_Functions Cell Proliferation, Survival, Migration, Invasion p130Cas->Cell_Functions RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Grb2->RAS_RAF_MEK_ERK AKT AKT Pathway PI3K->AKT Paxillin->Cell_Functions RAS_RAF_MEK_ERK->Cell_Functions AKT->Cell_Functions

Caption: FAK signaling pathway and the inhibitory action of PF-562271 HCl.

Experimental Workflow for Preparing a Stable Working Solution

Experimental_Workflow start Start: Weigh PF-562271 HCl Powder dissolve_dmso Dissolve in fresh DMSO to make 100 mg/mL stock solution start->dissolve_dmso intermediate_dilution Add 50 µL of DMSO stock to co-solvent mixture. Mix until clear. dissolve_dmso->intermediate_dilution prepare_cosolvent Prepare Co-solvent Mixture: 400 µL PEG300 + 50 µL Tween 80 prepare_cosolvent->intermediate_dilution final_dilution Add 500 µL ddH₂O. Mix until clear to get 5 mg/mL working stock. intermediate_dilution->final_dilution final_application Further dilute in cell culture medium to desired final concentration. final_dilution->final_application end Use immediately in experiment final_application->end

Caption: Workflow for preparing a stable PF-562271 HCl working solution.

References

addressing inconsistencies in PF-562271 hydrochloride assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PF-562271 hydrochloride in their experiments. Inconsistencies in assay results can arise from various factors, and this resource aims to provide clear solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK).[1][2] It binds to the ATP-binding pocket of FAK, preventing its phosphorylation and subsequent activation of downstream signaling pathways involved in cell migration, proliferation, and survival.[1][3] It also shows activity against Proline-rich Tyrosine Kinase 2 (Pyk2), a closely related kinase, though it is approximately 10-fold more selective for FAK.[1][4]

Q2: What are the recommended solvents and storage conditions for this compound?

A2: this compound is soluble in DMSO.[2][5] It is important to use fresh, anhydrous DMSO as moisture can reduce its solubility.[1][2] For long-term storage, the solid powder should be kept at -20°C for months to years.[5] Stock solutions in DMSO can be stored at -80°C for up to two years.[6] The compound is insoluble in water and ethanol.[2][7]

Q3: I am observing lower than expected potency in my cell-based assays. What are the potential causes?

A3: Lower than expected potency can be due to several factors:

  • Solubility Issues: The compound may have precipitated out of solution. Ensure proper dissolution techniques are followed.

  • Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation.

  • Cell Line Sensitivity: The IC50 can vary significantly between different cell lines.

  • Assay Conditions: Sub-optimal assay conditions, such as incubation time or cell density, can affect the results.

Troubleshooting Guides

Issue 1: High Variability Between Replicates

High variability in results can compromise the reliability of your data. The following steps can help identify and resolve the source of this inconsistency.

  • Potential Cause: Incomplete Solubilization or Precipitation

    • Solution: Ensure the compound is fully dissolved in high-quality, anhydrous DMSO before further dilution into aqueous media.[1][2] Visually inspect for any precipitate after dilution. Consider using a formulation with PEG300 and Tween-80 for in vivo studies or challenging in vitro models to improve solubility.[1][6]

  • Potential Cause: Inconsistent Cell Seeding

    • Solution: Ensure a homogenous cell suspension before seeding and use calibrated pipettes. Verify cell counts and viability before each experiment.

  • Potential Cause: Edge Effects in Multi-well Plates

    • Solution: Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.

Issue 2: Unexpected Off-Target Effects

While PF-562271 is highly selective for FAK, off-target effects can occur, especially at higher concentrations.

  • Potential Cause: Inhibition of Other Kinases

    • Solution: PF-562271 has been shown to inhibit cyclin-dependent kinases (CDKs) at higher concentrations (in the micromolar range).[6] If your assay results suggest cell cycle arrest that is inconsistent with FAK inhibition alone, consider evaluating the effect on CDKs.[1] It is advisable to use the lowest effective concentration of the inhibitor to minimize off-target effects.

  • Potential Cause: Compound Purity

    • Solution: Verify the purity of your this compound lot. Impurities could be responsible for unexpected biological activities.

Data Presentation

Table 1: In Vitro Potency of PF-562271

TargetAssay TypeIC50Reference
FAKCell-free1.5 nM[1][4]
Pyk2Cell-free13 nM[5][6]
FAK (phospho-FAK)Cell-based5 nM[1][2]
Various Cancer Cell LinesCell Viability~1.7 - 3.3 µM[4][6]

Table 2: Recommended Solvents and Formulations

ApplicationSolvent/FormulationNotesReference
In Vitro Stock Solution DMSOUse fresh, anhydrous DMSO. Store at -80°C.[1][2]
In Vivo Oral Gavage 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalinePrepare fresh for each use.[6]
In Vivo Oral Gavage 5% DMSO, 95% Corn oilPrepare fresh for each use.[7]

Experimental Protocols

Western Blot for Phospho-FAK (Y397) Inhibition
  • Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired duration (e.g., 2-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-FAK (Y397) and total FAK overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities and normalize the phospho-FAK signal to the total FAK signal.

Cell Viability Assay (MTT or similar)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density. Allow cells to attach for 24 hours.

  • Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Reagent Addition: Add the cell viability reagent (e.g., MTT, CellTiter-Glo®) according to the manufacturer's protocol.

  • Measurement: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

FAK_Signaling_Pathway Integrin Integrins FAK FAK Integrin->FAK ECM Binding pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation Src Src pFAK->Src Grb2 Grb2 pFAK->Grb2 PI3K PI3K pFAK->PI3K Migration Migration pFAK->Migration Src->FAK SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival PF562271 PF-562271 HCl PF562271->FAK

Caption: FAK signaling pathway and the inhibitory action of PF-562271 HCl.

Troubleshooting_Workflow Start Inconsistent Assay Results CheckSolubility Verify Compound Solubility (Visual Inspection, Fresh DMSO) Start->CheckSolubility SolubilityOK Solubility Confirmed CheckSolubility->SolubilityOK OptimizeAssay Optimize Assay Parameters (Concentration, Incubation Time) CheckSolubility->OptimizeAssay If issue found CheckProtocol Review Experimental Protocol (Pipetting, Cell Seeding, Controls) ProtocolOK Protocol Verified CheckProtocol->ProtocolOK CheckProtocol->OptimizeAssay If issue found CheckReagents Assess Reagent Quality (Compound Purity, Cell Viability) ReagentsOK Reagents Validated CheckReagents->ReagentsOK CheckReagents->OptimizeAssay If issue found SolubilityOK->CheckProtocol If problem persists ProtocolOK->CheckReagents If problem persists ReagentsOK->OptimizeAssay If problem persists Consult Consult Technical Support OptimizeAssay->Consult If problem persists Resolved Issue Resolved OptimizeAssay->Resolved

Caption: A general workflow for troubleshooting inconsistent assay results.

Logical_Relationships Problem Problem Low Potency High Variability Off-Target Effects Cause Cause Poor Solubility Degradation Inaccurate Pipetting Kinase Cross-reactivity Problem:l->Cause:s Problem:l->Cause:d Problem:m->Cause:s Problem:m->Cause:i Problem:r->Cause:k Solution Solution Fresh Anhydrous DMSO Proper Storage Calibrate Pipettes Concentration Titration Cause:s->Solution:f Cause:d->Solution:p Cause:i->Solution:v Cause:k->Solution:c

References

Validation & Comparative

A Comparative Guide to PF-562271 Hydrochloride and Other FAK Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable Focal Adhesion Kinase (FAK) inhibitor is critical for advancing cancer research. This guide provides an objective comparison of PF-562271 hydrochloride with other prominent FAK inhibitors, supported by experimental data, detailed methodologies, and signaling pathway visualizations.

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is a key mediator in signaling pathways crucial for cancer progression, including cell proliferation, survival, migration, and invasion.[1] Its overexpression and hyperactivation in various human cancers make it a compelling therapeutic target.[1][2] This has led to the development of several small molecule inhibitors targeting its kinase activity. This guide focuses on a comparative analysis of this compound, Defactinib (VS-6063), and GSK2256098.

Quantitative Comparison of FAK Inhibitor Potency and Selectivity

The in vitro potency of FAK inhibitors is a primary indicator of their efficacy. This is typically determined by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki), where lower values signify greater potency. The selectivity against the closely related Proline-rich tyrosine kinase 2 (Pyk2) is also a key consideration.

InhibitorFAK IC50/KiPyk2 IC50Selectivity (FAK vs. Pyk2)Other Notable Kinase Inhibition (<100-fold selectivity)
PF-562271 1.5 nM (IC50)[3][4]~15 nM (IC50)[3]~10-fold[3][4]Some CDKs[4][5]
Defactinib (VS-6063) 0.6 nM (IC50)[3]<0.6 nM (IC50)[3]Dual FAK/Pyk2 inhibitor[3]Inhibits 9 other kinases with IC50 < 1 µM[3]
GSK2256098 0.4 nM (Ki)[3]-Selective for FAK[3]-

Note: The data presented is compiled from various sources and may not have been generated under identical experimental conditions.

PF-562271 is a potent, ATP-competitive, and reversible inhibitor of FAK with an IC50 of 1.5 nM in cell-free assays.[4][6] It demonstrates approximately 10-fold greater selectivity for FAK over Pyk2.[3][4] In cellular assays, PF-562271 has an IC50 of 5 nM for the inhibition of FAK phosphorylation.[5][6]

Defactinib is another potent FAK inhibitor but also strongly inhibits Pyk2, making it a dual FAK/Pyk2 inhibitor.[3] GSK2256098, on the other hand, is reported to be highly selective for FAK.[3] The choice between a selective or dual inhibitor may depend on the specific research question and the cancer type being studied, as the roles of FAK and Pyk2 can sometimes be distinct or overlapping.

FAK Signaling Pathway and Point of Inhibition

FAK acts as a central hub, integrating signals from the extracellular matrix (ECM) through integrins and from growth factor receptors.[1] Upon activation, FAK autophosphorylates at tyrosine 397 (Y397), creating a binding site for Src family kinases.[1][3] The resulting FAK/Src complex phosphorylates numerous downstream substrates, activating signaling cascades like the PI3K/Akt and Ras/ERK pathways, which promote cell survival, proliferation, and migration.[7][8] FAK inhibitors, including PF-562271, act by competing with ATP for binding to the kinase domain, thus preventing autophosphorylation and subsequent downstream signaling.[4][5]

FAK_Signaling_Pathway FAK Signaling Pathway and Point of Inhibition cluster_upstream Upstream Activation cluster_core Core FAK Complex cluster_downstream Downstream Signaling Cascades cluster_outcomes Cellular Outcomes Integrins Integrins FAK FAK Integrins->FAK GrowthFactorReceptors Growth Factor Receptors GrowthFactorReceptors->FAK ECM ECM ECM->Integrins pY397 pY397 FAK->pY397 Autophosphorylation PI3K_Akt PI3K/Akt Pathway FAK->PI3K_Akt Ras_ERK Ras/ERK Pathway FAK->Ras_ERK Src Src pY397->Src Recruitment Src->FAK Full Activation Survival Survival PI3K_Akt->Survival Proliferation Proliferation PI3K_Akt->Proliferation Ras_ERK->Proliferation Migration Migration Ras_ERK->Migration Invasion Invasion Ras_ERK->Invasion Inhibitor FAK Inhibitors (e.g., PF-562271) Inhibitor->FAK Inhibition

Caption: FAK signaling pathway and the point of intervention by FAK inhibitors.

Experimental Protocols

Accurate evaluation and comparison of FAK inhibitors rely on standardized experimental methodologies. Below are summaries of key protocols.

In Vitro FAK Kinase Assay

This assay quantifies the direct inhibitory effect of a compound on the kinase activity of the purified FAK enzyme in a cell-free system.

  • Principle: The assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal proportional to the kinase activity.

  • Protocol Outline:

    • Prepare serial dilutions of the test inhibitor (e.g., PF-562271).

    • In a 384-well plate, add the purified recombinant FAK enzyme, a suitable FAK substrate (e.g., Poly(Glu, Tyr) 4:1), and the test inhibitor.

    • Initiate the kinase reaction by adding ATP and incubate at 30°C for a defined period.

    • Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.

    • Measure luminescence using a plate reader.

    • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[9][10]

Cellular FAK Autophosphorylation Assay

This cell-based assay assesses the inhibitor's ability to block FAK activation within a cellular context by measuring the phosphorylation status of FAK at Tyr397.

  • Principle: Cells are treated with the inhibitor, and the levels of phosphorylated FAK (pFAK-Y397) are measured, typically by Western blotting, and normalized to total FAK levels.

  • Protocol Outline:

    • Culture cancer cells and treat them with various concentrations of the FAK inhibitor for a specified duration.

    • Lyse the cells in a buffer containing phosphatase and protease inhibitors.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Incubate the membrane with a primary antibody specific for pFAK (Y397).

    • After washing, incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody against total FAK to serve as a loading control.

    • Quantify band intensities to determine the dose-dependent inhibition of FAK autophosphorylation.[11][12]

Cell Viability/Proliferation Assay (MTT Assay)

This assay evaluates the effect of the FAK inhibitor on the viability and proliferation of cancer cells.

  • Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Protocol Outline:

    • Seed cancer cells in a 96-well plate and allow them to adhere.

    • Treat the cells with a range of concentrations of the FAK inhibitor and a vehicle control.

    • Incubate for a period of 48 to 72 hours.

    • Add MTT solution to each well and incubate to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[13]

Experimental_Workflow Experimental Workflow for FAK Inhibitor Characterization cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies (Optional) Kinase_Assay In Vitro Kinase Assay Determine_IC50 Determine Biochemical IC50 Kinase_Assay->Determine_IC50 Cell_Culture Cancer Cell Culture Inhibitor_Treatment Treat with FAK Inhibitor (Dose-Response) Cell_Culture->Inhibitor_Treatment pFAK_Assay pFAK (Y397) Western Blot Inhibitor_Treatment->pFAK_Assay Viability_Assay Cell Viability Assay (MTT) Inhibitor_Treatment->Viability_Assay Determine_Cellular_IC50 Determine Cellular IC50 pFAK_Assay->Determine_Cellular_IC50 Viability_Assay->Determine_Cellular_IC50 Xenograft_Model Xenograft Mouse Model Determine_Cellular_IC50->Xenograft_Model Inhibitor_Administration Administer FAK Inhibitor Xenograft_Model->Inhibitor_Administration Tumor_Growth_Measurement Measure Tumor Growth Inhibitor_Administration->Tumor_Growth_Measurement Efficacy_Evaluation Evaluate In Vivo Efficacy Tumor_Growth_Measurement->Efficacy_Evaluation

Caption: A typical experimental workflow for evaluating FAK inhibitors.

Conclusion

This compound is a potent FAK inhibitor with a good selectivity profile over the related kinase Pyk2. When compared to other inhibitors like Defactinib and GSK2256098, the choice of agent will depend on the specific requirements of the research, such as the need for FAK selectivity versus dual FAK/Pyk2 inhibition. The provided experimental protocols offer a framework for the systematic evaluation and comparison of these and other FAK inhibitors. As research in this area continues, with many FAK inhibitors being evaluated in clinical trials, a thorough understanding of their comparative profiles is essential for the development of new cancer therapies.[14][15]

References

A Comparative Guide to the Selectivity of PF-562271 Hydrochloride Against Pyk2

Author: BenchChem Technical Support Team. Date: December 2025

Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2) are non-receptor tyrosine kinases that serve as critical regulators of cellular signaling. Despite sharing significant sequence homology, they often play distinct and sometimes opposing roles in processes such as cell cycle progression, adhesion, and migration.[1][2] FAK is primarily activated by integrin and growth factor receptor signaling at focal adhesions, while Pyk2 can also be activated by stimuli that increase intracellular calcium concentrations.[3][4][5] This distinction makes the development of selective kinase inhibitors crucial for targeted therapeutic intervention.

PF-562271 hydrochloride is a potent, ATP-competitive, and reversible small molecule inhibitor that targets the catalytic activity of FAK.[6] It also exhibits significant inhibitory activity against Pyk2, positioning it as a dual inhibitor with moderate selectivity for FAK.[7][6][8] This guide provides a comparative analysis of PF-562271's selectivity profile against Pyk2, supported by quantitative data and experimental methodologies, to assist researchers in drug development and scientific investigation.

Quantitative Comparison of Inhibitor Potency and Selectivity

The in vitro potency of PF-562271 and alternative FAK inhibitors is summarized below. The selectivity is presented as the ratio of the half-maximal inhibitory concentration (IC50) for Pyk2 versus FAK. A higher ratio indicates greater selectivity for FAK.

InhibitorFAK IC50 / KiPyk2 IC50Selectivity (Pyk2 IC50 / FAK IC50)Other Notable Kinase Inhibition (<100-fold selectivity)
PF-562271 1.5 nM (IC50)[6][8][9]14 nM (IC50)[6][8]~9.3-fold Some Cyclin-Dependent Kinases (CDKs)[7][10]
Defactinib (VS-6063) 0.6 nM (IC50)[11][12]<0.6 nM (IC50)[11][13]~1 (Potent Dual Inhibitor) -
GSK2256098 0.4 nM (Ki)[12][14]Not specified, but stated to be ~1000-fold less potent than for FAK[15][16][17]~1000-fold Highly selective for FAK[16]

Experimental Protocols

The determination of kinase inhibition potency (IC50) is a critical experimental procedure. The following outlines a typical protocol for an in vitro enzymatic assay used to evaluate inhibitors like PF-562271.

In Vitro Kinase Assay for FAK/Pyk2 Inhibition

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Objective: To determine the IC50 value of an inhibitor against FAK and Pyk2.

  • Materials:

    • Enzyme: Purified, activated recombinant FAK kinase domain (e.g., amino acids 410-689) or full-length Pyk2.[7][9]

    • Substrate: A generic tyrosine kinase substrate, such as a random polymer of glutamic acid and tyrosine (p(Glu/Tyr)).[7][9]

    • Cofactors: Adenosine triphosphate (ATP) and Magnesium Chloride (MgCl2).[7][9]

    • Kinase Buffer: Typically contains HEPES (pH 7.5) and NaCl.[7][9]

    • Test Compound: this compound or other inhibitors, serially diluted to various concentrations.[7][9]

    • Detection System: A primary antibody that recognizes phosphorylated tyrosine residues (e.g., PY20) and a horseradish peroxidase (HRP)-conjugated secondary antibody.[7][9]

  • Procedure:

    • The purified kinase is incubated with the substrate in the kinase buffer.

    • The kinase reaction is initiated by adding a solution containing ATP and MgCl2.

    • Simultaneously, varying concentrations of the test inhibitor (e.g., PF-562271) are added to challenge the phosphorylation of the substrate.[7][9]

    • The reaction is allowed to proceed for a set time (e.g., 15 minutes) at a controlled temperature.[9]

    • The amount of substrate phosphorylation is quantified using an ELISA-based method. The phosphorylated substrate is captured on a plate and detected using the anti-phospho-tyrosine antibody system.

    • Absorbance is read at 450 nm after the addition of an HRP substrate and a stop solution.[7][9]

  • Data Analysis:

    • The absorbance readings are plotted against the inhibitor concentrations.

    • IC50 values, representing the concentration of inhibitor required to reduce kinase activity by 50%, are calculated using a suitable model, such as the Hill-Slope equation.[7][9]

Visualizing Pathways and Workflows

FAK and Pyk2 Signaling Pathways

FAK and Pyk2 are activated by various upstream signals and regulate multiple downstream pathways involved in cell survival, proliferation, and migration.

FAK_Pyk2_Signaling cluster_upstream Upstream Activators cluster_kinases FAK Family Kinases cluster_downstream Downstream Pathways cluster_responses Cellular Responses Integrins Integrins FAK FAK Integrins->FAK Pyk2 Pyk2 Integrins->Pyk2 GFRs Growth Factor Receptors GFRs->FAK GFRs->Pyk2 GPCRs GPCRs GPCRs->FAK GPCRs->Pyk2 Calcium Ca2+ Signaling Calcium->Pyk2 PI3K_Akt PI3K / Akt FAK->PI3K_Akt MAPK_Erk MAPK / Erk FAK->MAPK_Erk Migration Migration FAK->Migration Pyk2->PI3K_Akt Pyk2->MAPK_Erk JNK JNK Pyk2->JNK Pyk2->Migration Inhibitor PF-562271 Inhibitor->FAK Inhibitor->Pyk2 Survival Survival PI3K_Akt->Survival Proliferation Proliferation MAPK_Erk->Proliferation JNK->Proliferation (Inhibits)

Caption: Simplified FAK and Pyk2 signaling pathways and point of inhibition.

Experimental Workflow for IC50 Determination

The following diagram illustrates the key steps in the in vitro kinase assay described above.

IC50_Workflow A Prepare Reagents (Kinase, Substrate, ATP, Buffer) C Add Kinase, Substrate, and Inhibitor to Microplate Wells A->C B Serially Dilute Inhibitor (e.g., PF-562271) B->C D Initiate Reaction with ATP/MgCl2 and Incubate C->D E Stop Reaction and Detect Phosphorylation via ELISA D->E F Measure Absorbance (e.g., at 450 nm) E->F G Plot Data and Calculate IC50 Value (Hill-Slope Model) F->G

Caption: Workflow for determining inhibitor IC50 values in a kinase assay.

References

PF-562271 Hydrochloride: A Comparative Analysis of Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of PF-562271 hydrochloride, a potent ATP-competitive inhibitor. The information presented herein is intended to assist researchers in evaluating its suitability for their studies by offering a clear overview of its on-target and off-target activities, supported by experimental data and detailed protocols.

Executive Summary

This compound is a well-characterized small molecule inhibitor primarily targeting Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] It demonstrates high potency for these primary targets. While exhibiting a favorable selectivity profile with over 100-fold greater inhibition of FAK and Pyk2 compared to a wide range of other kinases, measurable cross-reactivity has been observed against certain members of the cyclin-dependent kinase (CDK) family.[3][4][5] This guide summarizes the quantitative data on its kinase inhibition, outlines the experimental methods used to determine these activities, and provides a visual representation of the primary signaling pathway affected.

Kinase Selectivity Profile

The inhibitory activity of this compound has been assessed against a panel of kinases. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of its potency against its primary targets and known off-targets.

Primary Targets
KinaseIC50 (nM)Reference
Focal Adhesion Kinase (FAK)1.5[2][4]
Proline-rich Tyrosine Kinase 2 (Pyk2)13 - 14[1][2]
Off-Target Kinases
KinaseIC50 (nM)Reference
CDK2/CyclinE30[4]
CDK3/CyclinE47[4]
CDK1/CyclinB58[4]
Fyn277[6]

Note: It is widely reported that this compound displays over 100-fold selectivity against a broad range of other non-target kinases.[1][3][5]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the provided data, this section details the methodologies employed in the key kinase inhibition assays.

Recombinant FAK Kinase Assay (IC50 Determination)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant FAK.

Materials:

  • Purified, activated FAK kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) peptide substrate

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 125 mM NaCl, 48 mM MgCl2)

  • This compound (serially diluted)

  • Anti-phosphotyrosine antibody (e.g., PY20)

  • HRP-conjugated secondary antibody

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 2 M H2SO4)

  • 96-well microplates

Procedure:

  • A solution of the purified FAK kinase domain is prepared in the kinase buffer.

  • The poly(Glu, Tyr) substrate and ATP are added to the wells of a microplate.

  • Serial dilutions of this compound are added to the wells. A control with no inhibitor is included.

  • The kinase reaction is initiated by adding the FAK enzyme solution to the wells.

  • The plate is incubated for a specified time (e.g., 15 minutes) at room temperature to allow for phosphorylation of the substrate.[4]

  • The reaction is stopped, and the wells are washed.

  • The amount of phosphorylated substrate is detected by adding an anti-phosphotyrosine primary antibody, followed by an HRP-conjugated secondary antibody.

  • The HRP substrate is added, and the colorimetric change is measured using a plate reader at a specific wavelength (e.g., 450 nm) after the addition of a stop solution.[4]

  • The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

General CDK/Cyclin Kinase Assay (IC50 Determination)

While a specific protocol for PF-562271 against CDKs is not detailed in the search results, a general methodology based on common kinase assay platforms like ADP-Glo™ or LanthaScreen® is described. The following is a generalized protocol.

Materials:

  • Purified recombinant CDK/Cyclin complex (e.g., CDK2/CyclinE)

  • Specific peptide substrate for the CDK/Cyclin complex

  • ATP

  • Kinase buffer

  • This compound (serially diluted)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay reagents or LanthaScreen® Eu Kinase Binding Assay components)

  • Microplates

Procedure:

  • The CDK/Cyclin enzyme, substrate, and ATP are prepared in the appropriate kinase buffer.

  • Serial dilutions of this compound are added to the wells of a microplate.

  • The kinase reaction is initiated by adding the enzyme-substrate-ATP mixture to the wells.

  • The plate is incubated at room temperature for a specified duration (e.g., 60 minutes).

  • The detection reagents are added to stop the kinase reaction and generate a signal (luminescence or FRET) that is proportional to the kinase activity.

  • The signal is measured using a plate reader.

  • The IC50 value is determined by analyzing the dose-response curve of the inhibitor.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process, the following diagrams are provided.

FAK_Signaling_Pathway FAK Signaling Pathway Inhibition cluster_extracellular Extracellular Matrix cluster_intracellular Intracellular Integrin Integrin FAK FAK Integrin->FAK Activation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) FAK->Downstream Pyk2 Pyk2 Pyk2->Downstream Cellular_Responses Cellular Responses (Migration, Proliferation, Survival) Downstream->Cellular_Responses PF562271 PF-562271 Hydrochloride PF562271->FAK Inhibition PF562271->Pyk2 Inhibition

Caption: Inhibition of FAK and Pyk2 by this compound.

Kinase_Assay_Workflow Kinase Inhibition Assay Workflow Reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Reaction Initiate Kinase Reaction Reagents->Reaction Incubation Incubate at Room Temperature Reaction->Incubation Detection Add Detection Reagents & Measure Signal Incubation->Detection Analysis Data Analysis (IC50 Calculation) Detection->Analysis

Caption: General workflow for determining kinase inhibitor IC50 values.

References

Enhancing Chemotherapeutic Efficacy: A Comparative Guide to the Synergistic Effects of PF-562271 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: PF-562271 hydrochloride, a potent and selective inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2), has emerged as a promising agent in oncology. FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival, processes that are often dysregulated in cancer. By inhibiting FAK, PF-562271 can disrupt these oncogenic signaling pathways. This guide provides a detailed comparison of the synergistic effects observed when combining PF-562271 with various conventional chemotherapy agents, supported by experimental data and protocols.

Synergistic Effects of PF-562271 with Chemotherapy: A Quantitative Comparison

The combination of PF-562271 with different chemotherapy drugs has been investigated in various cancer models. The following tables summarize the quantitative data from these studies, highlighting the synergistic anti-tumor effects.

Cancer TypeChemotherapy AgentCombination EffectKey Findings
Glioblastoma TemozolomideSynergistic - 48-55% cell viability with combination vs. 29-34% with Temozolomide alone.[1] - 95% reduction in tumor invasion margins with combination vs. Temozolomide alone.[1] - 15% increase in median survival in a mouse model with combination therapy.[1]
Pancreatic Cancer GemcitabineEnhanced Efficacy - Significant reduction in tumor growth, local invasion, and metastasis in an orthotopic mouse model with the combination.[2][3][4] - The combination was not significantly different from either drug alone in reducing tumor size in one study.[3]
Ovarian Cancer CisplatinSynergistic (with FAK inhibitors) - FAK inhibition can overcome cisplatin resistance.[5] - The combination of a FAK inhibitor and cisplatin triggers apoptosis in platinum-resistant tumors.[5]
Pancreatic Cancer Paclitaxel (nab-paclitaxel)Synergistic (with FAK inhibitor Defactinib) - Strong synergistic effect on cell proliferation (Combination Index < 0.8).[6] - Reduced tumor growth in an in vivo model.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key studies cited.

Combination of PF-562271 and Temozolomide in Glioblastoma
  • Cell Lines: Primary human glioblastoma cell lines (CL-2 and CL-3) and mouse glioma cell line (GL261).[1]

  • In Vitro Viability Assay: Cells were treated with PF-562271 (16 nM) and/or Temozolomide (100 µM) for 72 hours. Cell viability was assessed to determine the percentage of dead cells.[1]

  • In Vivo Animal Model: A C57Bl/6-GL261 mouse glioma implantation model was used. Treatment started 5 days after tumor implantation and continued for 14 days.[1]

  • Dosing Regimen:

    • PF-562271: 50 mg/kg, administered orally once daily.[1]

    • Temozolomide: 50 mg/kg, administered orally once daily.[1]

  • Assessment of Synergy: Tumor size, invasion margins, Ki67 proliferation index, apoptosis (TUNEL assay), and animal survival were evaluated.[1]

Combination of PF-562271 and Gemcitabine in Pancreatic Cancer
  • Animal Model: Orthotopic murine model of pancreatic cancer using MPanc-96 and MAD08-608 cell lines.[2][3]

  • Dosing Regimen:

    • PF-562271: 33 mg/kg, administered orally twice per day.[2][3]

    • Gemcitabine: 10 mg/kg, administered intraperitoneally twice per week.[2][3]

  • Assessment of Efficacy: Tumor growth, local invasion, and metastasis were monitored. Immunohistochemistry was used to analyze the tumor microenvironment.[2][3][4]

Signaling Pathways and Mechanisms of Synergy

The synergistic effect of PF-562271 with chemotherapy stems from the targeting of complementary signaling pathways involved in cancer cell survival, proliferation, and drug resistance.

FAK Inhibition and Chemotherapy-Induced DNA Damage

Chemotherapeutic agents like temozolomide and cisplatin induce DNA damage, leading to cell cycle arrest and apoptosis. However, cancer cells can activate pro-survival signaling pathways to counteract these effects. FAK signaling is one such survival pathway. By inhibiting FAK, PF-562271 blocks these pro-survival signals, thereby sensitizing cancer cells to the cytotoxic effects of DNA-damaging agents.

FAK_Chemo_Synergy cluster_chemo Chemotherapy (e.g., Temozolomide, Cisplatin) cluster_fak FAK Inhibition Chemo Chemotherapy DNA_Damage DNA Damage Chemo->DNA_Damage induces PF562271 PF-562271 FAK FAK PF562271->FAK inhibits Apoptosis Apoptosis DNA_Damage->Apoptosis leads to DNA_Damage->FAK activates Survival_Pathways Pro-survival Pathways (e.g., PI3K/Akt) FAK->Survival_Pathways activates Survival_Pathways->Apoptosis inhibits Resistance Chemoresistance Survival_Pathways->Resistance promotes

Caption: FAK inhibition blocks pro-survival signals, enhancing chemotherapy-induced apoptosis.

Experimental Workflow for Evaluating Synergy

A typical preclinical workflow to assess the synergistic effects of PF-562271 and a chemotherapy agent involves a series of in vitro and in vivo experiments.

Experimental_Workflow Start Start In_Vitro In Vitro Studies Start->In_Vitro Cell_Viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) In_Vitro->Cell_Viability CI_Calculation Combination Index (CI) Calculation Cell_Viability->CI_Calculation Apoptosis_Assay Apoptosis Assays (e.g., Annexin V, Caspase activity) CI_Calculation->Apoptosis_Assay In_Vivo In Vivo Studies Apoptosis_Assay->In_Vivo Xenograft_Model Tumor Xenograft Model In_Vivo->Xenograft_Model Treatment Treatment with Single Agents and Combination Xenograft_Model->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement Survival_Analysis Survival Analysis Tumor_Measurement->Survival_Analysis Mechanism Mechanistic Studies Survival_Analysis->Mechanism End Conclusion Survival_Analysis->End Western_Blot Western Blot for Signaling Pathways Mechanism->Western_Blot IHC Immunohistochemistry Mechanism->IHC IHC->End

Caption: Preclinical workflow for evaluating the synergy of PF-562271 and chemotherapy.

Conclusion

The available preclinical evidence strongly suggests that this compound can act synergistically with various chemotherapy agents to enhance their anti-tumor efficacy. By targeting FAK-mediated survival pathways, PF-562271 can overcome chemoresistance and improve therapeutic outcomes in different cancer models. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers and drug developers working on novel combination therapies in oncology. Further clinical investigation is warranted to translate these promising preclinical findings into effective treatments for patients.

References

PF-562271 Hydrochloride: A Comparative Analysis of its Efficacy Across Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[1] Its overexpression and activation are frequently observed in a multitude of solid tumors, correlating with poor prognosis and metastatic disease.[1] Consequently, FAK has emerged as a promising therapeutic target in oncology.[1] PF-562271 hydrochloride is a potent, ATP-competitive, and reversible inhibitor of FAK.[2][3] This guide provides a comprehensive comparison of the efficacy of this compound across various cancer cell lines, supported by experimental data. We also compare its performance with other FAK inhibitors and provide detailed experimental protocols for key assays.

Mechanism of Action

PF-562271 binds to the ATP-binding pocket of FAK, preventing its autophosphorylation at tyrosine 397 (Y397).[1] This initial phosphorylation event is critical as it creates a binding site for Src family kinases, leading to the full activation of FAK and the subsequent phosphorylation of other residues.[1] By inhibiting this process, PF-562271 effectively blocks downstream signaling cascades that regulate cell motility, survival, and proliferation.[1][4] These downstream pathways include the ERK/MAPK and PI3K/Akt signaling pathways.[4]

Comparative Efficacy of this compound

The efficacy of this compound has been evaluated in a wide range of cancer cell lines, demonstrating significant anti-tumor activity.

In Vitro Potency and Selectivity

PF-562271 is a highly potent inhibitor of FAK with an IC50 of 1.5 nM in cell-free assays.[2][3] It also inhibits the closely related Proline-rich tyrosine kinase 2 (Pyk2) with an IC50 of 14 nM, demonstrating a roughly 10-fold selectivity for FAK over Pyk2.[1][2] The compound exhibits over 100-fold selectivity against a broad panel of other protein kinases, with some off-target activity noted against certain cyclin-dependent kinases (CDKs).[2][5]

InhibitorFAK IC50/KiPyk2 IC50Selectivity (FAK vs. Pyk2)Other Notable Kinase Inhibition (<100-fold selectivity)
PF-562271 1.5 nM (IC50)[1]~15 nM (IC50)[1]~10-fold[1]Some CDKs[1]
Defactinib (VS-6063)0.6 nM (IC50)[1]<0.6 nM (IC50)[1]Dual FAK/Pyk2 inhibitor[1]Inhibits 9 other kinases with IC50 < 1 µM[1]
GSK22560980.4 nM (Ki)[1]-Selective for FAK[1]-
Efficacy in Different Cancer Cell Lines

The anti-proliferative activity of PF-562271 has been demonstrated across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from cell viability assays are summarized below.

Cancer TypeCell LineIC50 (µM)Reference
Ewing SarcomaTC322.1[6]
Ewing SarcomaA6731.7[6]
Myeloproliferative NeoplasmHEL3.90[7]
Myeloproliferative NeoplasmSET-23.12[7]
Osteosarcoma143B~2.5[8]
OsteosarcomaWELL5~2.0[8]
OsteosarcomaMG-63~2.2[8]
OsteosarcomaU2OS~1.8[8]
OsteosarcomaMG63.2~3.5[8]
OsteosarcomaHOS~4.0[8]
High-Grade Serous Ovarian CancerSKOV3Not specified[9]
High-Grade Serous Ovarian CancerA2780Not specified[9]
Pancreatic Ductal AdenocarcinomaMPanc-96Ineffective in vitro[10]
Pancreatic Ductal AdenocarcinomaMAD08-608Ineffective in vitro[10]

Note: The efficacy of PF-562271 can vary depending on the specific cell line and experimental conditions.

In high-grade serous ovarian cancer cells (SKOV3 and A2780), PF-562271 treatment significantly inhibited cell adhesion, migration, and colony formation.[9] It also induced cell senescence through G1 phase cell cycle arrest.[9] In Ewing sarcoma cell lines, treatment with PF-562271 impaired cell viability with an average IC50 of 2.4 μM after 3 days.[6] For osteosarcoma cell lines, PF-562271 caused dose-dependent inhibition of cell growth.[8] Interestingly, while PF-562271 was not an effective inhibitor of pancreatic ductal adenocarcinoma (PDA) cell proliferation in vitro, it did inhibit the migration of these cells and demonstrated significant tumor growth inhibition in in vivo models.[10][11] This suggests that the tumor microenvironment plays a crucial role in the sensitivity of PDA to FAK inhibition.[10]

In Vivo Efficacy

PF-562271 has demonstrated robust anti-tumor efficacy in multiple human subcutaneous xenograft models.[2] Oral administration of PF-562271 led to dose-dependent tumor growth inhibition.[12] For instance, in mice bearing BxPc3 pancreatic cancer xenografts, a 50 mg/kg oral dose resulted in 86% tumor growth inhibition.[5] In PC3-M prostate cancer xenografts, the same dose led to 45% tumor growth inhibition.[5]

Signaling Pathway and Experimental Workflow Diagrams

FAK_Signaling_Pathway FAK Signaling Pathway and Inhibition by PF-562271 cluster_ECM Extracellular Matrix (ECM) cluster_Cell Cancer Cell Integrin Integrin FAK FAK Integrin->FAK Activation pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation Src Src pFAK->Src Recruitment & Activation Downstream Downstream Signaling (PI3K/Akt, MAPK/ERK) pFAK->Downstream Src->FAK Phosphorylation Response Cell Proliferation, Migration, Survival Downstream->Response PF562271 PF-562271 PF562271->FAK Inhibition

Caption: FAK signaling pathway and the point of intervention by PF-562271.

Cell_Viability_Workflow Cell Viability Assay Workflow cluster_workflow Start Seed cancer cells in a 96-well plate Incubate1 Incubate for 24 hours Start->Incubate1 Treat Treat cells with varying concentrations of PF-562271 Incubate1->Treat Incubate2 Incubate for a specified period (e.g., 72 hours) Treat->Incubate2 AddReagent Add cell viability reagent (e.g., MTT, CellTiter-Glo®) Incubate2->AddReagent Measure Measure absorbance or luminescence AddReagent->Measure Analyze Analyze data to determine IC50 values Measure->Analyze

Caption: A typical workflow for a cell viability assay to determine IC50 values.

Experimental Protocols

Cell Viability Assay

This assay measures the effect of PF-562271 on cell proliferation and survival.[1]

Objective: To evaluate the anti-proliferative effects of PF-562271.[1]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • This compound

  • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)[1]

  • 96-well plates[1]

  • Phosphate-buffered saline (PBS)

  • DMSO (for dissolving PF-562271)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[1]

  • Prepare a series of dilutions of PF-562271 in cell culture medium. A vehicle control (DMSO) should also be prepared.

  • After 24 hours, replace the medium with the medium containing different concentrations of PF-562271.[1]

  • Incubate the plate for a specified period (e.g., 72 hours).[1]

  • Add the cell viability reagent to each well according to the manufacturer's instructions.[1]

  • Incubate for the recommended time to allow for color development or signal generation.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Transwell Migration Assay

This assay is used to assess the effect of PF-562271 on cancer cell migration.

Objective: To determine the inhibitory effect of PF-562271 on cell migration.

Materials:

  • Cancer cell line of interest

  • Serum-free cell culture medium

  • Cell culture medium with a chemoattractant (e.g., 10% FBS)

  • This compound

  • Transwell inserts (e.g., 8 µm pore size)

  • 24-well plates

  • Cotton swabs

  • Fixation and staining reagents (e.g., methanol and crystal violet)

Procedure:

  • Pre-treat cancer cells with PF-562271 at various concentrations for a specified time.

  • Resuspend the treated cells in serum-free medium.

  • Add medium containing a chemoattractant to the lower chamber of the 24-well plate.

  • Place the Transwell inserts into the wells.

  • Seed the pre-treated cells into the upper chamber of the inserts.

  • Incubate the plate for a period that allows for cell migration (e.g., 24 hours).

  • After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol.

  • Stain the fixed cells with crystal violet.

  • Count the number of migrated cells in several random fields under a microscope.

  • Compare the number of migrated cells in the treated groups to the control group.

Conclusion

This compound is a potent and selective FAK inhibitor with demonstrated efficacy against a range of cancer cell lines, both in vitro and in vivo. Its ability to inhibit cell migration, proliferation, and survival makes it a promising candidate for cancer therapy. However, the sensitivity to PF-562271 can be cell-line dependent, and in some cases, its efficacy is more pronounced in an in vivo setting, highlighting the importance of the tumor microenvironment. This guide provides a comparative overview to aid researchers in evaluating PF-562271 for their specific cancer research applications.

References

A Comparative Review of PF-562271 Hydrochloride in Preclinical Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of preclinical studies on PF-562271 hydrochloride, a potent and selective inhibitor of Focal Adhesion Kinase (FAK). The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective comparison of PF-562271's performance against other FAK inhibitors and relevant cancer therapies. This document summarizes key quantitative data, details experimental methodologies, and visualizes critical biological pathways and workflows.

Mechanism of Action and Preclinical Efficacy

PF-562271 is an ATP-competitive inhibitor of FAK, a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. Overexpression and activation of FAK are frequently observed in various human cancers, making it a compelling target for therapeutic intervention. PF-562271 has demonstrated significant antitumor activity in a range of preclinical cancer models.

Signaling Pathway of FAK and Inhibition by PF-562271

The following diagram illustrates the central role of FAK in mediating signals from the extracellular matrix and growth factor receptors, and the point of inhibition by PF-562271.

FAK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrin Integrins FAK FAK Integrin->FAK Activation GFR Growth Factor Receptors GFR->FAK Activation Src Src FAK->Src pY397 PI3K PI3K FAK->PI3K Ras Ras FAK->Ras Migration Cell Migration FAK->Migration Invasion Cell Invasion FAK->Invasion Pyk2 Pyk2 Src->FAK Phosphorylation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PF562271 PF-562271 PF562271->FAK Inhibition PF562271->Pyk2 Inhibition Western_Blot_Workflow cluster_workflow Western Blot Workflow A 1. Cell Treatment (with PF-562271) B 2. Cell Lysis (RIPA buffer) A->B C 3. Protein Quantification (BCA assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF membrane) D->E F 6. Blocking (5% BSA or milk) E->F G 7. Primary Antibody (anti-pFAK Y397) F->G H 8. Secondary Antibody (HRP-conjugated) G->H I 9. Detection (Chemiluminescence) H->I J 10. Analysis (Densitometry) I->J Transwell_Migration_Workflow cluster_workflow Transwell Migration Assay Workflow A 1. Cell Starvation (Serum-free media) B 2. Seeding Cells (Upper chamber with PF-562271) A->B C 3. Adding Chemoattractant (Lower chamber, e.g., FBS) D 4. Incubation (Allow migration) B->D C->D E 5. Removal of Non-migrated Cells (Upper surface of membrane) D->E F 6. Fixation and Staining (Migrated cells on lower surface) E->F G 7. Imaging and Quantification F->G Xenograft_Workflow cluster_workflow In Vivo Xenograft Study Workflow A 1. Tumor Cell Implantation (Subcutaneous or orthotopic) B 2. Tumor Growth (to palpable size) A->B C 3. Randomization (into treatment groups) B->C D 4. Treatment Initiation (PF-562271 or Vehicle) C->D E 5. Monitoring (Tumor volume, body weight) D->E F 6. Endpoint (Tumor collection for analysis) E->F

Independent Validation of PF-562271 Hydrochloride Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of PF-562271 hydrochloride, a potent ATP-competitive inhibitor of Focal Adhesion Kinase (FAK), with other known FAK inhibitors. The information presented is supported by experimental data to assist researchers in making informed decisions for their studies.

Introduction to this compound

This compound is a small molecule inhibitor targeting Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase crucial for cell adhesion, migration, proliferation, and survival.[1] Dysregulation of the FAK signaling pathway is implicated in the progression and metastasis of various cancers, making it a significant therapeutic target.[1][2] PF-562271 acts as a reversible, ATP-competitive inhibitor, binding to the ATP-binding pocket of FAK and preventing its catalytic activity.[1][3] This action blocks the autophosphorylation of FAK at tyrosine 397 (Y397), a critical step for the downstream signaling cascades that promote tumorigenic processes.[1]

Comparative Analysis of FAK Inhibitor Potency

The efficacy of this compound is benchmarked against other well-characterized FAK inhibitors. The following table summarizes their in vitro potency, a key indicator of their inhibitory activity, typically measured by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). Lower values denote greater potency.

InhibitorFAK IC50/KiPyk2 IC50Selectivity (FAK vs. Pyk2)Other Notable Kinase Inhibition (<100-fold selectivity)
PF-562271 1.5 nM (IC50)[3][4]~14-15 nM (IC50)[1]~10-fold[1][4]Some Cyclin-Dependent Kinases (CDKs)[1][4]
Defactinib (VS-6063)0.6 nM (IC50)[1]<0.6 nM (IC50)[1]Dual FAK/Pyk2 inhibitor[1]9 other kinases with IC50 < 1 µM[1]
GSK22560980.4 nM (Ki)[1]-Selective for FAK-
VS-4718 (PND-1186)1.5 nM (IC50)[5]-Selective FAK inhibitor[5]-
TAE226 (NVP-TAE226)5.5 nM (IC50)[5]Modestly potent~10- to 100-fold less potent against InsR, IGF-1R, ALK, c-Met[5]InsR, IGF-1R, ALK, c-Met
PF-4313962 nM (IC50)[5]11 nM (IC50)[5]Dual FAK/Pyk2 inhibitor-
Y151 µM (IC50) for autophosphorylation inhibition[6]---

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the independent validation of FAK inhibitor activity.

In Vitro Kinase Assay

This assay quantifies a compound's ability to directly inhibit the enzymatic activity of FAK in a cell-free system.

Objective: To determine the IC50 value of a FAK inhibitor.

Protocol Outline:

  • Prepare a reaction mixture containing a suitable kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween, 2 mM DTT, pH 7.0), ATP, and a FAK substrate (e.g., poly(Glu, Tyr) 4:1).[3]

  • Dispense the test compound at a range of concentrations into the wells of a microplate.

  • Initiate the kinase reaction by adding purified recombinant FAK enzyme.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[7][8]

  • Stop the reaction and measure the kinase activity. This can be achieved through various detection methods, such as:

    • Luminescence-based: Detecting the amount of ADP produced using an assay like ADP-Glo™.[7]

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Monitoring the phosphorylation of a substrate using a europium-labeled anti-phospho-peptide antibody.[3]

Cell-Based FAK Autophosphorylation Assay (Western Blot)

This method assesses the inhibitor's effect on FAK activation within intact cells by measuring the phosphorylation of FAK at Y397.

Objective: To determine the cellular potency of a FAK inhibitor.

Protocol Outline:

  • Culture a suitable cancer cell line to 70-80% confluency.

  • Treat the cells with the FAK inhibitor at various concentrations for a specific duration.

  • Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.[8]

  • Determine the protein concentration of the cell lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[8]

  • Incubate the membrane with a primary antibody specific for phosphorylated FAK (pFAK Y397).[8]

  • Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.[8]

  • Detect the signal using a chemiluminescent substrate.[8]

  • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total FAK.[8]

Cell Migration Assay (Transwell Assay)

This assay evaluates the impact of FAK inhibitors on the migratory capacity of cancer cells.

Objective: To determine the effect of FAK inhibitors on cell migration.

Protocol Outline:

  • Coat the underside of a Transwell insert membrane (typically with 8 µm pores) with an extracellular matrix protein like collagen.[9]

  • Seed cancer cells, pre-treated with various concentrations of the FAK inhibitor or vehicle control, into the upper chamber of the Transwell insert in a serum-free medium.[10]

  • Add a medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.[10]

  • Incubate the plate for a period that allows for cell migration (e.g., 12-48 hours).[10]

  • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[10]

  • Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.[9][10]

  • Count the number of migrated cells under a microscope or elute the stain and measure the absorbance.[10]

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrin Integrin ECM->Integrin FAK FAK Integrin->FAK Activation pFAK_Y397 pFAK (Y397) FAK->pFAK_Y397 Autophosphorylation Src Src pFAK_Y397->Src Recruitment Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) pFAK_Y397->Downstream Src->pFAK_Y397 Further Phosphorylation Cellular_Responses Cellular Responses (Migration, Proliferation, Survival) Downstream->Cellular_Responses PF562271 PF-562271 PF562271->FAK Inhibition

Caption: FAK signaling pathway and the inhibitory action of PF-562271.

Experimental_Workflow Start Start In_Vitro In Vitro Kinase Assay (Determine IC50) Start->In_Vitro Cell_Culture Cancer Cell Culture Start->Cell_Culture Data_Analysis Data Analysis & Comparison In_Vitro->Data_Analysis Inhibitor_Treatment Treat with FAK Inhibitor Cell_Culture->Inhibitor_Treatment Western_Blot Western Blot (pFAK Y397) Inhibitor_Treatment->Western_Blot Migration_Assay Migration/Invasion Assay (Transwell) Inhibitor_Treatment->Migration_Assay Western_Blot->Data_Analysis Migration_Assay->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for validating a FAK inhibitor.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of PF-562271 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper disposal of chemical compounds such as PF-562271 hydrochloride, a potent FAK inhibitor, is a critical component of laboratory safety and environmental responsibility.[1][2] Adherence to established disposal protocols minimizes risks to personnel and ensures compliance with regulatory standards.

Immediate Safety and Handling

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Wear impervious, chemical-resistant gloves.

  • Eye Protection: Use safety goggles with side shields.

  • Lab Coat: A standard laboratory coat is required to prevent skin contact.

Waste Segregation and Collection

Proper segregation of waste at the point of generation is fundamental to a safe disposal process.[6] All materials contaminated with this compound must be treated as hazardous chemical waste.[5][7]

  • Solid Waste: All solid materials that have come into contact with this compound, such as contaminated gloves, pipette tips, weighing paper, and vials, should be collected in a designated, clearly labeled hazardous waste container.[4][6] This container must be sealable to prevent leakage.[6]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and shatter-resistant container designated for liquid hazardous waste.[6] It is advisable to not fill the container beyond 75% of its capacity to prevent spills.[4] The container must be kept securely closed when not in use.[8]

Storage and Labeling

All hazardous waste containers must be accurately and clearly labeled. The label should include:

  • The words "Hazardous Waste"[6]

  • The full chemical name: "this compound"

  • The CAS number: 939791-41-0[2]

  • An indication of the hazards (e.g., "Potent Compound")

  • The date of waste accumulation

Store these labeled containers in a designated and secure satellite accumulation area within the laboratory.[9] This area should be away from general traffic and ensure that incompatible waste types are segregated.[6][9]

Disposal Protocol

Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[4][10] The established procedure for disposal is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][8]

Step-by-Step Disposal Procedure:

  • Package Waste: Ensure all solid and liquid waste containers are securely sealed.

  • Decontaminate: Wipe the exterior of the waste containers with an appropriate solvent (e.g., 70% ethanol) to remove any external contamination. Dispose of the cleaning materials as solid hazardous waste.[6]

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste.[5]

  • Documentation: Complete all required waste disposal forms or tags as per your institution's protocol. Accurate documentation is crucial for regulatory compliance.[4][5]

  • Transfer: Move the properly labeled and sealed waste containers to the designated pickup location as instructed by the EHS department.

Spill Management

In the event of a spill, immediately alert personnel in the vicinity. Wearing appropriate PPE, contain the spill using an absorbent, non-combustible material. Collect the absorbed material and place it into a sealed container for disposal as hazardous waste.[5][11] Decontaminate the spill area thoroughly.

Quantitative Data Summary

Due to the nature of this compound as a research chemical, extensive quantitative disposal data is not publicly available. The primary quantitative guideline for on-site storage pertains to the maximum volume of hazardous waste allowed in a satellite accumulation area, which is typically 55 gallons, or for acutely toxic waste, one quart of liquid or one kilogram of solid.[8]

ParameterGuideline
Liquid Waste Container Fill Level ≤ 75% of capacity[4]
Satellite Accumulation Area Limit 55 gallons (hazardous waste)[8]
Satellite Accumulation Area Limit (Acutely Toxic) 1 quart (liquid) or 1 kg (solid)[8]

Disposal Workflow Diagram

cluster_0 Preparation & Handling cluster_1 Waste Generation & Segregation cluster_2 Containerization & Labeling cluster_3 Storage cluster_4 Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) WorkArea Work in Ventilated Area (Fume Hood) SolidWaste Solid Waste Collection (Gloves, Tips, Vials) WorkArea->SolidWaste Generate Waste LiquidWaste Liquid Waste Collection (Solutions) WorkArea->LiquidWaste Generate Waste SealSolid Seal in Labeled Solid Waste Container SolidWaste->SealSolid SealLiquid Seal in Labeled Liquid Waste Container LiquidWaste->SealLiquid Storage Store in Designated Satellite Accumulation Area SealSolid->Storage SealLiquid->Storage EHS_Contact Contact EHS for Pickup Storage->EHS_Contact Documentation Complete Waste Disposal Forms EHS_Contact->Documentation Pickup Transfer to EHS for Final Disposal Documentation->Pickup

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling PF-562271 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety and logistical information for the handling and disposal of PF-562271 hydrochloride, a potent focal adhesion kinase (FAK) inhibitor. Given the absence of a specific Safety Data Sheet (SDS) for the hydrochloride salt, a conservative approach is mandated, treating this compound as potentially hazardous due to its high potency and intended biological effects. Adherence to these procedures is critical to ensure personnel safety and mitigate environmental contamination.

Hazard Identification and Risk Assessment

This compound is a potent, ATP-competitive, and reversible inhibitor of FAK and Pyk2 kinases, with IC50 values of 1.5 nM and 13 nM, respectively.[1] As a potent, biologically active small molecule, it should be handled with a high degree of caution to prevent exposure. The toxicological properties have not been fully characterized, and it should be treated as a hazardous substance.

Assumed Hazards:

  • Toxic if swallowed, in contact with skin, or if inhaled.

  • May cause skin and serious eye irritation.

  • May cause an allergic skin reaction.

  • Suspected of causing genetic defects.

  • May cause cancer.

  • May cause damage to organs through prolonged or repeated exposure.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure when handling this compound.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles. Lab Coat: Disposable, solid-front, back-closing gown. Ventilation: Certified chemical fume hood or powder containment hood.
Solution Preparation and Handling Gloves: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles. Lab Coat: Disposable, solid-front, back-closing gown. Ventilation: Certified chemical fume hood.
Cell Culture and In Vitro Assays Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Containment: Class II biological safety cabinet.
Waste Disposal Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Disposable, solid-front, back-closing gown.

Operational Plan: Step-by-Step Handling Protocol

A systematic workflow is essential for the safe management of this compound.

cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal A Don Full PPE B Prepare Work Area in Fume Hood A->B C Weigh Solid Compound B->C D Prepare Stock Solution C->D E Perform Experiment in BSC D->E F Decontaminate Work Surfaces E->F G Segregate Waste F->G H Label Hazardous Waste G->H I Dispose via Certified Vendor H->I

Caption: Workflow for Safe Handling of this compound.
Experimental Protocols

1. Receiving and Storage:

  • Upon receipt, inspect the package for any damage. Wear nitrile gloves during inspection.

  • Store the compound in its original, tightly sealed container in a designated, well-ventilated, and secure area.

2. Weighing and Solution Preparation (in a Chemical Fume Hood):

  • Don all required PPE for handling the solid form.

  • Cover the work surface of the analytical balance with disposable bench paper.

  • Carefully weigh the desired amount of this compound, minimizing dust generation.

  • Prepare solutions by slowly adding solvent to the solid to avoid splashing. This compound is soluble in DMSO.[2]

3. In Vitro Experiments (in a Biological Safety Cabinet):

  • Don the appropriate PPE for handling solutions.

  • Perform all manipulations within a Class II biological safety cabinet to maintain sterility and protect from aerosols.

4. Decontamination:

  • Decontaminate all surfaces and equipment that have come into contact with the compound. A suitable decontamination solution should be validated for effectiveness.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal:

  • Solid Waste: All disposable PPE (gloves, gowns, etc.), weigh boats, and other contaminated solid materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated liquid media should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.

  • Disposal Method: All waste containing this compound should be disposed of through a licensed hazardous waste disposal service, preferably by incineration at a high temperature.[3] Follow all applicable federal, state, and local regulations for hazardous waste disposal.[4]

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material and collect it into a sealed, labeled container for hazardous waste disposal. Clean the spill area thoroughly with a validated decontamination solution.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.